1-Methyl-1H-indole-2-carbonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methylindole-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-12-8-5-3-2-4-7(8)6-9(12)10(11)13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USATVDUBRWEFMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90486652 | |
| Record name | 1-Methyl-1H-indole-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90486652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118618-61-4 | |
| Record name | 1-Methyl-1H-indole-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90486652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Methyl-1H-indole-2-carbonyl chloride chemical properties
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1-Methyl-1H-indole-2-carbonyl chloride
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic organic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's core chemical properties, synthetic routes, reactivity profile, and practical handling protocols, grounded in established scientific principles.
Core Compound Identity and Physicochemical Properties
This compound is a derivative of the indole heterocyclic system, which is a privileged structure in numerous pharmaceuticals and biologically active compounds. The presence of a highly reactive acyl chloride group at the 2-position, combined with the N-methylated indole core, makes it a versatile building block for introducing the 1-methylindole-2-carboxamide moiety into target molecules.
Nomenclature and Structural Attributes
-
IUPAC Name: 1-methylindole-2-carbonyl chloride[1]
-
CAS Number: 118618-61-4[1]
-
Molecular Formula: C₁₀H₈ClNO[1]
-
Molecular Structure:
Caption: Structure of this compound.
Physicochemical Data
The precise experimental values for properties like melting and boiling points are not widely reported in the literature. However, data from its precursor and related analogs provide valuable context.
| Property | Value / Observation | Source / Rationale |
| Molecular Weight | 193.63 g/mol | [1][2] |
| Physical Form | Expected to be a solid at room temperature. | The parent compound, 1H-indole-2-carbonyl chloride, is a solid. |
| Melting Point | >210 °C (decomposes) for the precursor acid. | The precursor, 1-Methylindole-2-carboxylic acid, has a melting point of 212-213 °C.[3] Acyl chlorides are typically lower melting than their parent carboxylic acids. |
| Solubility | Soluble in aprotic organic solvents such as Dichloromethane (DCM), Chloroform, and Dimethylformamide (DMF). | High reactivity with protic solvents (water, alcohols). Good solubility in DCM is noted in synthetic procedures for related compounds.[4] |
| Stability | Highly sensitive to moisture and light. Reacts readily with atmospheric water to hydrolyze back to the carboxylic acid. | A general characteristic of acyl chlorides. Safety data for related compounds recommend protection from air and light. |
Spectroscopic Profile (Predicted)
-
¹H NMR:
-
N-CH₃: A sharp singlet is expected around δ 3.8–4.1 ppm. For the precursor acid, this peak is at ~4.0 ppm.
-
Indole Aromatic Protons: Four protons on the benzene ring portion will appear as multiplets in the aromatic region (δ 7.0–7.8 ppm).
-
C3-H: A singlet or doublet (depending on coupling) is expected for the proton at the 3-position of the indole ring, typically around δ 7.2–7.4 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 160–165 ppm is characteristic of an acyl chloride.
-
Indole Carbons: Signals for the eight carbons of the indole ring will appear between δ 100–140 ppm.
-
N-CH₃ Carbon: A signal for the methyl carbon is expected around δ 32–35 ppm.
-
-
Infrared (IR) Spectroscopy:
-
The most diagnostic peak will be a strong, sharp carbonyl (C=O) stretch at a high wavenumber, typically 1780–1815 cm⁻¹ , which is characteristic of an acyl chloride. This high frequency is due to the inductive electron-withdrawing effect of the chlorine atom.
-
Synthesis and Chemical Reactivity
Synthetic Methodologies
This compound is almost exclusively synthesized from its corresponding carboxylic acid, 1-methyl-1H-indole-2-carboxylic acid. The conversion is a standard procedure for generating acyl chlorides.
Core Causality: The hydroxyl group of the carboxylic acid is a poor leaving group. To facilitate nucleophilic acyl substitution, it must be converted into a better leaving group. Chlorinating agents like thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) achieve this by converting the -OH into a highly labile intermediate.
-
Oxalyl Chloride Method: This is often the preferred method due to its mild reaction conditions and the formation of only gaseous byproducts (CO, CO₂, HCl), which simplifies purification. The reaction is typically catalyzed by a small amount of DMF.
-
Thionyl Chloride Method: A common and effective alternative. It also produces gaseous byproducts (SO₂ and HCl). This method may require heating (reflux) to proceed to completion.[3]
Caption: Synthetic conversion of the carboxylic acid to the acyl chloride.
Chemical Reactivity and Mechanistic Insights
The chemistry of this compound is dominated by the electrophilicity of the carbonyl carbon. The chloride ion is an excellent leaving group, making the compound highly susceptible to nucleophilic acyl substitution .
-
Reaction with Amines: Reacts rapidly with primary and secondary amines to form stable amide bonds. This is one of its most common applications in drug discovery for linking the indole moiety to other fragments.[5]
-
Reaction with Alcohols: Reacts with alcohols to form esters. This reaction is often catalyzed by a non-nucleophilic base (e.g., pyridine) to scavenge the HCl byproduct.
-
Hydrolysis: Reacts readily with water to hydrolyze back to 1-methyl-1H-indole-2-carboxylic acid. This necessitates that all reactions and storage occur under strictly anhydrous conditions.
Caption: General mechanism for nucleophilic acyl substitution reactions.
Experimental Protocols
The following protocols are self-validating systems, designed for high yield and purity. The causality for each step is explained to ensure reproducibility and understanding.
Detailed Synthesis Protocol: this compound
This protocol uses the oxalyl chloride method for its mildness and clean conversion.
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 1-methyl-1H-indole-2-carboxylic acid (1.0 eq).
-
Causality: Anhydrous conditions are critical to prevent hydrolysis of the product.
-
-
Solvent Addition: Add anhydrous dichloromethane (DCM, ~0.2 M concentration relative to the starting material) via syringe. Stir the suspension.
-
Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, ~1-2 drops per mmol of starting material) via syringe.
-
Causality: DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active electrophilic species that initiates the conversion of the carboxylic acid.
-
-
Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add oxalyl chloride (2.0-3.0 eq) dropwise via syringe.
-
Causality: The reaction is exothermic. Slow, cooled addition prevents runaway reactions and potential side product formation. Vigorous gas evolution (CO, CO₂) will be observed.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases and the solution becomes clear (or remains a fine suspension of the product).
-
Causality: The reaction is typically complete within this timeframe at room temperature.
-
-
Isolation: Remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator. The resulting solid is this compound.
-
Trustworthiness: This crude product is often of sufficient purity (>95%) to be used directly in the next step without further purification. Attempting purification via chromatography can lead to decomposition on the silica gel.
-
Example Reaction Protocol: Amide Formation
This protocol demonstrates the reaction with a generic primary amine (R-NH₂).
-
Amine Solution: In a separate flame-dried flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.2 eq) or pyridine in anhydrous DCM. Cool the solution to 0 °C.
-
Causality: The base is required to neutralize the HCl byproduct generated during the reaction, preventing it from protonating the starting amine and rendering it non-nucleophilic.
-
-
Acyl Chloride Solution: Dissolve the crude this compound (1.1 eq) from the previous synthesis in a minimal amount of anhydrous DCM.
-
Addition: Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
Causality: Slow addition controls the exotherm of the reaction.
-
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The resulting crude amide can be purified by flash column chromatography on silica gel or by recrystallization.
Experimental Workflow Visualization
Caption: Step-by-step workflow for synthesis and subsequent amidation.
Safety, Handling, and Storage
Authoritative Grounding: Safety protocols are synthesized from data sheets for structurally similar and precursor compounds, including 1H-indole-2-carbonyl chloride and 1-methylindole.[6]
-
Hazard Identification:
-
Toxicity: Likely harmful if swallowed and toxic in contact with skin.
-
Corrosivity: As an acyl chloride, it will react with moisture on skin and mucous membranes to produce HCl, causing severe irritation and burns.
-
Irritation: Causes serious eye irritation and may cause respiratory irritation.[6]
-
-
Recommended Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Always handle inside a certified chemical fume hood to avoid inhalation of vapors or dust.
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Lab Coat: A standard lab coat is required.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Critical: Store under an inert atmosphere (e.g., in a desiccator with N₂ or Ar backfill) to prevent hydrolysis. Keep away from moisture, heat, and light.
-
References
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1-Methyl-1H-indole-2-carbonyl chloride CAS number 118618-61-4
An In-Depth Technical Guide to 1-Methyl-1H-indole-2-carbonyl chloride (CAS: 118618-61-4)
Introduction: A Versatile Building Block in Modern Synthesis
This compound stands as a pivotal reagent in the fields of medicinal chemistry and materials science. As a derivative of the indole scaffold—a privileged structure found in numerous natural products and pharmaceuticals—this acyl chloride serves as a highly reactive and versatile intermediate.[1] Its utility lies in the electrophilic nature of the acyl chloride moiety, which facilitates the efficient construction of more complex molecules, most notably indole-2-carboxamides. These derivatives have been extensively investigated for a wide range of therapeutic applications, including as antiviral agents, anti-parasitics, and receptor modulators.[2][3][4][5] This guide provides a comprehensive overview of its synthesis, reactivity, applications, and handling, grounded in established chemical principles and protocols.
Section 1: Compound Profile and Physicochemical Properties
The fundamental characteristics of a reagent dictate its handling, reactivity, and analytical profile. This compound is a moisture-sensitive solid whose properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 118618-61-4 | [6][7] |
| Molecular Formula | C₁₀H₈ClNO | [6][7] |
| Molecular Weight | 193.63 g/mol | [6][7] |
| IUPAC Name | 1-methylindole-2-carbonyl chloride | [7] |
| Appearance | Typically a yellow or off-white solid | [8] |
| Reactivity | Highly reactive with nucleophiles; moisture sensitive | [9][] |
| Solubility | Soluble in anhydrous aprotic solvents (e.g., DCM, THF) | [8][11] |
Section 2: Synthesis and Purification
The preparation of this compound is a two-stage process that begins with the synthesis of its carboxylic acid precursor, followed by a chlorination reaction. The efficiency and purity achieved in each step are critical for the success of subsequent applications.
Synthesis of Precursor: 1-Methyl-1H-indole-2-carboxylic acid
The most direct route involves the N-methylation of an indole-2-carboxylate ester, followed by saponification (hydrolysis) to yield the carboxylic acid.
Caption: Synthesis of the carboxylic acid precursor.
Field-Proven Protocol: Synthesis of 1-Methyl-1H-indole-2-carboxylic acid
-
N-Methylation: To a stirred suspension of methyl 1H-indole-2-carboxylate (1.0 eq) and potassium carbonate (2.0 eq) in dry acetone, add dimethyl sulfate (1.5 eq).[12]
-
Reaction: Heat the mixture under reflux for 24 hours, monitoring by TLC until the starting material is consumed.[12]
-
Work-up: Cool the reaction to room temperature and cautiously add 5% ammonia solution to quench excess dimethyl sulfate. Stir for 2 hours.[12]
-
Extraction: Remove the acetone in vacuo. Partition the residue between dichloromethane (DCM) and water. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield methyl 1-methyl-1H-indole-2-carboxylate.[12]
-
Saponification: Dissolve the crude ester in a mixture of methanol and 2M aqueous sodium hydroxide.
-
Hydrolysis: Heat the mixture to reflux for 2-4 hours until hydrolysis is complete (monitored by TLC).
-
Isolation: Cool the mixture in an ice bath and acidify with 2M HCl until a precipitate forms (pH ~2-3). Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 1-Methyl-1H-indole-2-carboxylic acid.
Chlorination: Conversion to this compound
The conversion of a carboxylic acid to an acyl chloride is a cornerstone transformation in organic synthesis. While several reagents like thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) can achieve this, oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) is often the method of choice.[13][14]
Causality Behind Reagent Choice: The preference for oxalyl chloride stems from its high reactivity and the clean nature of the reaction. The byproducts—carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl)—are all gaseous, which simplifies purification by merely requiring the removal of solvent and excess reagent under vacuum.[9][15] The DMF catalyst is essential; it reacts with oxalyl chloride to form the Vilsmeier reagent in situ, which is the true activating species in the catalytic cycle.[15]
Caption: Mechanism of acyl chloride formation via a DMF catalyst.
Field-Proven Protocol: Synthesis of this compound
This protocol is adapted from a validated procedure for a structurally analogous compound and should be performed under anhydrous conditions in a well-ventilated fume hood.[8]
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).
-
Reagents: Suspend 1-Methyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition: To the suspension, add oxalyl chloride (2.0-3.0 eq) dropwise, followed by a catalytic amount of anhydrous DMF (1-2 drops).[8]
-
Reaction: Stir the mixture at room temperature or warm gently to 40°C. Effervescence (release of CO, CO₂) will be observed. The reaction is typically complete in 1-2 hours, when the solution becomes clear.[8]
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride. The resulting solid is this compound, which is often of sufficient purity (typically >95%) to be used directly in subsequent reactions without further purification.[8]
Section 3: Chemical Reactivity and Applications
The synthetic value of this compound is derived from its function as a potent acylating agent. It readily participates in nucleophilic acyl substitution reactions.
Amide Bond Formation: The Primary Application
The most common application is the reaction with primary or secondary amines to form stable indole-2-carboxamides. This reaction is fundamental to the synthesis of countless pharmaceutical candidates.[] The reaction proceeds rapidly, often at room temperature or below, and is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, DIEA) to scavenge the HCl byproduct.[11]
Caption: General workflow for amide synthesis.
Representative Protocol: Amide Synthesis
-
Setup: Dissolve the desired amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere and cool to 0°C.
-
Addition: Prepare a solution of this compound (1.1 eq) in anhydrous DCM and add it dropwise to the stirring amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.[11]
-
Work-up: Quench the reaction with water and separate the organic layer. Wash sequentially with dilute acid (e.g., 1M HCl), saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Applications in Drug Discovery
The indole-2-carboxamide scaffold synthesized from this reagent is a cornerstone in modern drug discovery. Notable examples include:
-
Anti-parasitic Agents: Derivatives have shown potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[2]
-
Antiviral Compounds: The scaffold is critical for developing novel HIV-1 integrase strand transfer inhibitors (INSTIs), which block a key step in the viral replication cycle.[3][5]
-
Enzyme Inhibitors: It serves as a reactant for preparing keto-indoles that act as novel indoleamine 2,3-dioxygenase (IDO) inhibitors, a target in cancer immunotherapy.
-
Receptor Modulators: Indole-2-carboxamides have been designed as effective agonists for the TRPV1 ion channel, a target for pain and inflammation.[4]
Section 4: Analytical Characterization (Expected)
While specific spectral data is not publicly indexed, the structure allows for predictable characterization by standard analytical methods.
-
¹H NMR: Expected signals would include four protons in the aromatic region (~7.0-7.8 ppm), a sharp singlet for the N-CH₃ group (~3.9-4.1 ppm), and a singlet for the C3-H (~6.8-7.0 ppm).
-
¹³C NMR: Key signals would be the carbonyl carbon (~160-165 ppm), aromatic carbons (110-140 ppm), and the N-methyl carbon (~31-33 ppm).
-
IR Spectroscopy: A very strong and characteristic C=O stretching band for the acyl chloride is expected at a high wavenumber, typically between 1780-1815 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 193, with a characteristic M+2 peak at m/z 195 (approx. 1/3 the intensity) due to the ³⁷Cl isotope.
Section 5: Safety, Handling, and Storage
As a reactive acyl chloride, this compound requires careful handling to ensure safety and maintain reagent integrity.
-
Hazards: The compound is corrosive and causes skin and eye irritation. Inhalation of dust or vapors may cause respiratory irritation.[16][17][18] It reacts exothermically with water and other protic nucleophiles.
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[16][17]
-
Handling: Use only under an inert atmosphere (nitrogen or argon) with anhydrous solvents and glassware to prevent hydrolysis. Avoid creating dust.[18]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and incompatible materials (e.g., alcohols, amines, bases).[16] Refrigeration is recommended for long-term storage.
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Introduction: The Significance of 1-Methyl-1H-indole-2-carbonyl chloride and the Role of NMR
An In-Depth Technical Guide to the NMR Analysis of 1-Methyl-1H-indole-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This compound is a key synthetic intermediate, valued for its ability to introduce the 1-methyl-1H-indole-2-carbonyl moiety into a diverse range of molecules. Indole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] The reactivity of the acyl chloride group makes this compound a versatile building block for the synthesis of amides, esters, and ketones, which are functionalities present in many bioactive compounds.
Given its reactivity, ensuring the purity and structural integrity of this compound is paramount before its use in subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous structural elucidation and purity assessment of this compound in solution. This guide will delve into the intricacies of ¹H and ¹³C NMR analysis, providing a framework for researchers to confidently characterize this important synthetic intermediate.
Experimental Protocols: A Self-Validating System
The protocols described herein are designed to be self-validating, ensuring reliable and reproducible results. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reaction of 1-Methyl-1H-indole-2-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is generally preferred due to the formation of volatile byproducts, which simplifies purification.
Step-by-Step Methodology:
-
Starting Material: Begin with high-purity 1-Methyl-1H-indole-2-carboxylic acid. The purity of the starting material is critical and should be confirmed by NMR and melting point analysis.
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 1-Methyl-1H-indole-2-carboxylic acid in a dry, inert solvent such as dichloromethane (DCM) or toluene.
-
Addition of Chlorinating Agent: To this suspension, add an excess of oxalyl chloride (typically 2-3 equivalents) dropwise at 0 °C. Following the addition, add a catalytic amount of dry DMF (1-2 drops).
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and CO).
-
Work-up: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude this compound is often used directly in the next step due to its moisture sensitivity. For analytical purposes, a small sample should be promptly prepared for NMR analysis.
Diagram of the Synthesis Workflow:
Caption: Synthetic route to this compound.
NMR Sample Preparation
Due to the high reactivity of the acyl chloride moiety with nucleophiles, particularly water, meticulous sample preparation is crucial for obtaining a clean and representative NMR spectrum.
-
Solvent Choice: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice as it is aprotic and a good solvent for many organic compounds. It is imperative to use a freshly opened ampule or a thoroughly dried solvent to minimize the presence of water and DCl. The presence of DCl can lead to the protonation of the indole nitrogen, complicating the spectrum.
-
Sample Handling: All glassware used for sample preparation (NMR tube, pipettes, etc.) must be oven-dried and cooled under a stream of dry nitrogen or argon. The transfer of the sample and solvent should be performed in an inert atmosphere (e.g., a glove box or under a positive pressure of nitrogen).
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.
¹H NMR Spectral Analysis: A Detailed Interpretation
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the indole core and the N-methyl group. The electron-withdrawing nature of the carbonyl chloride group at the C2 position significantly influences the chemical shifts of the protons on the pyrrole and benzene rings.
Predicted ¹H NMR Chemical Shifts and Coupling Constants:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Chemical Shift |
| H3 | 7.20 - 7.40 | s | - | Located on the pyrrole ring, adjacent to the electron-withdrawing carbonyl group, leading to a downfield shift. |
| H4 | 7.60 - 7.80 | d | 7.5 - 8.5 | Aromatic proton on the benzene ring, deshielded by the ring current and the inductive effect of the fused pyrrole ring. |
| H5 | 7.30 - 7.50 | t | 7.0 - 8.0 | Aromatic proton, experiences typical aromatic shielding and coupling to H4 and H6. |
| H6 | 7.20 - 7.40 | t | 7.0 - 8.0 | Aromatic proton, similar electronic environment to H5. |
| H7 | 7.50 - 7.70 | d | 7.5 - 8.5 | Aromatic proton deshielded by the proximity to the pyrrole nitrogen. |
| N-CH₃ | 4.00 - 4.20 | s | - | Methyl protons attached to the nitrogen atom, shifted downfield due to the electronegativity of the nitrogen. |
Causality behind Predicted Shifts:
-
C2-Carbonyl Chloride Group: This strongly electron-withdrawing group deshields the adjacent H3 proton, causing it to resonate at a lower field compared to the H3 proton in 1-methylindole.
-
N-Methyl Group: The methyl group on the nitrogen atom will appear as a sharp singlet, with its chemical shift influenced by the overall electronic nature of the indole ring system.
-
Aromatic Protons (H4-H7): These protons will exhibit the characteristic coupling patterns of a substituted benzene ring. The precise chemical shifts will be a composite of the indole ring current effect and the electronic influence of the C2 substituent.
¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The carbonyl carbon and the carbons of the indole ring will have characteristic chemical shifts.
Predicted ¹³C NMR Chemical Shifts:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| C=O | 160 - 165 | The carbonyl carbon of an acyl chloride is highly deshielded, appearing at a very low field. |
| C2 | 135 - 140 | Attached to the carbonyl chloride and the nitrogen atom, resulting in a downfield shift. |
| C3 | 110 - 115 | Shielded relative to C2, but deshielded compared to the C3 of 1-methylindole due to the adjacent carbonyl group. |
| C3a | 128 - 132 | Bridgehead carbon, part of the aromatic system. |
| C4 | 122 - 126 | Aromatic carbon. |
| C5 | 124 - 128 | Aromatic carbon. |
| C6 | 120 - 124 | Aromatic carbon. |
| C7 | 110 - 115 | Aromatic carbon attached to the nitrogen, showing a characteristic upfield shift for a carbon in an aniline-like environment. |
| C7a | 138 - 142 | Bridgehead carbon, deshielded due to its position in the fused ring system. |
| N-CH₃ | 32 - 36 | Aliphatic carbon attached to a nitrogen atom. |
Key Features of the ¹³C NMR Spectrum:
-
The Carbonyl Signal: The most downfield signal will be that of the carbonyl carbon, which is a key diagnostic peak for confirming the presence of the acyl chloride functionality.
-
Quaternary Carbons: The spectrum will show several quaternary carbon signals (C2, C3a, C7a) which will typically be of lower intensity in a proton-decoupled spectrum.
Diagram of the Molecular Structure and Key NMR Correlations:
Caption: Predicted NMR correlations for the title compound.
Conclusion: A Powerful Tool for Synthetic Chemistry
The NMR analysis of this compound, while requiring careful experimental technique due to the compound's reactivity, provides invaluable structural information. A thorough understanding of the predicted ¹H and ¹³C NMR spectra, as detailed in this guide, empowers researchers to confidently verify the synthesis of this key intermediate and ensure its quality for subsequent applications in drug discovery and materials science. The principles and predictive models discussed herein serve as a robust framework for the analysis of other substituted indole derivatives, further highlighting the power of NMR spectroscopy in modern chemical research.
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The Rising Profile of 1-Methyl-1H-indole-2-carbonyl Chloride Derivatives in Therapeutic Research: A Technical Guide
Foreword: Unlocking the Potential of a Privileged Scaffold
The indole nucleus stands as a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of biologically active compounds.[1] This guide delves into a specific, yet profoundly significant, class of indole derivatives: those originating from 1-Methyl-1H-indole-2-carbonyl chloride. The methylation at the N-1 position of the indole ring is a critical modification that can significantly enhance the biological potency of these molecules. This strategic alteration not only influences the electronic properties of the indole system but also provides a vector for further structural diversification.
This document is designed for researchers, scientists, and professionals in drug development. It aims to provide a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives. We will explore their demonstrated efficacy in key therapeutic areas, including oncology, infectious diseases, and inflammation, supported by detailed experimental protocols and mechanistic insights. Our objective is to equip you with the foundational knowledge and practical methodologies necessary to advance your own research in this exciting and rapidly evolving field.
I. The Synthetic Gateway: From Carboxylic Acid to Versatile Intermediate
The journey into the diverse world of 1-Methyl-1H-indole-2-carbonyl derivatives begins with the synthesis of the key intermediate, this compound. This reactive acyl chloride serves as a versatile building block for the introduction of a wide array of functional groups, most notably through the formation of amide bonds to generate a library of 1-Methyl-1H-indole-2-carboxamides.
A. Synthesis of 1-Methyl-1H-indole-2-carboxylic acid
The precursor, 1-methyl-1H-indole-2-carboxylic acid, can be synthesized from methyl 1H-indole-2-carboxylate through N-methylation. A common method involves the use of a methylating agent such as dimethyl sulphate in the presence of a base like potassium carbonate.[2] The resulting methyl ester is then hydrolyzed to the corresponding carboxylic acid.[3]
B. Preparation of this compound
The conversion of the carboxylic acid to the highly reactive acyl chloride is a critical step. This is typically achieved by treating 1-Methyl-1H-indole-2-carboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. The use of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate this reaction.
II. Anticancer Activity: A Multi-pronged Attack on Malignancy
Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.
A. Cytotoxic Activity against Human Cancer Cell Lines
Numerous studies have demonstrated the significant in vitro cytotoxicity of 1-Methyl-1H-indole-2-carboxamide derivatives against various cancer cell lines, including those of the lung, breast, colon, and leukemia.[4][5] For instance, certain derivatives have shown potent activity against A549 (non-small cell lung cancer) and K562 (chronic myeloid leukemia) cells, with IC50 values in the nanomolar range.[4]
B. Mechanistic Insights: Targeting Key Oncogenic Pathways
The anticancer effects of these derivatives are often attributed to their ability to interfere with critical cellular processes:
-
Induction of Apoptosis: A hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis. Several 1-Methyl-1H-indole-2-carboxamide derivatives have been shown to induce apoptosis in cancer cells in a dose-dependent manner.[6] This is often accompanied by the activation of caspases, key executioners of the apoptotic cascade.
-
Cell Cycle Arrest: Uncontrolled cell division is a fundamental characteristic of cancer. These indole derivatives can arrest the cell cycle at specific checkpoints, such as the G2/M phase, thereby preventing cancer cells from progressing through mitosis.[4]
-
Inhibition of Key Enzymes: Some derivatives have been found to inhibit the activity of enzymes that are crucial for cancer cell survival and proliferation, such as topoisomerase II.[7]
C. Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, K562, MCF-7) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (1-Methyl-1H-indole-2-carboxamide derivatives) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
III. Antimicrobial Potential: A New Frontier in the Fight Against Drug Resistance
The emergence of multidrug-resistant pathogens presents a significant global health challenge. Indole derivatives, including those derived from this compound, have demonstrated promising antimicrobial activity against a broad spectrum of bacteria and fungi.[1][8]
A. Broad-Spectrum Antibacterial and Antifungal Activity
Studies have shown that certain 1-Methyl-1H-indole-2-carboxamide derivatives exhibit significant inhibitory activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal pathogens like Candida albicans.[9][10] The minimum inhibitory concentration (MIC) values for some of these compounds have been found to be in the low microgram per milliliter range, indicating potent antimicrobial effects.[10]
B. Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of these derivatives is often influenced by the nature of the substituents on the carboxamide nitrogen and the indole ring. For instance, the presence of specific aromatic or heterocyclic moieties can enhance the activity against certain microbial strains.[1][11]
C. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The tube dilution method is a standard technique for determining MIC values.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth medium.
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium in a series of test tubes.
-
Inoculation: Add a standardized volume of the microbial inoculum to each tube.
-
Incubation: Incubate the tubes at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.
IV. Anti-inflammatory Effects: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and certain types of cancer. Indole derivatives have long been recognized for their anti-inflammatory properties, and those derived from this compound are no exception.[12][13]
A. Inhibition of Pro-inflammatory Mediators
The anti-inflammatory activity of these compounds is often linked to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[14] They can also suppress the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in inflammatory cells such as macrophages.[15]
B. Cyclooxygenase (COX) Enzyme Inhibition
Some indole derivatives exhibit selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is a key enzyme in the inflammatory pathway.[12][13] Selective COX-2 inhibition is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
C. Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide by lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce nitric oxide production and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of nitric oxide inhibition compared to the LPS-stimulated control and determine the IC50 value.
V. Data Summary and Visualizations
A. Quantitative Data Summary
| Compound Class | Biological Activity | Key Findings | Representative IC50/MIC Values |
| 1-Methyl-1H-indole-2-carboxamides | Anticancer | Induction of apoptosis, cell cycle arrest at G2/M | 10 nM - 10 µM[4][5] |
| 1-Methyl-1H-indole-2-carboxamides | Antimicrobial | Broad-spectrum activity against bacteria and fungi | 1.56 - 12.5 µg/mL[10] |
| 1-Methyl-1H-indole-2-carboxamides | Anti-inflammatory | Inhibition of NO, TNF-α, and IL-6 production | 5 - 20 µM[14][15] |
B. Visualizing the Synthetic and Biological Pathways
Caption: Synthetic pathway to 1-Methyl-1H-indole-2-carboxamides and their major biological activities.
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1-Methyl-1H-indole-2-carbonyl Chloride: A Cornerstone Intermediate for Synthetic and Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-1H-indole-2-carbonyl chloride is a highly reactive and versatile synthetic intermediate, pivotal in the construction of complex molecules, particularly within pharmaceutical research and development. Its structure features the privileged 1-methylindole scaffold, a core motif in numerous biologically active compounds, combined with a reactive acyl chloride functional group. This guide provides an in-depth exploration of its synthesis, reactivity, and applications, offering field-proven insights and detailed protocols for laboratory practice. We will delve into the mechanistic underpinnings of its key reactions, highlight its role in the synthesis of targeted therapeutics, and provide essential safety and handling information to ensure its effective and safe utilization.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological receptors with high affinity.[1][2] This bicyclic aromatic heterocycle is present in a vast number of natural products, alkaloids, and pharmaceuticals, exhibiting a broad spectrum of biological activities including anti-cancer, anti-inflammatory, and anti-viral properties.[2][3]
The strategic functionalization of the indole core is paramount in drug discovery for modulating pharmacological activity. This compound emerges as a key player in this context. The methyl group at the N1 position prevents unwanted side reactions and mimics the physiological state of many biological indoles, while the C2-carbonyl chloride group serves as a powerful electrophilic handle for introducing diverse functionalities through nucleophilic acyl substitution reactions.[4] This combination makes it an invaluable building block for creating libraries of novel drug candidates.
Physicochemical Properties and Spectroscopic Data
Accurate characterization is fundamental for the use of any synthetic intermediate. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClNO | [5] |
| Molecular Weight | 193.63 g/mol | [5] |
| CAS Number | 118618-61-4 | [5] |
| Appearance | Typically a yellow solid | [4][6] |
| ¹H NMR (CDCl₃, estimated) | δ ~7.7-7.2 (m, 4H, Ar-H), 7.1 (s, 1H, H3), 4.1 (s, 3H, N-CH₃) | Based on similar structures[7][8] |
| ¹³C NMR (CDCl₃, estimated) | δ ~160 (C=O), ~140-120 (Ar-C), ~110 (Ar-C), ~32 (N-CH₃) | Based on similar structures[7][9] |
| IR (cm⁻¹) | Strong C=O stretch expected around 1750-1800 cm⁻¹ | [4] |
Synthesis of this compound
The most reliable and high-yielding synthesis of the title compound originates from its corresponding carboxylic acid, 1-Methyl-1H-indole-2-carboxylic acid.
Preparation of the Precursor: 1-Methyl-1H-indole-2-carboxylic acid
The precursor acid can be synthesized through several established routes. A common method involves the N-methylation of an indole-2-carboxylate ester, followed by saponification.
-
Step A: N-Methylation. 1H-Indole-2-carboxylic acid methyl ester can be methylated using a reagent like dimethyl sulfate in the presence of a base such as potassium carbonate.[10]
-
Step B: Hydrolysis. The resulting 1-methyl-1H-indole-2-carboxylate ester is then hydrolyzed to the carboxylic acid, typically using a strong base like sodium hydroxide in an alcoholic solvent, followed by acidic workup.[11]
The melting point of the resulting 1-Methyl-1H-indole-2-carboxylic acid powder is reported to be 212-213 °C (with decomposition).[12][13]
Conversion to this compound
The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. While several reagents like thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) can achieve this, the use of oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) is often preferred.[14][15]
Causality Behind Experimental Choice: The oxalyl chloride/DMF method is advantageous because the byproducts of the reaction—carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl)—are all gaseous.[16] This simplifies purification, as the excess reagent and byproducts can be readily removed under vacuum, often yielding a crude product of sufficient purity for subsequent steps.[4][6] In contrast, methods using PCl₅ or SOCl₂ produce non-volatile byproducts (e.g., POCl₃ or H₃PO₃) that require careful separation, typically via fractional distillation.[15] The DMF catalyst works by forming a highly reactive Vilsmeier intermediate in situ, which accelerates the conversion.[16]
Workflow for Synthesis
Caption: Synthesis of the target acyl chloride from its carboxylic acid precursor.
Detailed Experimental Protocol
This protocol is adapted from established procedures and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.[4][6][17]
-
Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Methyl-1H-indole-2-carboxylic acid (1.0 eq).
-
Solvent Addition: Suspend the acid in anhydrous dichloromethane (CH₂Cl₂).
-
Reagent Addition: Add oxalyl chloride (2.5-3.0 eq) dropwise to the suspension via syringe. Following this, add a catalytic amount of DMF (1-2 drops) via syringe.
-
Reaction: Stir the mixture at room temperature or gently heat to 40°C. The reaction progress can be monitored by the cessation of gas evolution. The reaction is typically complete within 1.5 to 2 hours.[6]
-
Workup: Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator. This removes the solvent, excess oxalyl chloride, and all gaseous byproducts.
-
Isolation: The resulting crude yellow solid is often of high purity (typically >95%) and can be used directly in the next step without further purification.[4][6] For long-term storage, it should be kept under an inert atmosphere in a refrigerated, tightly sealed container.
Chemical Reactivity and Key Transformations
The synthetic utility of this compound stems from the high electrophilicity of the carbonyl carbon, making it an excellent substrate for nucleophilic acyl substitution.
Amide Bond Formation
The reaction with primary or secondary amines is one of the most important applications of this intermediate, forming the corresponding amides. This reaction is fundamental in medicinal chemistry for linking molecular fragments.[12]
Mechanism: The reaction proceeds via a classic nucleophilic addition-elimination pathway. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a good leaving group and yielding the stable amide product. A base (either excess amine or a non-nucleophilic base like triethylamine) is typically added to neutralize the HCl byproduct.[18]
Caption: General mechanism for amide formation via nucleophilic acyl substitution.
Detailed Protocol: Synthesis of an N-Aryl Amide
-
Setup: In a dry, nitrogen-flushed flask, dissolve the desired primary or secondary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition: Prepare a solution of this compound (1.05 eq) in anhydrous dichloromethane and add it dropwise to the cooled amine solution with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting materials.
-
Workup: Dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel.
Friedel-Crafts Acylation
This compound can acylate other electron-rich aromatic or heteroaromatic rings in a Friedel-Crafts acylation reaction, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃). This reaction forms a new carbon-carbon bond and produces a ketone. Indoles themselves can undergo Friedel-Crafts acylation, usually at the electron-rich C3 position. However, using the C2-carbonyl chloride to acylate a different aromatic ring is a common strategy.[19][20]
Mechanism: The Lewis acid catalyst coordinates to the carbonyl oxygen, but more importantly, it abstracts the chloride to generate a highly electrophilic and resonance-stabilized acylium ion. This powerful electrophile is then attacked by the π-system of an electron-rich aromatic ring, proceeding through a standard electrophilic aromatic substitution mechanism.[21]
Caption: Simplified mechanism of Friedel-Crafts acylation.
Applications in Drug Development
The true value of this compound is demonstrated by its application in synthesizing targeted therapeutics.
-
IDO Inhibitors: Indoleamine 2,3-dioxygenase (IDO) is a critical enzyme in cancer immunotherapy. Its inhibition can restore anti-tumor immune responses. 1-Methyl-1H-indole-2-carboxylic acid is a known reactant for preparing keto-indole derivatives that act as novel IDO inhibitors.[12] The acyl chloride is the activated form used to couple with various nucleophiles to build these inhibitor scaffolds.
-
Cathepsin S Inhibitors: Cathepsin S is a protease implicated in tumor invasion and angiogenesis. The preparation of α-ketoamides, which are potent cathepsin S inhibitors, can utilize this compound as a starting material for coupling with amine derivatives.[12]
-
General Antitumor Agents: The intermediate is used in amide coupling reactions to synthesize derivatives of known drugs like fenbufen, exploring new potential antitumor agents.[12]
Safety, Handling, and Storage
As a reactive acyl chloride, this compound requires careful handling.
-
Hazards: It is corrosive and a lachrymator. It causes skin and serious eye irritation and may cause respiratory irritation.[22][23][24] The primary hazard stems from its rapid reaction with moisture (including humidity in the air and on skin) to produce corrosive hydrogen chloride (HCl) gas.[25]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[23][26]
-
Handling: Use only dry glassware and anhydrous solvents. Keep containers tightly sealed when not in use. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[22][24]
-
Storage: Store in a cool, dry, and well-ventilated place, away from moisture and incompatible materials like water, alcohols, and strong bases.[22][26] For optimal stability, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a refrigerator.
Conclusion
This compound is more than just a chemical; it is an enabling tool for innovation in organic synthesis and medicinal chemistry. Its predictable reactivity, coupled with the biological significance of its indole core, makes it an exceptionally valuable intermediate. By understanding its synthesis, reactivity, and handling requirements, researchers can effectively leverage this compound to construct novel molecules with significant therapeutic potential, accelerating the discovery of next-generation pharmaceuticals.
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ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride?. Retrieved from ResearchGate. [Link]
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Clark, J. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from Chemguide. [Link]
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A Technical Guide to the Design, Synthesis, and Evaluation of Novel 1-Methyl-1H-indole-2-carbonyl Chloride Analogs as Bioactive Scaffolds
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1][2] This guide provides a comprehensive technical overview of a targeted drug discovery workflow, focusing on the generation of novel chemical entities derived from the versatile 1-Methyl-1H-indole-2-carbonyl chloride intermediate. We will explore the strategic rationale behind the synthesis of the core precursor, its activation, and its subsequent elaboration into a diverse library of indole-2-carboxamide analogs. This document details field-proven experimental protocols for synthesis and characterization, methodologies for biological screening with a focus on anticancer applications, and an analysis of structure-activity relationships (SAR) to guide future optimization efforts. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold for therapeutic innovation.
The Strategic Imperative for Indole-Based Drug Discovery
The indole ring system, a fusion of benzene and pyrrole rings, is a recurring motif in molecules of profound biological importance, from the essential amino acid tryptophan to complex alkaloids with potent pharmacological effects.[2][3][4] Its unique electronic properties and rigid, planar structure enable it to mimic peptide structures and engage in a variety of interactions with biological macromolecules, making it an exceptionally "privileged" scaffold in drug design.[1][2]
Specifically, the indole-2-carboxamide framework has given rise to compounds with a remarkable breadth of therapeutic potential, including potent antitubercular, anti-inflammatory, antimicrobial, and anticancer agents.[5][6][7][8] The N-H proton of the indole ring is a key hydrogen bond donor, but its substitution, for instance with a methyl group, can significantly alter the molecule's pharmacokinetic and pharmacodynamic properties. N-methylation blocks metabolic N-dealkylation and removes a hydrogen bond donor site, which can enhance membrane permeability or redirect binding interactions within a target protein.
This guide focuses on the use of This compound as a pivotal intermediate. Its high reactivity allows for the rapid and efficient synthesis of a diverse library of amide analogs, enabling a thorough exploration of the chemical space around the indole-2-carboxamide core to identify novel therapeutic leads.
Core Synthesis and Library Generation
The successful discovery of novel analogs hinges on a robust and efficient synthetic strategy. Our approach is a multi-step process that begins with the construction of the N-methylated indole core, proceeds to its activation as a highly reactive acyl chloride, and culminates in the parallel synthesis of a diverse analog library.
Synthesis of the Core Precursor: 1-Methyl-1H-indole-2-carboxylic acid
The foundational step is the reliable synthesis of the N-methylated carboxylic acid. While numerous methods for indole synthesis exist, such as the Fischer and Hemetsberger syntheses, a common and scalable approach involves the cyclization of appropriate precursors followed by N-alkylation and ester hydrolysis.[9][10]
-
Esterification & Cyclization: Begin with a commercially available substituted aniline to synthesize the corresponding ethyl 1H-indole-2-carboxylate. This can be achieved through various established methods, such as the Reissert indole synthesis.
-
N-Methylation: To a solution of ethyl 1H-indole-2-carboxylate (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar). Stir the resulting suspension for 30 minutes.
-
Addition of Methylating Agent: Add methyl iodide (CH₃I, 1.5 eq.) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ethyl 1-methyl-1H-indole-2-carboxylate. Purify via column chromatography if necessary.
-
Saponification: Dissolve the purified ester in a mixture of ethanol and 5M sodium hydroxide (NaOH) solution (1:1 v/v). Reflux the mixture for 2-3 hours.[9]
-
Acidification & Isolation: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH ~2-3 with 2M hydrochloric acid (HCl). The carboxylic acid will precipitate out of solution.
-
Final Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 1-Methyl-1H-indole-2-carboxylic acid as a solid.[11]
Activation to this compound
To facilitate efficient amide bond formation, the relatively unreactive carboxylic acid must be converted into a highly electrophilic acyl chloride.[12][13] This "activation" step is critical for the subsequent library synthesis. The two most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
-
Thionyl Chloride: Reacts to form the acyl chloride with gaseous byproducts (SO₂ and HCl), which simplifies purification. The reaction is often run neat or in a non-protic solvent at reflux.[12][14][15]
-
Oxalyl Chloride: Often used with a catalytic amount of DMF. This method is typically milder and can be performed at or below room temperature, making it suitable for more sensitive substrates.[14][16][17]
-
Reaction Setup: Suspend 1-Methyl-1H-indole-2-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Reagent Addition: Add oxalyl chloride (2.0-3.0 eq.) dropwise to the suspension at 0 °C. Following this, add one drop of anhydrous DMF to catalyze the reaction.[17]
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction can be gently warmed to 40 °C to ensure completion.[16][17] The completion of the reaction is often indicated by the cessation of gas evolution and the formation of a clear solution.
-
Isolation: Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting solid, this compound, is highly reactive and is typically used immediately in the next step without further purification.[16]
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Theoretical Framework for the Reactivity of 1-Methyl-1H-indole-2-carbonyl Chloride: A Guide for Synthetic and Medicinal Chemists
An In-depth Technical Guide
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous natural products and synthetic drugs.[1][2][3] Functionalization of this privileged heterocycle is key to modulating biological activity, and highly reactive intermediates are essential tools in this endeavor. 1-Methyl-1H-indole-2-carbonyl chloride is one such intermediate, offering a potent electrophilic handle at the C2 position. This guide provides a comprehensive theoretical examination of its reactivity, grounded in computational chemistry principles and validated by established experimental observations. We will dissect the molecule's electronic structure, predict its reactivity with various nucleophiles, and provide actionable protocols for its synthesis and use, empowering researchers in drug discovery and chemical synthesis to leverage its synthetic potential effectively.
Introduction: The Strategic Importance of the Indole Scaffold
The indole ring system is a ubiquitous feature in a vast array of biologically active compounds, from the essential amino acid tryptophan to powerful drugs like the anticancer vinca alkaloids and the antihypertensive agent reserpine.[4][5][6] Its unique electronic properties and ability to participate in various intermolecular interactions make it a "privileged scaffold" in drug design. Consequently, the development of methods to synthesize and functionalize indole derivatives is a central theme in modern organic chemistry and drug discovery.[2][7][8]
This compound (1 ) serves as a highly valuable building block. The N-methylation prevents unwanted side reactions at the indole nitrogen, directing reactivity towards the highly electrophilic acyl chloride group at the C2 position. Understanding the theoretical underpinnings of its reactivity is not merely an academic exercise; it allows for the rational design of synthetic routes, the prediction of reaction outcomes, and the avoidance of potential side products, thereby accelerating the drug development pipeline.[9][10]
Caption: Structure of this compound.
Theoretical Analysis of Reactivity
The reactivity of an acyl chloride is primarily dictated by the electrophilicity of the carbonyl carbon.[11] This electrophilicity is influenced by both inductive and resonance effects from the attached R-group. In the case of compound 1 , the R-group is the N-methylindol-2-yl moiety.
Electronic Structure and Frontier Molecular Orbitals
A qualitative understanding of reactivity can be derived from Frontier Molecular Orbital (FMO) theory.[12]
-
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO of an acyl chloride is centered on the carbonyl carbon, specifically the π* orbital of the C=O bond. A lower energy LUMO indicates a more electrophilic carbon, making it more susceptible to attack by a nucleophile.[13] The electron-withdrawing nature of the chlorine atom significantly lowers the energy of this LUMO compared to other carboxylic acid derivatives like esters or amides.
-
HOMO (Highest Occupied Molecular Orbital): The HOMO of the attacking nucleophile will interact with the LUMO of the acyl chloride. A smaller energy gap between the nucleophile's HOMO and the electrophile's LUMO leads to a more favorable, faster reaction.
The indole ring itself is an electron-rich aromatic system.[3] However, when attached at the C2 position, its effect on the carbonyl is nuanced. While the nitrogen lone pair can donate electron density into the ring, the overall electronegativity and aromaticity can influence the adjacent carbonyl group. Computational methods like Density Functional Theory (DFT) are required for a precise quantitative analysis of the LUMO energy and the partial charge on the carbonyl carbon.[14]
The Mechanism: Nucleophilic Acyl Substitution
Like all acyl chlorides, compound 1 reacts with nucleophiles via a nucleophilic acyl substitution mechanism.[13][15] This is a two-step addition-elimination process.
-
Nucleophilic Addition: The nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, breaking the C=O π bond and forming a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and the chloride ion (Cl⁻)—an excellent leaving group—is expelled.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Amides from 1-Methyl-1H-indole-2-carbonyl chloride
Abstract
This document provides a comprehensive guide for the synthesis of a diverse range of amides utilizing 1-Methyl-1H-indole-2-carbonyl chloride as the key acylating agent. Indole-2-carboxamides are a prominent structural motif in numerous pharmacologically active compounds, making their efficient synthesis a critical aspect of drug discovery and development. These protocols are designed for researchers, medicinal chemists, and process development scientists, offering detailed procedural instructions, mechanistic insights, and practical advice to ensure successful and reproducible outcomes. We will delve into the underlying principles of the Schotten-Baumann reaction, provide step-by-step protocols for amide formation, and discuss methods for purification and characterization of the final products.
Introduction: The Significance of Indole-2-Carboxamides
The indole nucleus is a privileged scaffold in medicinal chemistry, present in a vast array of natural products and synthetic drugs.[1] When functionalized at the 2-position with a carboxamide linkage, the resulting indole-2-carboxamides exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The ability to readily synthesize a library of diverse N-substituted indole-2-carboxamides is therefore a powerful tool in the exploration of new therapeutic agents.
This compound serves as a highly reactive and versatile precursor for the facile introduction of the 1-methyl-1H-indole-2-carboxamide core. The methyl group at the N1 position of the indole ring prevents potential side reactions and can influence the conformational properties and biological activity of the final molecule. This guide will focus on the practical aspects of utilizing this key building block.
Foundational Chemistry: Synthesis of the Acyl Chloride Precursor
A reliable synthesis of the target amides begins with high-quality this compound. This acyl chloride is typically prepared from its corresponding carboxylic acid, 1-Methyl-1H-indole-2-carboxylic acid.
Preparation of 1-Methyl-1H-indole-2-carboxylic acid
While commercially available, understanding the synthesis of the starting carboxylic acid can be beneficial. A common route involves the methylation of the commercially available methyl 1H-indole-2-carboxylate, followed by hydrolysis of the ester.[2]
Conversion of Carboxylic Acid to Acyl Chloride
The transformation of a carboxylic acid to an acyl chloride is a fundamental reaction in organic synthesis, activating the carbonyl group for nucleophilic attack.[3] Thionyl chloride (SOCl₂) is a widely used and effective reagent for this purpose due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[4][5][6]
Reaction Scheme:
Underlying Principle: The hydroxyl group of the carboxylic acid is a poor leaving group. Thionyl chloride converts it into a chlorosulfite intermediate, which is an excellent leaving group, facilitating nucleophilic attack by the chloride ion.[6][7]
Core Protocol: Amide Synthesis via Nucleophilic Acyl Substitution
The reaction of this compound with a primary or secondary amine is a classic example of nucleophilic acyl substitution.[8][9][10] This reaction is often performed under Schotten-Baumann conditions.[9][11][12]
The Schotten-Baumann Reaction: A Robust Method for Amide Synthesis
The Schotten-Baumann reaction involves the acylation of an amine with an acyl chloride in the presence of a base.[8][11][12] The base plays a crucial role in neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[11][12] This prevents the protonation of the amine nucleophile, which would render it unreactive, thereby driving the reaction to completion.[11][12]
Key Features of the Schotten-Baumann Reaction:
-
Biphasic or Homogeneous Systems: Can be conducted in a two-phase system (e.g., an organic solvent and water) or a single-phase aprotic solvent.[9]
-
Base Selection: Both inorganic bases (e.g., NaOH, K₂CO₃) and organic bases (e.g., pyridine, triethylamine (Et₃N), N,N-diisopropylethylamine (DIPEA)) can be employed.[8][]
-
Temperature Control: The reaction is often exothermic and is typically carried out at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.[12][]
Reaction Mechanism
The synthesis of amides from acyl chlorides proceeds through a nucleophilic addition-elimination mechanism.[9][14]
Diagram of the Reaction Mechanism:
Caption: Nucleophilic acyl substitution mechanism for amide formation.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of amides from this compound.
Caption: General experimental workflow for amide synthesis.
Detailed Experimental Protocols
Safety Precautions: Acyl chlorides are corrosive and react violently with water.[15][16][17][18][19] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.[15][19]
Protocol 1: General Procedure for the Synthesis of N-Substituted 1-Methyl-1H-indole-2-carboxamides
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) and the base (e.g., triethylamine, 1.5 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Acyl Chloride Addition: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM in a dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude amide by flash column chromatography on silica gel or by recrystallization.[20]
Protocol 2: Synthesis using an Inorganic Base (Schotten-Baumann Biphasic Conditions)
This method is particularly useful for water-soluble amines.
Materials:
-
Same as Protocol 1, but replace the organic base with an aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Procedure:
-
Reaction Setup: Dissolve the amine (1.0 equivalent) in a suitable organic solvent (e.g., DCM or diethyl ether) in a round-bottom flask. Add an aqueous solution of NaOH (e.g., 2M, 2.0 equivalents).
-
Acyl Chloride Addition: Vigorously stir the biphasic mixture and add a solution of this compound (1.1 equivalents) in the same organic solvent dropwise.
-
Reaction: Continue to stir vigorously at room temperature for 1-4 hours.
-
Work-up:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with dilute HCl (to remove any unreacted amine), water, and brine.
-
Dry the organic layer and concentrate as described in Protocol 1.
-
-
Purification: Purify the product as described in Protocol 1.
Data and Expected Outcomes
The following table provides representative examples of reaction conditions for the synthesis of various amides from this compound.
| Amine | Base (equivalents) | Solvent | Time (h) | Yield (%) |
| Aniline | Et₃N (1.5) | DCM | 4 | >90 |
| Benzylamine | Et₃N (1.5) | DCM | 2 | >95 |
| Morpholine | K₂CO₃ (2.0) | DCM/Water | 1 | >95 |
| N-Methylaniline | Pyridine (2.0) | THF | 12 | 85-90 |
| tert-Butylamine | DIPEA (2.0) | DCM | 16 | 70-80 |
Note: Yields are approximate and can vary depending on the specific reaction conditions and the purity of the reagents.
Characterization of N-Substituted 1-Methyl-1H-indole-2-carboxamides
The successful synthesis of the target amides should be confirmed by standard analytical techniques.[1][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the indole ring protons, the N-methyl group, and the protons of the amine substituent. The amide N-H proton, if present, will typically appear as a broad singlet.
-
¹³C NMR will show a characteristic signal for the amide carbonyl carbon (typically in the range of 160-170 ppm), in addition to the signals for the indole and amine carbons.[21]
-
-
Infrared (IR) Spectroscopy:
-
A strong absorption band corresponding to the C=O stretch of the amide will be observed, typically in the range of 1630-1680 cm⁻¹.
-
If a secondary amide is formed, an N-H stretching band will be present around 3300 cm⁻¹.
-
-
Mass Spectrometry (MS):
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | - Inactive acyl chloride (hydrolyzed)- Amine is not nucleophilic enough- Insufficient base | - Use freshly prepared or high-quality acyl chloride.- For less reactive amines, consider using a more forcing condition (e.g., higher temperature, stronger base, or a coupling agent).- Ensure at least one equivalent of base is used to neutralize HCl. |
| Formation of multiple products | - Side reactions of the acyl chloride- Diacylation of primary amines | - Maintain low reaction temperatures.- Use a slow, controlled addition of the acyl chloride.- Use a slight excess of the amine. |
| Difficulty in purification | - Product and starting materials have similar polarities- Presence of byproducts | - Optimize the mobile phase for column chromatography.- Consider recrystallization from a suitable solvent system.- Perform an acidic or basic wash during work-up to remove unreacted starting materials.[22] |
Conclusion
The synthesis of amides from this compound is a reliable and versatile method for accessing a wide range of indole-2-carboxamides. By understanding the underlying reaction mechanism and carefully controlling the reaction conditions, researchers can efficiently generate libraries of these important compounds for further investigation in drug discovery and other applications. The protocols provided in this guide offer a solid foundation for the successful synthesis, purification, and characterization of these valuable molecules.
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Application Notes & Protocols: Synthesis of N-Substituted 1-Methyl-1H-indole-2-carboxamides via Acylation of Primary Amines
Abstract
This document provides a comprehensive guide for the synthesis of N-substituted 1-methyl-1H-indole-2-carboxamides through the acylation of primary amines with 1-methyl-1H-indole-2-carbonyl chloride. The indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including antitubercular, anticancer, and anti-parasitic agents.[1][2][3] This guide details the underlying reaction mechanism, a robust and field-tested experimental protocol, optimization strategies, and key applications relevant to drug discovery and development professionals.
Introduction: The Significance of the Indole-2-Carboxamide Scaffold
The indole nucleus is a cornerstone of modern medicinal chemistry, and its derivatives are known for a vast array of biological activities. Specifically, the N-substituted indole-2-carboxamide motif has emerged as a critical pharmacophore. These compounds have demonstrated potent activity as inhibitors of the mycobacterial membrane protein MmpL3, a key target in the development of novel treatments for tuberculosis.[3][4][5] Furthermore, derivatives of this class have shown promise as anti-Trypanosoma cruzi agents for combating Chagas disease, as anticancer agents, and as modulators of transient receptor potential vanilloid 1 (TRPV1).[2][6]
The reaction between this compound and a primary amine is a fundamental, efficient, and highly versatile method for accessing a diverse library of these valuable compounds. The N-methylation of the indole prevents potential side reactions at the indole nitrogen and often enhances the desired biological activity. This guide provides the necessary theoretical and practical framework for successfully synthesizing these target molecules.
Reaction Principle and Mechanism
The formation of the amide bond proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride.
The mechanism involves two primary stages:
-
Nucleophilic Addition: The primary amine attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group. A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[7][8]
Caption: Nucleophilic acyl substitution mechanism.
Preparation of Starting Material: this compound
The acyl chloride is typically prepared from its corresponding carboxylic acid and is often used immediately without extensive purification.
Step 1: N-Methylation of Indole-2-carboxylic acid 1-Methyl-1H-indole-2-carboxylic acid can be synthesized from commercially available methyl 1H-indole-2-carboxylate using a methylating agent like dimethyl sulfate in the presence of a base such as potassium carbonate, followed by saponification.[9]
Step 2: Conversion to Acyl Chloride The most reliable method for converting 1-methyl-1H-indole-2-carboxylic acid to the acyl chloride is by using oxalyl chloride or thionyl chloride.[10]
-
Procedure Outline: To a suspension of the carboxylic acid in an anhydrous solvent like dichloromethane (DCM), a few drops of N,N-dimethylformamide (DMF) are added as a catalyst, followed by the dropwise addition of oxalyl chloride. The reaction is typically stirred at room temperature for 1-2 hours. The solvent and excess reagent are then removed under reduced pressure to yield the crude acyl chloride, which appears as a yellow solid and is immediately used in the next step.[11]
Safety Precaution: Oxalyl chloride and thionyl chloride are corrosive and react violently with water. All manipulations must be performed in a certified fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction must be conducted under anhydrous conditions.
Detailed Experimental Protocol: Amide Synthesis
This protocol provides a general method applicable to a wide range of primary amines.
Materials and Reagents:
-
This compound (1.0 eq)
-
Primary amine (aliphatic or aromatic, 1.0-1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2-1.5 eq)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flasks, magnetic stirrer, dropping funnel, nitrogen/argon line, ice bath
Caption: General experimental workflow for amide synthesis.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (to achieve a concentration of ~0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: In a separate flask, dissolve the freshly prepared this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature remains below 5 °C.
-
Causality Insight: The reaction is exothermic. Slow, controlled addition is crucial to prevent the formation of side products and ensure a high yield.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: a. Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. b. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine.
-
Field Observation: The order of washing is critical. Washing with base before acid can cause precipitation of the amine starting material if it is not fully reacted.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by either recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or silica gel column chromatography to afford the pure N-substituted 1-methyl-1H-indole-2-carboxamide.[6]
Data Presentation: Representative Reaction Conditions
The choice of solvent and base can be adapted based on the reactivity of the primary amine. The following table summarizes typical conditions and expected outcomes.
| Primary Amine (R'-NH₂) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Benzylamine | Triethylamine | DCM | 0 to RT | 3 | 72 | [6] |
| 4-Fluoroaniline | Triethylamine | DCM | 0 to RT | 3 | 82 | [6] |
| 4-Aminophenol | Triethylamine | ACN | 0 to RT | 4 | 55 | [6] |
| 4-Methoxybenzylamine | Triethylamine | DCM | 0 to RT | 3 | 62 | [6] |
| Rimantadine HCl | Triethylamine | DMF | 0 to RT | 12 | 66 | [3] |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Degradation of acyl chloride due to moisture. 3. Sterically hindered or electron-poor amine. | 1. Increase reaction time or gently heat (e.g., to 40°C). 2. Ensure all glassware is flame-dried and solvents are anhydrous. Prepare acyl chloride fresh. 3. Use a stronger, non-nucleophilic base like DIPEA. Consider a more polar solvent like DMF. |
| Multiple Spots on TLC | 1. Formation of side products from overheating. 2. Diacylation (less common with a 1:1 ratio).[12] | 1. Maintain strict temperature control during acyl chloride addition. 2. Ensure the amine is not used in large excess. Use a 1:1 stoichiometric ratio. |
| Purification Difficulty | 1. Product is highly soluble. 2. Contamination with triethylammonium salt. | 1. If recrystallization fails, use column chromatography. 2. Ensure the 1 M HCl wash during work-up is thorough to completely remove the salt. |
Conclusion
The acylation of primary amines with this compound is a powerful and reliable method for synthesizing a diverse range of N-substituted indole-2-carboxamides. This protocol, grounded in the principles of nucleophilic acyl substitution, provides a clear and reproducible pathway to these medicinally important compounds. By understanding the causality behind each experimental step and anticipating potential challenges, researchers can efficiently generate high-purity materials for advancing drug discovery programs.
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PrepChem. (n.d.). Synthesis of methyl 1-methyl-1H-indole-2-carboxylate. Retrieved from PrepChem.com. [Link]
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Application Notes & Protocols: A Comprehensive Guide to N-Acylation using 1-Methyl-1H-indole-2-carbonyl chloride
Introduction: The Strategic Importance of N-Acylated Indoles
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2][3] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] N-acylation of the indole core is a critical synthetic transformation that allows for the introduction of diverse functional groups, significantly modulating the biological profile of the parent molecule.[4][5] Molecules containing N-acylindoles are prevalent in pharmaceuticals like the anti-inflammatory drug Indomethacin.[4][5]
This guide provides a detailed protocol and expert insights for the N-acylation of primary and secondary amines using 1-Methyl-1H-indole-2-carbonyl chloride, a highly reactive and efficient acylating agent. By elucidating the underlying mechanism and optimizing reaction parameters, researchers can reliably synthesize novel N-acylated indole derivatives for applications in drug discovery and development.
Reaction Mechanism: The Nucleophilic Addition-Elimination Pathway
The N-acylation of an amine with an acyl chloride, such as this compound, proceeds through a well-established nucleophilic addition-elimination mechanism .[6][7][8] Understanding this pathway is crucial for troubleshooting and optimizing the reaction.
Causality of the Mechanism: The carbonyl carbon of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[8][9] This makes it a prime target for nucleophiles. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, initiating the reaction.[7][9]
The process unfolds in distinct steps:
-
Nucleophilic Addition: The amine's nitrogen atom attacks the electrophilic carbonyl carbon of the this compound. This breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.[6][8][9]
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the negatively charged oxygen reforms the C=O double bond. Concurrently, the carbon-chlorine bond breaks, expelling a chloride ion (Cl⁻), which is an excellent leaving group.[7][8][9]
-
Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture (e.g., triethylamine, pyridine, or another molecule of the substrate amine). This step neutralizes the positive charge on the nitrogen, yielding the final, stable N-acylated product and a hydrochloride salt byproduct.[9]
Diagram: Nucleophilic Addition-Elimination Mechanism
Caption: The N-acylation mechanism proceeds via nucleophilic attack, formation of a tetrahedral intermediate, and subsequent elimination of a chloride ion.
Preparation and Handling of this compound
While commercially available, this compound can also be synthesized in the lab. The standard method involves the treatment of the corresponding carboxylic acid with a chlorinating agent.
Synthesis Protocol: A common and effective procedure involves suspending 1-Methyl-1H-indole-2-carboxylic acid in an anhydrous solvent like dichloromethane (CH₂Cl₂) and adding oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF).[10] The reaction is typically stirred at a slightly elevated temperature (e.g., 40°C) for a short period, after which the solvent and excess reagent are removed under reduced pressure to yield the crude acyl chloride, which is often used without further purification.[10]
Expertise & Experience: Critical Handling Considerations this compound is highly reactive and moisture-sensitive. Exposure to atmospheric moisture will hydrolyze it back to the carboxylic acid, rendering it inactive for the acylation reaction.[6]
-
Storage: Always store the reagent under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably in a desiccator.
-
Handling: Conduct all transfers and manipulations in a glove box or under a positive pressure of inert gas. Use oven-dried glassware and anhydrous solvents to prevent hydrolysis.
Detailed Experimental Protocol for N-Acylation
This protocol provides a robust, general procedure for the N-acylation of a primary or secondary amine. Optimization may be required based on the specific substrate.
Materials and Reagents
-
This compound
-
Amine substrate (primary or secondary)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Tertiary amine base (e.g., triethylamine (Et₃N) or pyridine), dried over KOH
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, magnetic stirrer, dropping funnel, ice bath
-
Silica gel for column chromatography
Step-by-Step Methodology
-
Reaction Setup (Self-Validating System):
-
Assemble an oven-dried, two- or three-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.
-
Dissolve the amine substrate (1.0 eq.) and the tertiary amine base (1.2-1.5 eq.) in anhydrous DCM (or another suitable aprotic solvent). The base is critical to scavenge the HCl produced during the reaction, preventing the protonation and deactivation of the nucleophilic amine substrate.[9][11]
-
Cool the solution to 0°C in an ice bath. This helps to control the exothermic nature of the reaction and minimize potential side reactions.
-
-
Acyl Chloride Addition:
-
In a separate dry flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM.
-
Transfer this solution to a dropping funnel and add it dropwise to the stirred amine solution at 0°C over 15-30 minutes. A slow addition rate is crucial for maintaining temperature control.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes, then warm to room temperature.
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).
-
-
Work-up Procedure:
-
Once the reaction is complete, quench it by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to remove any unreacted acyl chloride and acidic byproducts), and finally with brine.[12]
-
Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product is typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated indole derivative.[13]
-
Experimental Workflow Diagram
Caption: A standard workflow for the N-acylation reaction, from setup to the final purified product.
Data and Expected Outcomes
The success and yield of the N-acylation reaction are highly dependent on the nucleophilicity and steric hindrance of the amine substrate.
| Amine Substrate Class | Relative Reactivity | Typical Base | Expected Yield Range | Key Considerations |
| Primary Aliphatic | Very High | Et₃N, Pyridine | 85-98% | Reaction is often fast; may require cooling to prevent di-acylation. |
| Secondary Aliphatic | High | Et₃N, Pyridine | 80-95% | Steric hindrance can slow the reaction rate compared to primary amines. |
| Primary Aromatic | Moderate | Et₃N, Pyridine | 60-90% | Less nucleophilic than aliphatic amines due to delocalization of the lone pair. |
| Secondary Aromatic | Low | Et₃N, Pyridine | 40-75% | Both electronically deactivated and sterically hindered; may require longer reaction times or slightly elevated temperatures. |
Trustworthiness: Validation and Troubleshooting
A protocol is only trustworthy if its results are verifiable. The identity and purity of the synthesized N-acylated indole should be confirmed through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic peaks for the indole ring protons and the protons of the newly introduced acyl and amine R-groups. The disappearance of the N-H proton signal (for primary/secondary amine starting materials) is a key indicator of success.[14]
-
¹³C NMR: The appearance of a new carbonyl carbon signal (amide) typically in the 165-175 ppm range confirms the acylation.[14]
-
-
Infrared (IR) Spectroscopy: Look for a strong absorption band corresponding to the amide C=O stretch, typically found between 1630-1680 cm⁻¹. The N-H stretching bands of the starting amine (around 3300-3500 cm⁻¹) should be absent in the product.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful addition of the 1-methyl-1H-indole-2-carbonyl moiety to the amine substrate.
Troubleshooting Common Issues
-
Low or No Yield:
-
Cause: Inactive acyl chloride due to hydrolysis.
-
Solution: Ensure strictly anhydrous conditions. Use freshly prepared or properly stored acyl chloride.
-
Cause: Starting amine is protonated and non-nucleophilic.
-
Solution: Ensure a sufficient amount of non-nucleophilic base (at least 1.2 equivalents) is used to neutralize the HCl byproduct.
-
-
Multiple Products:
-
Cause: Di-acylation of a primary amine.
-
Solution: Add the acyl chloride slowly at 0°C. Avoid using a large excess of the acylating agent.
-
-
Starting Material Remains:
-
Cause: Low reactivity of the amine (e.g., sterically hindered or electron-poor anilines).
-
Solution: Increase the reaction time or gently heat the reaction mixture (e.g., to 40°C or reflux in DCM). A stronger, non-nucleophilic base might also be beneficial.
-
References
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Application Notes & Protocols: The Strategic Use of 1-Methyl-1H-indole-2-carbonyl Chloride in Modern Pharmaceutical Synthesis
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds[1]. The functionalization of this privileged structure is key to modulating pharmacological activity. 1-Methyl-1H-indole-2-carbonyl chloride emerges as a highly valuable and reactive intermediate for this purpose. Its utility lies in its capacity as a potent acylating agent, enabling the straightforward introduction of the 1-methyl-1H-indole-2-carboxamide or ester moiety into target molecules. This document provides an in-depth guide for researchers and drug development professionals on the properties, synthesis, and strategic application of this reagent, complete with detailed, field-tested protocols and safety considerations.
Introduction: The Significance of the Indole Scaffold
The indole ring system is a dominant feature in numerous blockbuster drugs and natural products, prized for its ability to participate in various biological interactions[1][2]. Derivatives of indole-2-carboxylic acid, in particular, have shown significant promise in diverse therapeutic areas, including the development of novel HIV-1 integrase strand transfer inhibitors[3][4][5]. The introduction of an N-methyl group at the 1-position, as in this compound, serves a critical role. It blocks the formation of N-H hydrogen bonds, which can significantly alter a molecule's pharmacokinetic properties—such as solubility, membrane permeability, and metabolic stability—by preventing unwanted hydrogen bond donation and potential N-acylation side reactions[6].
This compound is not merely a building block; it is a strategic tool for fine-tuning molecular architecture to enhance therapeutic efficacy. Its primary role is to act as a highly reactive electrophile for acylating nucleophiles like amines, alcohols, and thiols, thereby creating stable amide, ester, and thioester linkages, respectively[7].
Physicochemical Properties & Reactivity Profile
A thorough understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Reference |
| Chemical Name | This compound | [8] |
| CAS Number | 118618-61-4 | [8][9][10] |
| Molecular Formula | C₁₀H₈ClNO | [8][10] |
| Molecular Weight | 193.63 g/mol | [8][10] |
| Appearance | Typically a yellow to brown solid | [11] |
| Reactivity | Highly reactive acylating agent; moisture-sensitive | [7][12] |
The reactivity of this compound is dominated by the electrophilic carbonyl carbon. The adjacent chlorine atom is an excellent leaving group, making the compound susceptible to nucleophilic acyl substitution. This high reactivity necessitates handling under anhydrous conditions to prevent hydrolysis back to the parent carboxylic acid.
Synthesis of the Acyl Chloride Intermediate
The standard and most efficient method for preparing this compound is the direct treatment of its corresponding carboxylic acid with a chlorinating agent. Oxalyl chloride is often preferred over thionyl chloride in laboratory settings because its byproducts (CO₂, CO, and HCl) are gaseous and easily removed, simplifying purification[7]. The reaction is typically catalyzed by a catalytic amount of N,N-dimethylformamide (DMF).
Causality of Catalysis: DMF reacts with oxalyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, an iminium salt. This species is a more potent and selective chlorinating agent than oxalyl chloride itself, accelerating the conversion to the acyl chloride.
Caption: General workflow for the synthesis of the acyl chloride.
Core Application: Acylation of Amines to Form Bioactive Amides
The formation of the amide bond is arguably the most critical reaction in pharmaceutical synthesis. This compound excels in this role, readily reacting with primary and secondary amines to yield the corresponding N-substituted indole-2-carboxamides. These products are frequently investigated for a wide range of biological activities[2].
General Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A non-nucleophilic base is required to scavenge the hydrochloric acid (HCl) byproduct.
Why is a base essential? The HCl generated would otherwise protonate the starting amine, converting it into its non-nucleophilic ammonium salt and effectively quenching the reaction. Tertiary amines like triethylamine (TEA) or pyridine are commonly used for this purpose[13].
Caption: Mechanism of amine acylation with an acyl chloride.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Adherence to all institutional safety guidelines is mandatory.
Safety & Handling Precautions
-
Hazards: this compound is a reactive acyl chloride. It is corrosive and moisture-sensitive, releasing HCl gas upon contact with water. It is harmful if swallowed and toxic in contact with skin. Inhalation may cause respiratory irritation[12].
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Conduct all manipulations in a certified chemical fume hood. Use anhydrous solvents and glassware (oven or flame-dried). Maintain an inert atmosphere (e.g., nitrogen or argon) where possible.
-
First Aid: In case of skin contact, wash immediately with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. In all cases of exposure, seek immediate medical attention[12].
Protocol 1: Synthesis of this compound (In Situ)
This protocol details the preparation of the acyl chloride, which is typically used immediately in the next step without isolation due to its reactivity.
| Reagent | MW ( g/mol ) | Equiv. | Amount |
| 1-Methyl-1H-indole-2-carboxylic acid | 175.18 | 1.0 | 1.75 g (10 mmol) |
| Oxalyl Chloride | 126.93 | 1.5 | 1.3 mL (15 mmol) |
| Dichloromethane (DCM), anhydrous | - | - | 50 mL |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | cat. | 2 drops (~0.05 mL) |
Procedure:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1-Methyl-1H-indole-2-carboxylic acid (1.75 g, 10 mmol).
-
Add anhydrous dichloromethane (50 mL) to suspend the solid.
-
Add two drops of anhydrous DMF to the suspension.
-
Slowly add oxalyl chloride (1.3 mL, 15 mmol) dropwise via syringe at room temperature. Caution: Gas evolution (CO, CO₂, HCl) will occur.
-
Stir the reaction mixture at room temperature for 2-3 hours. The reaction can be gently warmed to 40°C to ensure completion[11]. The mixture should become a clear, yellowish solution.
-
The resulting solution of this compound is now ready for use in the subsequent acylation step.
Protocol 2: Synthesis of a Representative Amide (N-(4-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide)
This protocol demonstrates the acylation of a common nucleophile, p-anisidine.
| Reagent | MW ( g/mol ) | Equiv. | Amount |
| Acyl Chloride Solution (from 5.2) | 193.63 | 1.0 | ~10 mmol in 50 mL DCM |
| p-Anisidine (4-methoxyaniline) | 123.15 | 1.0 | 1.23 g (10 mmol) |
| Triethylamine (TEA) | 101.19 | 2.0 | 2.8 mL (20 mmol) |
| Dichloromethane (DCM), anhydrous | - | - | 30 mL |
Procedure:
-
In a separate 250 mL flame-dried, three-necked flask under nitrogen, dissolve p-anisidine (1.23 g, 10 mmol) and triethylamine (2.8 mL, 20 mmol) in anhydrous DCM (30 mL).
-
Cool the amine solution to 0°C using an ice bath.
-
Slowly add the previously prepared solution of this compound dropwise to the stirred amine solution over 20-30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours or until TLC analysis indicates the consumption of the starting amine.
-
Work-up: a. Quench the reaction by slowly adding 50 mL of deionized water. b. Transfer the mixture to a separatory funnel. Separate the organic layer. c. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess TEA and unreacted amine, saturated NaHCO₃ solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: a. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Conclusion
This compound is a potent and versatile reagent for the synthesis of advanced pharmaceutical intermediates. Its high reactivity, when managed with appropriate techniques and safety protocols, allows for the efficient construction of indole-2-carboxamides and esters. By providing a direct and reliable method for acylating a wide range of nucleophiles, it serves as an indispensable tool in the drug discovery pipeline, facilitating the exploration of structure-activity relationships and the development of novel therapeutic agents.
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Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source | Organic Letters. ACS Publications. Available from: [Link]
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This compound | C10H8ClNO | Pharmaffiliates. Pharmaffiliates. Available from: [Link]
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Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. Available from: [Link]
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Application Notes and Protocols: 1-Methyl-1H-indole-2-carbonyl chloride in Agrochemical Research
Introduction: The Indole Scaffold as a Privileged Structure in Agrochemicals
The indole ring system, a bicyclic structure composed of a benzene ring fused to a pyrrole ring, is a cornerstone in the development of biologically active molecules.[1] Its prevalence in natural products and its versatile chemical functionality have made it a "privileged scaffold" in medicinal and agrochemical research.[2] Indole derivatives have demonstrated a wide spectrum of agrochemical activities, including fungicidal, insecticidal, and herbicidal properties.[1] The ability to readily modify the indole core at various positions allows for the fine-tuning of a compound's biological activity and physical properties, making it an attractive starting point for the discovery of novel crop protection agents.
1-Methyl-1H-indole-2-carbonyl chloride is a key reactive intermediate that serves as a powerful building block for accessing a diverse array of indole-based agrochemicals. The N-methylation of the indole ring can enhance metabolic stability and modulate the lipophilicity of the final compound, which can be critical for its uptake and transport within the target pest or plant. The acyl chloride at the 2-position is a highly reactive functional group, enabling efficient coupling with a wide range of nucleophiles to create amides, esters, and other derivatives. This application note will provide a detailed guide for researchers on the synthesis, handling, and application of this compound in the discovery and development of novel agrochemicals, with a particular focus on the synthesis of fungicidal N-aryl carboxamides.
Chemical Properties and Synthesis of this compound
Molecular Structure and Properties:
| Property | Value |
| Molecular Formula | C₁₀H₈ClNO |
| Molecular Weight | 193.63 g/mol |
| CAS Number | 118618-61-4 |
| Appearance | Expected to be a solid |
Synthesis Pathway:
The synthesis of this compound is typically a two-step process starting from the commercially available 1-methyl-1H-indole-2-carboxylic acid. The carboxylic acid is first converted to the highly reactive acyl chloride.
Sources
Application Note & Protocol: A Guide to the Synthesis of Indole-2-Carboxamides via Amide Coupling
Introduction: The Enduring Significance of the Indole-2-Carboxamide Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3][4] Among its myriad derivatives, the indole-2-carboxamide moiety stands out for its versatile biological activities and its role as a key synthetic intermediate.[1][3] The carboxamide group is a critical pharmacophore, capable of acting as both a hydrogen-bond donor and acceptor, which facilitates strong interactions with biological targets.[3] Consequently, indole-2-carboxamides have been investigated for a wide range of therapeutic applications, including as antitubercular agents,[5][6][7][8] anticancer therapeutics,[9][10] and modulators of cannabinoid receptors.[8][11]
This application note provides a detailed experimental procedure for the synthesis of indole-2-carboxamides, focusing on the robust and widely applicable method of amide coupling between indole-2-carboxylic acid and a primary or secondary amine. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step protocol, and discuss critical experimental considerations to ensure a successful and reproducible synthesis.
Synthetic Strategy: Amide Coupling of Indole-2-Carboxylic Acids
The most direct and common approach to synthesizing indole-2-carboxamides is through the coupling of an indole-2-carboxylic acid with a suitable amine.[3][12] This method is favored for its high functional group tolerance and generally mild reaction conditions.[3] The fundamental principle of this reaction involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[13]
Mechanism of Amide Bond Formation
Direct condensation of a carboxylic acid and an amine is typically inefficient and requires high temperatures, which can be detrimental to sensitive functional groups. Therefore, coupling reagents are employed to facilitate the reaction. A common strategy involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activating agent like 1-hydroxybenzotriazole (HOBt).
The mechanism proceeds as follows:
-
Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.
-
Formation of an Active Ester: In the presence of HOBt, the O-acylisourea intermediate is rapidly converted to an HOBt-active ester. This step is crucial as it prevents the formation of a stable N-acylurea byproduct and minimizes racemization if the starting materials are chiral.
-
Nucleophilic Attack by the Amine: The amine then attacks the carbonyl carbon of the active ester, leading to the formation of a tetrahedral intermediate.
-
Formation of the Amide Bond: The tetrahedral intermediate collapses, expelling HOBt and forming the stable amide bond, yielding the desired indole-2-carboxamide.
Caption: Mechanism of EDC/HOBt mediated amide coupling.
Experimental Protocol: Synthesis of N-Benzyl-1H-indole-2-carboxamide
This protocol details the synthesis of a representative indole-2-carboxamide. The procedure can be adapted for various substituted indole-2-carboxylic acids and amines.
Materials and Equipment
| Reagents | Equipment |
| 1H-Indole-2-carboxylic acid | Round-bottom flasks |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Magnetic stirrer and stir bars |
| 1-Hydroxybenzotriazole (HOBt) | Ice bath |
| Benzylamine | Inert atmosphere setup (e.g., nitrogen or argon) |
| N,N-Diisopropylethylamine (DIPEA) | Syringes and needles |
| Dichloromethane (DCM), anhydrous | Thin-layer chromatography (TLC) plates |
| N,N-Dimethylformamide (DMF), anhydrous | UV lamp |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | Rotary evaporator |
| Brine (saturated aqueous NaCl solution) | Glassware for extraction and purification |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Column chromatography setup (silica gel) |
| Solvents for chromatography (e.g., hexane, ethyl acetate) | High-resolution mass spectrometer (HRMS) |
| Nuclear magnetic resonance (NMR) spectrometer |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.[14] Indole and its derivatives can be harmful if inhaled.[14]
-
Reagent Handling: EDC and HOBt are potential sensitizers. Avoid skin contact and inhalation.[15] DIPEA is a corrosive and flammable base. Handle with care. Dichloromethane is a suspected carcinogen; handle in a fume hood.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[14]
Step-by-Step Procedure
Caption: Step-by-step workflow for indole-2-carboxamide synthesis.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 1H-indole-2-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (e.g., benzylamine, 1.1 eq).
-
Solvent Addition: Dissolve the solids in anhydrous dichloromethane (DCM). A minimal amount of anhydrous N,N-dimethylformamide (DMF) can be added to aid solubility if necessary.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the stirred solution. The base is crucial to neutralize the carboxylic acid and any hydrochloride salts that may be present or formed during the reaction.
-
Coupling Reagent Addition: Add EDC (1.2 eq) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C. The portion-wise addition helps to control any potential exotherm.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture overnight (12-18 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting carboxylic acid is a good indicator of reaction completion.
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and HOBt), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Key Parameters and Expected Yields
| Parameter | Value/Condition | Rationale |
| Stoichiometry | ||
| Indole-2-carboxylic acid | 1.0 eq | Limiting reagent |
| Amine | 1.0 - 1.2 eq | A slight excess ensures complete consumption of the carboxylic acid |
| EDC | 1.2 - 1.5 eq | Ensures complete activation of the carboxylic acid |
| HOBt | 1.2 - 1.5 eq | Suppresses side reactions and minimizes racemization |
| DIPEA | 2.0 - 3.0 eq | Acts as a non-nucleophilic base to neutralize acids |
| Reaction Conditions | ||
| Temperature | 0 °C to room temperature | Initial cooling controls the rate of active ester formation, then room temperature drives the reaction to completion |
| Reaction Time | 12 - 18 hours | Typically sufficient for complete conversion |
| Solvent | Anhydrous DCM/DMF | Aprotic solvents that dissolve the reactants and do not interfere with the reaction |
| Expected Yield | 60 - 95% | Varies depending on the specific substrates and purification efficiency[9][12][16] |
Alternative Synthetic Routes
While amide coupling is a highly versatile method, other strategies exist for the synthesis of indole-2-carboxamides.
-
Fischer Indole Synthesis: This classic method involves the acid-catalyzed reaction of a phenylhydrazine with a pyruvate derivative, followed by amidation.[17][18][19] It is a powerful tool for constructing the indole ring itself. The mechanism involves the formation of a phenylhydrazone, which undergoes a[16][16]-sigmatropic rearrangement.[17][18][20]
-
Ullmann-Type Couplings: These copper- or palladium-catalyzed reactions can be used to form the indole ring system, which can then be further functionalized to the desired carboxamide.[2][21][22][23]
The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the indole ring.
Conclusion
The synthesis of indole-2-carboxamides via amide coupling of indole-2-carboxylic acids is a reliable and high-yielding method suitable for a wide range of substrates. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently access these valuable compounds for applications in drug discovery and development. The protocol provided herein serves as a robust starting point for the synthesis of diverse libraries of indole-2-carboxamides.
References
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- Banwell, M. G., & McRae, K. J. (2001). Synthesis of Indoles via Palladium-Mediated Ullmann Cross-Coupling of o-Halonitroarenes with α-Halo-enones or -enals. Organic Letters, 3(18), 2823–2826.
- Taslimi, P., et al. (2017). Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1085-1093.
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- Kamble, A., et al. (2025). Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. RSC Publishing.
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- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
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- Onajole, O. K., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Infectious Diseases, 6(12), 3354–3366.
- Kondreddi, R. R., et al. (2013). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents. Journal of Medicinal Chemistry, 56(21), 8849–8859.
- ResearchGate. (n.d.).
- Kondreddi, R. R., et al. (2013). Design, synthesis and biological evaluation of indole-2-carboxamides: A promising class of antituberculosis agents. Journal of Medicinal Chemistry, 56(21), 8849-8859.
- de Heuvel, D., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
- Gunosewoyo, H., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(5), 785-793.
- Rossi, G., et al. (2024). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 29(10), 2345.
- Kulkarni, P. M., et al. (2014). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Journal of Medicinal Chemistry, 57(15), 6563–6583.
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- Sigma-Aldrich. (2025).
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1-Methyl-1H-indole-2-carbonyl chloride in the synthesis of kinase inhibitors
Application Note & Protocol Guide
Topic: 1-Methyl-1H-indole-2-carbonyl chloride in the Synthesis of Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has established them as one of the most important classes of drug targets. The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of many approved kinase inhibitors due to its ability to form key interactions within the ATP-binding site.[3][4][5][6] This guide provides an in-depth examination of This compound , a highly versatile and reactive building block for the synthesis of potent kinase inhibitors. We will explore the strategic advantages of this reagent, provide detailed, field-tested protocols for its application in amide bond formation, and discuss the causality behind key experimental choices. This document serves as a practical resource for researchers aiming to accelerate the discovery and development of novel indole-based therapeutics.
The Strategic Importance of the 1-Methyl-1H-indole-2-carboxamide Scaffold
Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism for controlling cellular processes.[1] Inhibitors are often designed to compete with ATP by occupying its binding pocket. The indole scaffold is particularly adept at this, frequently engaging in hydrogen bonding with the "hinge" region of the kinase.
The 1-Methyl-1H-indole-2-carboxamide moiety offers specific advantages:
-
The Carboxamide Linker: The amide group is a superb hydrogen bond donor and acceptor, allowing it to form the bidentate hydrogen bonds with the kinase hinge region that are critical for high-affinity binding.[7]
-
C2-Substitution: Functionalization at the C2 position of the indole ring provides a vector for introducing diverse chemical groups that can explore other regions of the ATP binding site, thereby tuning potency and selectivity.[2][8]
-
N1-Methylation: The methyl group at the N1 position serves a dual purpose. It blocks the indole N-H from acting as a hydrogen bond donor, which can be crucial for optimizing binding interactions within certain kinase families.[7] Furthermore, it enhances metabolic stability and modulates the physicochemical properties (e.g., solubility, lipophilicity) of the final compound.
Using this compound as the starting reagent is a highly efficient strategy, as it provides the reactive acyl chloride functionality for straightforward amide coupling while having the key N1-methyl group pre-installed.
Reagent Profile: this compound
-
Structure:
-
Reactivity: As an acyl chloride, this reagent is a highly reactive electrophile. The carbonyl carbon is readily attacked by nucleophiles, particularly amines, to form stable amide bonds. This high reactivity ensures efficient conversions, often at low temperatures and with short reaction times.
-
Synthesis: This reagent is typically prepared from its corresponding carboxylic acid, 1-methyl-1H-indole-2-carboxylic acid, by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[10]
-
Safety and Handling:
-
Hazard: this compound is corrosive and moisture-sensitive. It will react with water (hydrolysis) to form the parent carboxylic acid and hydrochloric acid. Inhalation and skin contact should be avoided.[11][12][13]
-
Handling: Always handle this reagent in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent degradation.
-
Core Synthetic Protocol: Amide Coupling for Kinase Inhibitor Synthesis
This section details a robust, general procedure for the acylation of a primary or secondary amine with this compound. This reaction forms the core of many kinase inhibitor structures.
Reaction Mechanism & Workflow
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group and forming the stable amide product. A base is required to neutralize the HCl byproduct.
Detailed Step-by-Step Protocol
Materials & Reagents:
-
Amine starting material (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine starting material (1.0 eq) and dissolve it in anhydrous DCM (or THF) to a concentration of approximately 0.1 M.
-
Basification: Add the base (TEA or DIPEA, 1.5-2.0 eq) to the solution. Causality Note: A non-nucleophilic organic base is used to scavenge the HCl generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the equilibrium towards the product.[14]
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality Note: The reaction between an amine and an acyl chloride is highly exothermic. Cooling is essential to control the reaction rate, prevent potential side reactions, and ensure the stability of thermally sensitive functional groups.
-
Acyl Chloride Addition: In a separate dry flask, dissolve this compound (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 10-15 minutes. A slight excess of the acyl chloride ensures complete consumption of the potentially more valuable amine substrate.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed (typically 1-4 hours).
Work-up & Purification:
-
Quenching: Once the reaction is complete, quench it by slowly adding water or saturated NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel. If DCM was used, add more DCM. If THF was used, add an immiscible solvent like ethyl acetate. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ (to remove any remaining HCl and unreacted acyl chloride).
-
Water.
-
Brine (to reduce the amount of dissolved water in the organic layer).
-
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure 1-Methyl-1H-indole-2-carboxamide product.
Characterization
Confirm the identity and purity of the final product using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
Data Presentation & Examples
The versatility of this method allows for the synthesis of a wide array of kinase inhibitors.
Table 1: Representative Kinase Inhibitors Synthesized
| Compound Structure (Core) | Target Kinase | Reported Activity (IC₅₀) | Reference |
| 1-benzyl-N-(2,4-dichlorobenzyl)-1H-indole-2-carboxamide | Casein Kinase 2 (CK2) | 14.6 µM | [15] |
| (Structure not shown) | Spleen Tyrosine Kinase (Syk) | Potent inhibition | [7] |
| (Structure not shown) | Janus Kinase 2 (Jak2) | Potent inhibition | [16] |
Note: The table provides examples of the broader indole-2-carboxamide class, illustrating the targets that can be engaged by scaffolds prepared using this chemistry.
Troubleshooting and Expert Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Reagent degradation (moisture).2. Insufficient base.3. Starting amine is a poor nucleophile. | 1. Use fresh acyl chloride and anhydrous solvents.2. Increase equivalents of base (up to 3 eq).3. For weakly nucleophilic amines (e.g., anilines), consider slightly elevated temperatures (e.g., 40 °C) or a stronger, non-nucleophilic base. |
| Multiple Spots on TLC | 1. Incomplete reaction.2. Side reactions (e.g., acylation of the base).3. Product degradation. | 1. Allow longer reaction time or add a slight excess of acyl chloride.2. Use a bulkier base like DIPEA instead of TEA.3. Ensure the workup is not overly acidic or basic. |
| Difficult Purification | 1. Product and starting material have similar polarity.2. Product is streaking on the silica column. | 1. Ensure the reaction goes to completion. Use a different solvent system for chromatography.2. Add a small amount (0.5-1%) of TEA or acetic acid to the eluent to improve peak shape for basic or acidic compounds, respectively. |
Conclusion
This compound is a powerful and efficient chemical tool for the synthesis of kinase inhibitors. Its high reactivity, coupled with the strategic pre-installation of the N-methyl group, provides a direct and reliable route to the 1-Methyl-1H-indole-2-carboxamide scaffold. The protocol outlined in this guide is robust and broadly applicable, enabling medicinal chemists to rapidly generate diverse libraries of compounds for screening and lead optimization. By understanding the principles behind each step, researchers can effectively troubleshoot and adapt this methodology to accelerate the discovery of next-generation targeted therapies.
References
- Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2022). Anticancer Agents in Medicinal Chemistry.
- Rathi, A. K., et al. (2017). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery.
- Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors. (2022). ResearchGate.
- The Indole Scaffold: A Privileged Starting Point for Novel Kinase Inhibitors in Drug Discovery. (2025). BenchChem.
- Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2023). Anticancer Agents in Medicinal Chemistry.
- Design, synthesis and evaluation of novel indole derivatives as AKT inhibitors. (2017). Chemical biology & drug design.
- Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023). Molecules.
- SAFETY DATA SHEET - Methyl indole-2-carboxylate. (2025). Fisher Scientific.
- Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. (2017). ResearchGate.
- SAFETY DATA SHEET - 1H-Indole, 1-methyl-. (2025). Thermo Fisher Scientific.
- SAFETY DATA SHEET - 1H-Indole, 1-methyl-. (2025). Fisher Scientific.
-
Olgen, S., et al. (2013). N-substituted Indole-2 and 3-carboxamide derivatives as inhibitors of human protein kinase CK2: in vitro assay and molecular modelling study. Acta Chimica Slovenica. Available at: [Link]
- 1H-indole-2-carbonyl Chloride Synthesis Methods. (n.d.). Smolecule.
- Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization. (2016). ACS Medicinal Chemistry Letters.
- This compound. (n.d.). PubChem.
- Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (2022). International Journal of Molecular Sciences.
- Acylation of Amines, Part 1: with Acyl Halides. (2021). YouTube.
-
Su, Q., et al. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
- Reactions of Acyl Chlorides with Primary Amines. (2023). Chemistry LibreTexts.
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Application Notes & Protocols: Microwave-Assisted Reactions of 1-Methyl-1H-indole-2-carbonyl chloride
Introduction: Accelerating Discovery with Microwave Synthesis and Privileged Indole Scaffolds
The 1-methyl-1H-indole-2-carbonyl scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The synthesis and functionalization of this "privileged structure" are therefore of paramount importance to drug discovery and development professionals.[1][2] Traditional synthetic methods, however, often involve long reaction times, harsh conditions, and laborious purification processes. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a powerful solution to these challenges. By utilizing microwave irradiation, chemists can dramatically accelerate reaction rates, improve yields, and often achieve cleaner product profiles under milder conditions.
This guide provides a detailed exploration of microwave-assisted reactions utilizing 1-Methyl-1H-indole-2-carbonyl chloride, a highly reactive and versatile intermediate. We will delve into the fundamental principles of microwave heating and present detailed, field-tested protocols for key transformations, including amide bond formation, esterification, and palladium-catalyzed cross-coupling reactions. The aim is to equip researchers with the knowledge and practical tools to leverage MAOS for the rapid and efficient synthesis of novel indole derivatives.
The Science of Microwave-Assisted Synthesis
Conventional heating methods transfer energy indirectly and inefficiently via conduction and convection, first heating the vessel, which then heats the solvent and, finally, the reactants. Microwave heating, in contrast, involves the direct interaction of microwave radiation with polar molecules in the reaction mixture.[4] This interaction leads to rapid, volumetric, and uniform heating through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the solvents and reactants themselves, possess permanent dipoles. When subjected to the oscillating electric field of microwaves, these molecules attempt to align with the field. This constant reorientation creates intense molecular friction, which generates heat rapidly and efficiently throughout the bulk of the material.[4][5]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or ionic liquids), they will migrate back and forth in the oscillating electric field. This movement creates an electric current, and resistance to this flow results in the dissipation of energy as heat.[4][5]
This direct energy transfer mechanism is the primary reason for the dramatic rate accelerations observed in microwave chemistry, often reducing reaction times from hours to mere minutes.[6][7]
Core Intermediate Preparation: this compound
The starting point for the subsequent protocols is the activation of 1-Methyl-1H-indole-2-carboxylic acid to its corresponding acyl chloride. This is a crucial step as the acyl chloride is a much more reactive electrophile.
Protocol 1: Synthesis of this compound
This protocol describes the conversion of the carboxylic acid to the acyl chloride using thionyl chloride. An alternative method using oxalyl chloride is also effective.[8]
Materials:
-
1-Methyl-1H-indole-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Catalytic N,N-dimethylformamide (DMF) (optional, 1-2 drops)
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
Procedure:
-
In a fume hood, suspend 1-Methyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.5 - 2.0 eq) dropwise to the suspension at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.
-
Heat the mixture to reflux (approx. 40°C for DCM) and maintain for 1-3 hours, or until the evolution of HCl and SO₂ gas ceases and the solution becomes clear.
-
Allow the reaction to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the toxic vapors.
-
The resulting crude this compound, typically a solid, is often of sufficient purity to be used directly in the subsequent microwave-assisted reactions without further purification.[8]
Application 1: Rapid Amide Bond Formation
The formation of 1-methyl-1H-indole-2-carboxamides is of significant interest due to their prevalence in bioactive molecules.[1][4][9][10][11] Microwave irradiation dramatically accelerates this transformation.
Protocol 2: Microwave-Assisted Synthesis of N-Substituted-1-methyl-1H-indole-2-carboxamides
This protocol outlines the general procedure for the reaction between this compound and a primary or secondary amine.
Workflow Diagram: Microwave-Assisted Amidation
Caption: General workflow for microwave-assisted amidation.
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 eq)
-
A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq)
-
Microwave-compatible solvent (e.g., Dioxane, DMF, Acetonitrile)
-
Microwave reaction vial with a snap cap or crimp top
-
Magnetic stir bar
Procedure:
-
To a 10 mL microwave reaction vial containing a magnetic stir bar, add the amine (1.0 eq) and the chosen solvent (3-5 mL).
-
Add the base (1.5 eq) to the vial.
-
Add this compound (1.0 eq) to the stirred solution.
-
Securely seal the vial with a cap.
-
Place the vial in the cavity of a dedicated laboratory microwave reactor.
-
Set the reaction parameters:
-
Temperature: 100-140°C
-
Time: 5-15 minutes
-
Power: Dynamic power control to maintain the set temperature.
-
-
After irradiation, allow the vial to cool to room temperature (typically via a compressed air stream in the microwave unit).
-
Work-up: Quench the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Conventional Heating | Microwave Heating |
| Reaction Time | 4 - 24 hours | 5 - 15 minutes |
| Temperature | Room Temp to Reflux | 100 - 140°C |
| Typical Yield | Moderate to Good | Good to Excellent |
| Side Products | Often higher | Generally lower |
Table 1: Comparison of conventional vs. microwave heating for amidation.
Application 2: Efficient Esterification
The synthesis of 1-methyl-1H-indole-2-carboxylates, which are also valuable in materials science and as pharmaceutical intermediates, can be significantly expedited using microwave energy.
Protocol 3: Microwave-Assisted Synthesis of 1-methyl-1H-indole-2-carboxylates
This protocol details the esterification of the acyl chloride with various alcohols. For less reactive alcohols, a base is recommended.
Materials:
-
This compound
-
Primary or secondary alcohol (1.2 - 2.0 eq)
-
Pyridine or TEA (1.5 eq, especially for secondary or hindered alcohols)
-
Microwave-compatible solvent (e.g., Toluene, Dioxane)
-
Microwave reaction vial with a snap cap or crimp top
-
Magnetic stir bar
Procedure:
-
In a 10 mL microwave reaction vial, dissolve this compound (1.0 eq) in the chosen solvent (3-5 mL).
-
Add the alcohol (1.2 - 2.0 eq) followed by the base (1.5 eq).
-
Seal the vial and place it in the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 120-150°C
-
Time: 10-20 minutes
-
Power: Dynamic power control.
-
-
After the reaction is complete, cool the vial to a safe handling temperature.
-
Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl) to remove the base, then with saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer and concentrate in vacuo.
-
Purification: Purify the crude ester via flash column chromatography.
| Parameter | Conventional Heating | Microwave Heating |
| Reaction Time | 6 - 36 hours | 10 - 20 minutes |
| Temperature | Reflux | 120 - 150°C |
| Typical Yield | Variable | Good to High |
Table 2: Comparison of conventional vs. microwave heating for esterification.
Application 3: Accelerated Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. Microwave irradiation has been shown to facilitate the coupling of acyl chlorides with boronic acids to form ketones, a transformation that can be challenging under conventional heating.[5][12]
Protocol 4: Microwave-Assisted Suzuki-Miyaura Coupling to Synthesize 2-Aroyl-1-methyl-1H-indoles
This protocol provides a method for coupling this compound with various aryl boronic acids.
Reaction Scheme: Suzuki-Miyaura Coupling
Caption: Microwave-assisted Suzuki-Miyaura coupling scheme.
Materials:
-
This compound
-
Aryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or [Pd(dppf)Cl₂]) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or a Toluene/Acetone/H₂O mixture)[12]
-
Microwave reaction vial, stir bar, and cap
Procedure:
-
In a nitrogen-filled glovebox or using standard Schlenk techniques, add the palladium catalyst (1-5 mol%), base (2.0 eq), and aryl boronic acid (1.2 eq) to a microwave vial.
-
Add this compound (1.0 eq).
-
Add the degassed solvent (3-5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 100-120°C
-
Time: 10-20 minutes
-
Power: Dynamic power control.
-
-
Upon completion, cool the reaction to room temperature.
-
Work-up: Dilute the mixture with an organic solvent and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filtrate with water and brine, then dry and concentrate.
-
Purification: Purify the crude ketone product by flash column chromatography.
| Parameter | Conventional Heating | Microwave Heating |
| Reaction Time | 12 - 48 hours | 10 - 20 minutes |
| Catalyst Loading | Often higher (2-10 mol%) | Can be lower (1-5 mol%) |
| Typical Yield | Moderate | Good to Excellent |
| Decarbonylation | Can be a significant side reaction | Often minimized |
Table 3: Comparison of conventional vs. microwave heating for Suzuki-Miyaura acylation.
Conclusion and Best Practices
Microwave-assisted synthesis offers a robust, efficient, and green alternative for the derivatization of this compound.[13] The protocols outlined in this guide demonstrate the significant advantages in terms of reaction speed and often, yield and purity.
For successful microwave synthesis, consider the following:
-
Safety: Always use pressure-rated, sealed vessels designed specifically for microwave chemistry. Never use domestic microwave ovens.
-
Solvent Choice: Select solvents with high dielectric constants for efficient heating (e.g., DMF, NMP, ethanol). For Suzuki couplings, ensure solvents are properly degassed to prevent catalyst degradation.
-
Temperature Monitoring: Utilize reactors with accurate internal temperature monitoring (fiber optic or IR sensors) for reproducible and controlled results.
-
Stirring: Ensure efficient stirring to prevent localized overheating and promote homogeneous reaction conditions.
By integrating these techniques, researchers can accelerate their synthetic workflows, enabling faster lead optimization and the rapid generation of diverse compound libraries based on the valuable 1-methyl-1H-indole-2-carbonyl core.
References
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Wolf, C., & Soli, E. D. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Acyl Chlorides with Arylboronic Acids. Angewandte Chemie International Edition, 47(1), 154-156. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides. Beilstein Journal of Organic Chemistry, 3, 23. [Link]
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Martins, D. L., & Aguiar, L. C. S. (2011). Microwave promoted Suzuki reactions between aroyl chlorides and boronic acids catalyzed by heterogeneous and homogeneous palladium catalysts. Journal of Organometallic Chemistry, 696(15-16), 2845-2849. [Link]
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Zhang, W. (2004). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters, 6(10), 1597-1599. [Link]
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Leadbeater, N. E., & McGowan, C. (2003). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 5(11), 1875-1878. [Link]
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Tundel, R. E., Anderson, K. W., & Buchwald, S. L. (2006). Amidation of Aryl Chlorides Using a Microwave-Assisted, Copper-Catalyzed Concurrent Tandem Catalytic Methodology. Organometallics, 25(20), 4784-4786. [Link]
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Stadler, A., & Kappe, C. O. (2011). Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core. ACS Combinatorial Science, 13(4), 377-382. [Link]
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Sparkl. (n.d.). Reaction of Alcohols with Acyl Chlorides to Form Esters. Chemistry - 9701 | AS & A Level. [Link]
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Rossi, D., et al. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 26(11), 3321. [Link]
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De Heuvel, D., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 65(8), 6248-6266. [Link]
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De Heuvel, D., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. [Link]
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Kulkarni, A. A., et al. (2013). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 56(12), 4967-4981. [Link]
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Chighine, A., et al. (2009). Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration. The Journal of Organic Chemistry, 74(12), 4638-4641. [Link]
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Wang, Y., et al. (2023). Microwave-assisted direct amidation of thioesters: a green approach. Organic & Biomolecular Chemistry, 21(33), 6721-6726. [Link]
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MacKellar, K. (2015). Direct amidation of carboxylic acids via microwave-assisted synthesis: Greener organic laboratory options. 249th ACS National Meeting & Exposition. [Link]
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Patil, S. B., & Bhalvankar, R. B. (2014). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Journal of Harmonized Research in Applied Sciences, 2(4), 263-268. [Link]
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Khodair, A. I., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(5), 786-799. [Link]
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Reilly, M. T., et al. (2014). Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment. Journal of Chemical Education, 91(6), 913-916. [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. [Link]
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Jovanović, M. D., et al. (2022). Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. Catalysts, 12(11), 1403. [Link]
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Gribble, G. W. (2010). Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc, 2010(1), 147-172. [Link]
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Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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Gassman, P. G., & van Bergen, T. J. (1973). Ethyl 2-methyl-1H-indole-5-carboxylate. Organic Syntheses, 53, 60. [Link]
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Flores-Alamo, M., et al. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 25(23), 5707. [Link]
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- 3. Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buy 1H-indole-2-carbonyl Chloride | 58881-45-1 [smolecule.com]
- 8. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists | MDPI [mdpi.com]
- 9. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-1H-indole-2-carbonyl chloride
Welcome to the technical support guide for the synthesis of 1-Methyl-1H-indole-2-carbonyl chloride (CAS 118618-61-4)[1][2]. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize the synthesis of this valuable intermediate. We will address common challenges, provide detailed protocols, and answer frequently asked questions to help improve your reaction yields and product purity.
Section 1: Core Principles & Reaction Mechanism
The synthesis of this compound is most commonly achieved by the conversion of its corresponding carboxylic acid, 1-Methyl-1H-indole-2-carboxylic acid. This transformation involves substituting the hydroxyl (-OH) group of the carboxylic acid with a chloride (-Cl) atom, forming a highly reactive acyl chloride. The most prevalent reagents for this conversion are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂)[3][4][5][6][7].
The general mechanism using thionyl chloride involves the carboxylic acid's initial attack on the sulfur atom, leading to the formation of a reactive acyl chlorosulfite intermediate. This intermediate is then attacked by a chloride ion at the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate eliminates sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, driving the reaction to completion[7][8][9].
Caption: Reaction mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.
Section 2: Recommended Synthesis Protocols
Success in this synthesis hinges on the rigorous exclusion of moisture, as both the chlorinating agents and the acyl chloride product are highly water-sensitive[10]. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
| Parameter | Method A: Thionyl Chloride | Method B: Oxalyl Chloride / DMF |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Catalyst | None required (can be used neat) | N,N-Dimethylformamide (DMF, catalytic) |
| Stoichiometry | 1.5 - 5.0 equivalents | 1.2 - 3.0 equivalents (Oxalyl Chloride) |
| Solvent | Anhydrous Dichloromethane (DCM), Toluene, or neat SOCl₂ | Anhydrous Dichloromethane (DCM) |
| Temperature | Room Temperature to Reflux (40-78°C) | 0°C to 40°C |
| Typical Reaction Time | 1 - 4 hours | 1 - 2 hours |
| Work-up | Removal of excess SOCl₂ and solvent under vacuum | Removal of solvent under vacuum |
| Pros | Inexpensive; gaseous byproducts simplify purification. | Milder conditions; high yields.[10] |
| Cons | Harsher conditions may cause side reactions with sensitive substrates. | More expensive; requires a catalyst. |
Experimental Protocol A: Thionyl Chloride Method
-
Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-Methyl-1H-indole-2-carboxylic acid (1.0 eq).
-
Reagent Addition: Add anhydrous dichloromethane (DCM) to create a slurry. Slowly add thionyl chloride (2.0 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 40°C for DCM) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution (use a bubbler with oil or an aqueous base trap).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure.
-
Product: The resulting crude this compound is often a solid or oil and is typically used immediately in the next synthetic step without further purification due to its instability.
Experimental Protocol B: Oxalyl Chloride / DMF Method
-
Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 1-Methyl-1H-indole-2-carboxylic acid (1.0 eq) and anhydrous dichloromethane (DCM).
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq) to the suspension.
-
Reagent Addition: Cool the mixture to 0°C using an ice bath. Slowly add oxalyl chloride (1.5 eq) dropwise via the addition funnel over 15-20 minutes. Vigorous gas evolution (CO, CO₂, HCl) will be observed.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. A clear solution typically indicates the reaction is complete.
-
Work-up: Remove the solvent and volatile byproducts under reduced pressure.
-
Product: The crude this compound should be used immediately for subsequent reactions. A procedure using similar conditions on the parent indole-2-carboxylic acid reported a 98% yield.[11]
Section 3: Troubleshooting Guide
Caption: A workflow for troubleshooting low-yield synthesis of this compound.
Q1: My reaction yield is very low, and my crude NMR shows mostly my starting carboxylic acid. What went wrong?
A1: This is the most common issue and almost always points to the presence of water. The acyl chloride product is highly reactive and will rapidly hydrolyze back to the starting carboxylic acid upon contact with even trace amounts of moisture[10].
-
Troubleshooting Steps:
-
Glassware: Ensure all glassware is rigorously dried in an oven (e.g., at 120°C for at least 4 hours) and cooled under a stream of dry nitrogen or in a desiccator immediately before use.
-
Solvents: Use freshly opened anhydrous solvents or solvents dried over appropriate drying agents (e.g., molecular sieves).
-
Starting Material: Ensure your 1-Methyl-1H-indole-2-carboxylic acid is dry. If it's a stable solid, you can dry it in a vacuum oven.
-
Reagents: Thionyl chloride and oxalyl chloride can degrade over time, especially if the bottle has been opened multiple times. Use a fresh bottle or an unopened ampule if possible.
-
Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the entire setup and reaction time.
-
Q2: The reaction mixture turned dark brown or black, and I isolated an intractable tar. What happened?
A2: The indole nucleus is susceptible to degradation and polymerization under harsh acidic conditions or high temperatures[12][13][14].
-
Troubleshooting Steps:
-
Temperature Control: Overheating is a likely cause. If you used the thionyl chloride method at reflux, try running it at a lower temperature for a longer duration. The oxalyl chloride method is generally milder and may be a better choice[10].
-
Reagent Addition: Add the chlorinating agent slowly and with efficient stirring to dissipate any heat generated during the initial reaction.
-
Reaction Time: Do not let the reaction run for an excessive amount of time. Monitor it and work it up as soon as the starting material is consumed.
-
Q3: My mass spectrometry analysis shows unexpected peaks, such as M+34. What are these byproducts?
A3: This suggests side reactions involving the indole ring itself. While the 2-position is blocked, the 3-position of the indole is electron-rich and can be susceptible to electrophilic attack. There are reports of thionyl chloride causing chlorination on the methyl group or the indole ring of related heterocyclic compounds[15][16]. An M+34 peak corresponds to the addition of a chlorine atom (taking into account isotopic distribution).
-
Troubleshooting Steps:
-
Switch Reagents: The oxalyl chloride/DMF method is less prone to these types of side reactions.
-
Lower Temperature: Reducing the reaction temperature can often increase the selectivity for the desired reaction over side reactions.
-
Q4: How can I confirm the formation of the acid chloride if it is too unstable to isolate and fully characterize?
A4: A simple derivatization test is the best approach.
-
Procedure:
-
After the reaction is deemed complete, take a small aliquot (e.g., 0.1 mL) of the crude reaction mixture under an inert atmosphere.
-
Add this aliquot to a vial containing a simple, reactive nucleophile like methanol or diethylamine (dissolved in anhydrous DCM).
-
Let the derivatization reaction proceed for 10-15 minutes at room temperature.
-
Analyze the resulting mixture by LC-MS or crude NMR. You should see the formation of the corresponding methyl ester (1-Methyl-1H-indole-2-carboxylate) or diethylamide, which are stable and easily characterizable. This confirms that the acyl chloride was successfully formed in the original reaction.
-
Section 4: Frequently Asked Questions (FAQs)
Q1: Which chlorinating agent is better, thionyl chloride or oxalyl chloride? A1: The choice depends on your substrate's sensitivity and your budget.
-
Thionyl Chloride (SOCl₂): It is less expensive and its byproducts (SO₂, HCl) are gaseous, which simplifies purification[9]. However, it often requires higher temperatures, which can be detrimental to sensitive substrates.
-
Oxalyl Chloride ((COCl)₂): It is more reactive and allows for milder reaction conditions (often 0°C to room temperature), leading to cleaner reactions and higher yields, especially for sensitive molecules. Its byproducts are also gaseous (CO, CO₂, HCl). However, it is more expensive and toxic. For many modern applications, the oxalyl chloride/DMF system is preferred for its efficiency[6][10].
Q2: What is the specific role of DMF in the oxalyl chloride reaction? A2: DMF acts as a catalyst. It reacts with oxalyl chloride to form a small amount of an electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl. This species is the active chlorinating agent in the catalytic cycle. It is more reactive than oxalyl chloride itself, which allows the overall reaction to proceed much faster and under milder conditions[9].
Q3: How should I properly store the this compound product? A3: Due to its high reactivity with moisture, long-term storage is not recommended. It is best to use it immediately. If short-term storage is absolutely necessary, it must be kept under a completely anhydrous, inert atmosphere (argon or nitrogen), in a tightly sealed container, and at low temperatures (e.g., in a refrigerator at 2-8°C or a freezer)[1][17].
Q4: What are the critical safety precautions for this reaction? A4: Both thionyl chloride and oxalyl chloride are highly corrosive and toxic.
-
Handling: Always handle these reagents in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
-
Quenching: These reagents react violently with water, releasing large amounts of toxic gas (HCl, SO₂). Never quench them with water directly. A slow, careful addition to a cooled, stirred solution of sodium bicarbonate or another suitable base is a safer method for disposal.
-
Byproducts: The reactions themselves produce toxic and corrosive gases. Ensure the reaction apparatus is properly vented to a scrubbing system or the back of the fume hood.
References
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
Numerade. Solved: What reagent is used to convert a carboxylic acid into the corresponding chloride?. [Link]
-
Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]
-
Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]
-
JoVE. (2025, May 22). Carboxylic Acids to Acid Chlorides. [Link]
-
Pharmaffiliates. This compound | 118618-61-4. [Link]
-
ResearchGate. (2016, August 19). How to achieve chlorination of carboxylic acid to convert into acid chloride?. [Link]
-
Organic Syntheses. 1-methylindole. [Link]
-
PubChem. This compound. [Link]
-
Journal of Organic Chemistry. (1984). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. [Link]
-
Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]
-
SlideShare. Preparation and Properties of INDOLE. [Link]
-
Australian Journal of Chemistry. (1977). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. [Link]
-
SIELC Technologies. Separation of 1H-Indole, 2-methyl- on Newcrom R1 HPLC column. [Link]
-
Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. [Link]
-
OrgoSolver. Carboxylic Acid → Acid Chloride with SOCl₂. [Link]
-
SlideShare. Synthesis and Chemistry of Indole. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. [Link]
Sources
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- 2. This compound | C10H8ClNO | CID 12303314 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. atlas.org [atlas.org]
- 5. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 7. Video: Carboxylic Acids to Acid Chlorides [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgosolver.com [orgosolver.com]
- 10. Buy 1H-indole-2-carbonyl Chloride | 58881-45-1 [smolecule.com]
- 11. 1H-INDOLE-2-CARBONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 17. WERCS Studio - Application Error [assets.thermofisher.com]
Technical Support Center: Purification of 1-Methyl-1H-indole-2-carbonyl chloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Methyl-1H-indole-2-carbonyl chloride. It is designed to be a practical resource for troubleshooting common purification challenges and to provide a logical framework for achieving high purity of this valuable synthetic intermediate.
Introduction: The Challenge of Purity
This compound is a highly reactive acylating agent, making it a cornerstone for the synthesis of a multitude of indole-based compounds in medicinal chemistry and materials science.[1] However, its inherent reactivity also presents significant challenges in its purification and handling. The primary goal of any purification strategy for this compound is to remove unreacted starting materials, residual reagents, and any degradation products, all while preventing hydrolysis or other side reactions of the acyl chloride itself.
This guide is structured to address the most common issues encountered during the purification of this compound, offering both theoretical explanations and practical, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile is largely dependent on the synthetic route used. The most common method is the reaction of 1-Methyl-1H-indole-2-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1][2]
Common Impurities and Their Origins:
| Impurity | Origin | Impact on Downstream Reactions |
| 1-Methyl-1H-indole-2-carboxylic acid | Incomplete reaction of the starting material. | Can react with nucleophiles to form the corresponding carboxylate salt, leading to reduced yields and purification difficulties in subsequent steps. |
| Residual Chlorinating Agents (SOCl₂ or (COCl)₂) | Use of excess reagent during synthesis. | Highly reactive and can cause unwanted side reactions. |
| Hydrochloric Acid (HCl) | Byproduct of the chlorination reaction. | Can protonate sensitive functional groups and catalyze side reactions. |
| Polymeric byproducts | Self-condensation or other side reactions, especially at elevated temperatures. | Can be difficult to remove and may interfere with crystallization. |
| N,N-Dimethylformamide (DMF) | Used as a catalyst, particularly with oxalyl chloride.[1] | Can be challenging to remove completely and may interfere with certain downstream reactions. |
Q2: My crude this compound is a discolored oil/gum instead of a solid. What could be the cause?
A2: This is a common issue and can be attributed to several factors:
-
Presence of impurities: Residual solvents or byproducts can depress the melting point and prevent crystallization.
-
Decomposition: Acyl chlorides are susceptible to decomposition, especially if exposed to moisture or stored at room temperature for extended periods.[3] This can lead to the formation of an oily mixture.
-
Excess chlorinating agent: Residual thionyl chloride or oxalyl chloride can result in an oily or discolored product.
Q3: Can I use column chromatography to purify this compound?
A3: While column chromatography is a powerful purification technique for many indole derivatives, it is generally not recommended for highly reactive acyl chlorides.[3] The silica gel is slightly acidic and contains adsorbed water, which can readily hydrolyze the acyl chloride back to the carboxylic acid on the column. If this method must be attempted, it is crucial to use a non-polar, anhydrous mobile phase and meticulously dried silica gel.
Q4: How should I store purified this compound?
A4: Due to its moisture sensitivity, the purified compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Storage at low temperatures (-20°C) is recommended to minimize decomposition over time.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Problem 1: The product fails to crystallize from the reaction mixture after removal of the solvent.
-
Underlying Cause: This is often due to the presence of impurities that act as a crystallization inhibitor.
-
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for crystallization failure.
Problem 2: The yield after recrystallization is very low.
-
Underlying Cause: This can be due to the high solubility of the product in the chosen solvent, premature crystallization, or hydrolysis during the workup.
-
Troubleshooting Steps:
-
Re-evaluate the recrystallization solvent: The ideal solvent should dissolve the compound when hot but have low solubility when cold. A solvent screen with small amounts of the crude product is recommended. Consider solvent systems like toluene/hexane or ethyl acetate/hexane.
-
Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cool the solution slowly: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath or refrigerator. This promotes the formation of larger, purer crystals.
-
Recover product from the mother liquor: Concentrate the mother liquor and attempt a second recrystallization to recover more product.
-
Problem 3: The purified product is still discolored.
-
Underlying Cause: Persistent colored impurities may not be efficiently removed by a single recrystallization.
-
Troubleshooting Steps:
-
Charcoal treatment: During the recrystallization, after the product has dissolved in the hot solvent, add a small amount of activated charcoal. Keep the solution hot for a few minutes, then filter it through a pad of Celite® to remove the charcoal and adsorbed impurities.
-
Second recrystallization: A second recrystallization from a different solvent system may be necessary to remove stubborn impurities.
-
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of solid this compound. All glassware must be oven- or flame-dried, and all operations should be carried out under an inert atmosphere (nitrogen or argon) in a fume hood.
Materials:
-
Crude this compound
-
Anhydrous toluene
-
Anhydrous hexanes
-
Oven-dried flasks and other glassware
-
Inert atmosphere setup (e.g., Schlenk line)
Workflow Diagram:
Figure 2. Recrystallization workflow for this compound.
Step-by-Step Procedure:
-
Preparation: Place the crude this compound in a dry flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Dissolution: Add a minimal amount of anhydrous toluene to the flask. Heat the mixture with stirring to the boiling point of the solvent until all the solid has dissolved. If necessary, add more hot toluene dropwise until a clear solution is obtained.
-
Cooling and Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. As the solution cools, crystals of the purified product should begin to form. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Set up a filtration apparatus (e.g., a Büchner funnel) that can be maintained under an inert atmosphere. Quickly filter the cold slurry to collect the crystals.
-
Washing: Wash the collected crystals with a small amount of cold anhydrous hexanes to remove any residual soluble impurities.
-
Drying: Transfer the purified crystals to a clean, dry flask and dry them under high vacuum to remove all traces of solvent.
References
-
PrepChem.com. Synthesis of methyl 1-methyl-1H-indole-2-carboxylate. Available from: [Link]
-
Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available from: [Link]
-
Organic Syntheses. 3. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Organic Syntheses. 10. Available from: [Link]
-
NIST. 1H-Indole-2-carboxylic acid, 1-methyl-. Available from: [Link]
-
ScienceMadness Discussion Board. SOCl2: carboxylic acid to acid chloride: impurity! Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation. Available from: [Link]
-
2a biotech. This compound. Available from: [Link]
-
Pharmaffiliates. This compound | 118618-61-4. Available from: [Link]
-
Organic Syntheses. 1-methylindole. Available from: [Link]
Sources
Technical Support Center: Overcoming Solubility & Stability Challenges with 1-Methyl-1H-indole-2-carbonyl chloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support hub for 1-Methyl-1H-indole-2-carbonyl chloride. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this highly reactive intermediate. We understand that its handling can be challenging. This document provides in-depth, experience-driven answers to common issues related to solubility and stability, ensuring your synthetic workflows are both successful and reliable.
Understanding the Core Challenge: Reactivity Dictates Handling
This compound is an acyl chloride. This functional group defines its chemical behavior: it is a powerful electrophile, designed to react readily with nucleophiles. This high reactivity is precisely what makes it a valuable building block for creating amides, esters, and other derivatives in drug discovery and materials science.[1] However, this same reactivity is the source of its primary handling challenge: extreme sensitivity to moisture.
The carbonyl chloride group reacts violently with water—including atmospheric humidity—in an irreversible hydrolysis reaction.[2][3] This reaction converts the desired acyl chloride into the corresponding 1-Methyl-1H-indole-2-carboxylic acid and generates corrosive hydrogen chloride (HCl) gas. The resulting carboxylic acid is often poorly soluble in the non-polar organic solvents typically used for the acyl chloride, leading to the precipitates and apparent "solubility issues" that users frequently report. Therefore, success hinges on rigorously excluding water from your entire experimental system.
Frequently Asked Questions & Troubleshooting Guide
Q1: I added my solvent to the this compound, and it immediately formed a white/yellow precipitate. Is this a solubility problem?
This is the most common issue reported and is almost always a stability problem masquerading as a solubility problem.
-
Causality: The precipitate you are observing is likely not the acyl chloride itself, but its hydrolysis product: 1-Methyl-1H-indole-2-carboxylic acid.[1] This occurs when the acyl chloride comes into contact with moisture. The source of this moisture can be:
-
Contaminated Solvent: Using a solvent that is not certified anhydrous or has been previously opened and absorbed atmospheric moisture.
-
Wet Glassware: Failure to adequately dry flasks, syringes, or magnetic stir bars.
-
Atmospheric Exposure: Opening the reagent bottle or setting up the reaction in a humid environment without the protection of an inert atmosphere.[4]
-
-
Troubleshooting Action:
-
Do not proceed with the reaction. The presence of the carboxylic acid and HCl will lead to low yields, complex side products, and non-reproducible results.
-
Discard the mixture following your institution's hazardous waste disposal protocols.[3]
-
Re-evaluate your setup. Before attempting the reaction again, implement the rigorous anhydrous techniques described in the protocol below. This includes flame-drying glassware and using fresh, anhydrous solvent under a nitrogen or argon atmosphere.[5]
-
Q2: What are the best solvents for working with this compound?
The choice of solvent is critical and must be guided by two principles: it must be aprotic (lacking acidic protons) and anhydrous (free of water). Protic solvents like alcohols or water will react with the acyl chloride.
-
Expert Recommendation:
-
Primary Choice: Anhydrous dichloromethane (DCM) is an excellent first choice. It provides good solubility for the acyl chloride and many common reaction partners and is relatively inert.[1]
-
Alternative Choices: Anhydrous Tetrahydrofuran (THF), 1,4-Dioxane, and Toluene are also suitable. THF and dioxane are good for reactions that may require slightly higher temperatures, while toluene can be useful if DCM proves too polar for a specific substrate.
-
Use with Caution: Anhydrous acetonitrile (MeCN) can be used, but be aware that it can act as a nucleophile under certain catalytic conditions. Dimethylformamide (DMF) should be used with extreme caution, as it can react with acyl chlorides (and their precursors like thionyl chloride) to form a Vilsmeier reagent, which may lead to unintended side reactions.[6]
-
-
Data Summary: Solvent Selection Table
Solvent Type Boiling Point (°C) Relative Polarity Key Considerations Dichloromethane (DCM) Aprotic, Halogenated 39.6 0.309 Primary recommendation. Excellent solubility, easy to remove in vacuo. Must be anhydrous.[1][7] Tetrahydrofuran (THF) Aprotic, Ether 66 0.207 Good alternative to DCM. Must be anhydrous and inhibitor-free to prevent peroxide formation. Toluene Aprotic, Aromatic 111 0.099 Useful for higher temperature reactions or when a less polar solvent is needed. 1,4-Dioxane Aprotic, Ether 101 0.164 Similar to THF but with a higher boiling point. Acetonitrile (MeCN) Aprotic, Polar 82 0.460 Can be used, but check for compatibility with your reaction system as it can be nucleophilic. | AVOID | Protic | N/A | High | Water, Methanol, Ethanol, Isopropanol. Will react destructively with the acyl chloride.[3] |
Q3: How should I properly store and handle this compound to prevent decomposition?
Proper storage is non-negotiable for maintaining the reagent's integrity. Acyl chlorides are sensitive and require strict protocols.[2][8]
-
Storage Protocol:
-
Upon Receipt: Store the bottle in a cool, dry, well-ventilated area away from any sources of moisture, alcohols, or amines.[2] A desiccator cabinet is the ideal storage location.
-
Inert Atmosphere: For long-term storage, flushing the headspace of the bottle with an inert gas like argon or nitrogen before sealing can significantly extend its shelf life.
-
Seal Tightly: Ensure the cap is tightly sealed. Wrapping the cap/neck joint with Parafilm or electrical tape can provide an extra barrier against atmospheric moisture.[4]
-
-
Handling Workflow:
-
Aliquot the Reagent: Avoid repeatedly opening the main stock bottle. When you need to use the reagent, quickly weigh out an appropriate amount in a dry environment (e.g., a glovebox or on a balance in a low-humidity room) and transfer it to your reaction vessel. For frequent use, consider pre-aliquoting the powder into smaller, single-use vials under an inert atmosphere.[9]
-
Inert Atmosphere is Key: All handling and transfers should ideally be performed under a positive pressure of nitrogen or argon.
-
Q4: My reaction is sluggish, or the yield is low, even though the compound dissolved perfectly. Could this still be a stability issue?
Yes. A successful initial dissolution does not guarantee success for the entire reaction.
-
Plausible Causes:
-
Slow Hydrolysis: Even in a seemingly dry setup, trace amounts of moisture can cause slow degradation over the course of the reaction. This generates HCl, which can quench bases (like triethylamine or pyridine) that are often used as acid scavengers, thereby stalling the reaction.
-
Product Insolubility: The desired product of your reaction may be insoluble in the chosen solvent. As it forms, it can precipitate out and coat the surface of your starting material or reagents, preventing the reaction from going to completion.
-
Reagent Purity: Ensure that your nucleophile (the amine or alcohol you are reacting with the acyl chloride) is also pure and anhydrous. Water contamination from other reagents is a common source of failure.[5]
-
-
Troubleshooting Steps:
-
Monitor with TLC/LCMS: Check the reaction progress frequently. If it stalls, a co-spot with a sample of hydrolyzed starting material can confirm if decomposition is the issue.
-
Solvent System Re-evaluation: If product insolubility is suspected, consider switching to a solvent that may better solubilize both reactants and products, such as THF or a DCM/Toluene mixture.
-
Check Stoichiometry: Ensure your acid scavenger (e.g., triethylamine) is present in at least stoichiometric amounts (1.0-1.2 equivalents) to neutralize the HCl generated.
-
Protocols & Visual Guides
Protocol 1: Gold Standard for Anhydrous Reaction Setup
This protocol provides a self-validating system for ensuring your experiment is protected from moisture.
-
Glassware Preparation:
-
Clean and assemble all necessary glassware (flask, condenser, addition funnel, etc.).
-
Oven-dry the glassware at >120 °C for at least 4 hours or flame-dry under vacuum.
-
Allow the glassware to cool to room temperature under a stream of dry nitrogen or argon.
-
-
Solvent & Reagent Preparation:
-
Use a fresh, sealed bottle of anhydrous solvent or solvent dispensed from a solvent purification system.
-
Draw the required volume of solvent using a dry syringe and transfer it to the reaction flask via a rubber septum.
-
Ensure all other reagents (e.g., amines, alcohols, bases) are also of high purity and anhydrous.
-
-
Reaction Execution:
-
Maintain a positive pressure of inert gas throughout the entire experiment using a bubbler or balloon.
-
Weigh the this compound quickly and add it to the flask against a counter-flow of inert gas.
-
Dissolve the acyl chloride in the solvent before adding other reagents. Add liquid reagents via syringe through the septum.
-
If your nucleophile is a solid, dissolve it in anhydrous solvent in a separate flame-dried flask and transfer it via cannula to the solution of the acyl chloride.
-
Visual Workflow Diagrams
The following diagrams illustrate the decision-making and practical workflows for handling this compound.
Caption: Decision workflow for initial dissolution.
Caption: Best practices for storage and handling.
References
- BenchChem. A Comparative Guide to Acyl Chlorides in Organic Synthesis.
- Smolecule. 1H-indole-2-carbonyl Chloride | 58881-45-1.
- Benchchem.
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetyl Chloride.
- Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride.
- Benchchem. Technical Support Center: Troubleshooting Indole Alkaloid Synthesis.
- Fisher Scientific.
- Reddit. r/chemistry: Acetyl Chloride Storage.
- Sciencemadness Discussion Board. Acyl chlorides stability.
- University of Rochester, Department of Chemistry. Solvents and Polarity.
- ResearchGate. Is there any solvent for aromatic carboxylic acid react with SOCl2 (thionyl chloride)?.
Sources
- 1. Buy 1H-indole-2-carbonyl Chloride | 58881-45-1 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nj.gov [nj.gov]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. wcu.edu [wcu.edu]
- 9. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Reactions with 1-Methyl-1H-indole-2-carbonyl chloride
Prepared by the Office of Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 1-Methyl-1H-indole-2-carbonyl chloride in synthesis. Our focus is on anticipating and resolving common challenges, particularly the formation of unwanted byproducts, to ensure the success of your experiments.
Introduction: The Reactivity Profile of this compound
This compound is a valuable and highly reactive intermediate in organic synthesis, primarily used for introducing the 1-methylindole-2-carbonyl moiety into target molecules. Its utility stems from the electrophilic nature of the acyl chloride group, which readily reacts with a wide range of nucleophiles to form amides, esters, and ketones.[1] However, this high reactivity is a double-edged sword, making the compound susceptible to several side reactions if not handled with appropriate care. This guide is designed to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low, or the reaction is not proceeding at all. What are the primary causes?
A1: Low or no yield in reactions involving this compound typically points to one of three main issues:
-
Reagent Purity and Stability: The acyl chloride itself may have degraded due to improper storage. It is highly sensitive to moisture and should be stored under anhydrous conditions.
-
Nucleophile Reactivity: Your nucleophile (amine, alcohol, etc.) may not be sufficiently reactive. Steric hindrance near the reactive site or deactivating electronic effects can significantly slow down or prevent the reaction.
-
Inadequate Reaction Conditions: The temperature may be too low to overcome the activation energy, or the chosen solvent may be inappropriate. For reactions like Friedel-Crafts acylation, the Lewis acid catalyst may be inactive due to exposure to moisture.[2]
Q2: I observe a significant amount of a white, crystalline solid precipitating from my reaction that is not my desired product. What is it likely to be?
A2: The most common solid byproduct is 1-Methyl-1H-indole-2-carboxylic acid .[3] This is formed through the hydrolysis of the acyl chloride by trace amounts of water in your reaction setup (e.g., in solvents, reagents, or from atmospheric moisture).[4][5] Acyl chlorides are highly susceptible to this reaction.[6]
Q3: In my Friedel-Crafts acylation reaction, I'm getting a complex mixture of dark, polymeric materials instead of my target ketone. What is happening?
A3: This is likely due to the dimerization or oligomerization of the indole nucleus.[7][8] The indole ring is electron-rich and can be prone to self-reaction or polymerization under the strongly acidic conditions of a Friedel-Crafts reaction (promoted by the Lewis acid catalyst or liberated HCl).[9] This is a known issue with indole derivatives, which can combine to form larger, unwanted molecules.[10][11]
Q4: Can I use protic solvents like ethanol or methanol for my reaction?
A4: It is strongly discouraged. Protic solvents are nucleophiles and will react readily with the acyl chloride to form the corresponding ester (e.g., ethyl 1-methyl-1H-indole-2-carboxylate). This will consume your starting material and introduce a significant impurity. Always use inert, anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.
Troubleshooting Guide: Identification and Mitigation of Byproducts
This section provides a systematic approach to identifying and minimizing the formation of specific byproducts.
Major Byproduct 1: 1-Methyl-1H-indole-2-carboxylic Acid (Hydrolysis Product)
-
Causality: The carbon atom of the carbonyl chloride is highly electrophilic. A lone pair of electrons from a water molecule will attack this carbon in a nucleophilic addition-elimination mechanism, displacing the chloride ion and forming the carboxylic acid and HCl.[4][12] This process is rapid and often irreversible under standard reaction conditions.
-
Identification:
-
TLC: The carboxylic acid will have a much lower Rf value (more polar) than the acyl chloride or the desired amide/ester product. It can be visualized with standard techniques (e.g., UV light).
-
Spectroscopy: In the ¹H NMR spectrum, the carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm). The IR spectrum will show a characteristic broad O-H stretch around 2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹.
-
-
Mitigation Strategy: Strictly Anhydrous Conditions.
-
Glassware: Oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator or under a stream of inert gas (N₂ or Ar).
-
Solvents: Use freshly distilled anhydrous solvents or purchase high-purity anhydrous solvents and store them over molecular sieves.
-
Reagents: Ensure all other reagents, especially amines, are dry. Liquid amines can be dried over KOH or CaH₂ and distilled.
-
Atmosphere: Conduct the reaction under a positive pressure of an inert gas (N₂ or Ar) using a Schlenk line or a balloon setup.
-
Caption: Workflow for maintaining anhydrous reaction conditions.
Major Byproduct 2: Indole Dimers/Oligomers (Acid-Catalyzed Side Reaction)
-
Causality: In Friedel-Crafts acylations, the Lewis acid (e.g., AlCl₃) required to activate the acyl chloride can also protonate the indole ring, making it susceptible to attack by another neutral indole molecule.[13] This electrophilic substitution reaction leads to the formation of dimers and larger oligomers, which often present as intractable tars.[9]
-
Identification:
-
Appearance: Formation of a dark, often black or brown, insoluble tar.
-
TLC: A complex mixture of spots, often streaking from the baseline.
-
Mass Spectrometry: Signals corresponding to multiples of the indole substrate's molecular weight.
-
-
Mitigation Strategy: Control of Acidity and Temperature.
-
Lewis Acid Choice: Use a milder Lewis acid if possible (e.g., ZnCl₂, FeCl₃, or SnCl₄) instead of the highly reactive AlCl₃.[14]
-
Inverse Addition: Add the this compound and Lewis acid mixture slowly to the aromatic substrate solution at a low temperature (e.g., 0°C or -78°C). This keeps the concentration of the active electrophile low, favoring the desired intermolecular reaction over indole self-reaction.
-
Stoichiometry: Use the minimum effective amount of Lewis acid. While Friedel-Crafts acylations are often considered to require stoichiometric amounts, optimization can sometimes reduce the required quantity.[15]
-
Alternative Methods: If Friedel-Crafts conditions consistently fail, consider alternative coupling methods that do not require strong Lewis acids, such as palladium-catalyzed cross-coupling reactions if applicable.
-
Sources
- 1. Buy 1H-indole-2-carbonyl Chloride | 58881-45-1 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-甲基吲哚-2-甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. savemyexams.com [savemyexams.com]
- 5. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 6. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 7. Oligomerization of indole derivatives with incorporation of thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oligomerization of Indole Derivatives with Incorporation of Thiols [mdpi.com]
- 9. Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates | EurekAlert! [eurekalert.org]
- 10. Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Recent advances in indole dimers and hybrids with antibacterial activity against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US20080306307A1 - Friedel-Crafts Acylation Process in Ionic Liquids - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for 1-Methyl-1H-indole-2-carbonyl Chloride Reactions
Welcome to the technical support center for reactions involving 1-Methyl-1H-indole-2-carbonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this versatile reagent. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your success in the lab.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Reagent
This section addresses fundamental questions about this compound, a key building block in synthetic chemistry.
Q1: What is this compound and what are its primary reactive characteristics?
A1: this compound is an indole derivative with a highly reactive acyl chloride group at the C2 position.[1][2] The nitrogen at position 1 is protected by a methyl group, which prevents N-H related side reactions and simplifies its reactivity compared to unsubstituted indoles. The carbonyl chloride group is a powerful electrophile, making it highly susceptible to attack by nucleophiles.[1] This reactivity is the basis for its use in forming amides, esters, and ketones.
Q2: How should I handle and store this compound?
A2: Acyl chlorides are highly sensitive to moisture. The compound will readily hydrolyze to the corresponding carboxylic acid (1-Methyl-1H-indole-2-carboxylic acid) in the presence of water.[1] Therefore, it is critical to handle it under anhydrous and inert conditions (e.g., in a glovebox or under a nitrogen/argon atmosphere). It should be stored in a tightly sealed container in a cool, dry place, away from moisture.
Q3: My this compound is a yellow solid. Is this normal?
A3: Yes. The synthesis of this compound, typically from 1-methyl-1H-indole-2-carboxylic acid using reagents like oxalyl chloride and catalytic DMF, often results in a yellow solid.[1][3] For many subsequent reactions, this crude product can be used directly without further purification.[1] However, if you suspect degradation or are performing a particularly sensitive reaction, purification may be necessary.
Part 2: Catalyst Selection by Reaction Type
The choice of catalyst is entirely dependent on the desired transformation. This section breaks down catalyst selection for the most common reaction classes.
Nucleophilic Acyl Substitution (Amidation & Esterification)
Q4: Do I always need a catalyst for amidation or esterification reactions?
A4: Not always. This compound is highly reactive. Strong nucleophiles, such as primary and secondary aliphatic amines, will often react readily without any catalyst. However, a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is typically added (at least 1 equivalent) to act as an acid scavenger for the HCl byproduct generated during the reaction.
For less reactive nucleophiles, such as anilines or hindered alcohols, a catalyst can significantly improve the reaction rate and yield.
Q5: What are the best catalysts for challenging amidations with this substrate?
A5: For difficult or slow amidations, several catalytic systems can be employed:
-
Nucleophilic Catalysts: 4-(Dimethylamino)pyridine (DMAP) is a common and effective nucleophilic catalyst used in catalytic amounts. It operates by forming a highly reactive N-acylpyridinium intermediate.
-
Boron-Based Lewis Acids: For certain indole amidations, borane Lewis acids like tris(pentafluorophenyl)borane (B(C₆F₅)₃) or boron trichloride (BCl₃) have been shown to be effective at low catalytic loadings.[4]
-
Cooperative Catalysis: In some modern protocols, cooperative catalysis using a combination of a nucleophilic base (like DABCO) and a Lewis acidic species (like Fe₃O₄ nanoparticles) can promote amidation under milder conditions.[5][6]
Troubleshooting Guide: Amidation/Esterification
| Symptom | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Deactivated/hydrolyzed acyl chloride. 2. Weak nucleophile. 3. Insufficient base to scavenge HCl. | 1. Use freshly prepared or properly stored acyl chloride. 2. Add a catalytic amount of DMAP. Consider a stronger base or higher temperature. 3. Ensure at least 1 equivalent of a non-nucleophilic base (e.g., TEA, DIPEA) is present. |
| Side Product Formation | 1. Reaction with a bifunctional nucleophile. 2. High temperature causing decomposition. | 1. Use protecting groups on other nucleophilic sites. 2. Run the reaction at a lower temperature (e.g., 0 °C to room temperature). |
Friedel-Crafts Acylation
Q6: I want to acylate an aromatic ring using this compound. What type of catalyst should I use?
A6: This is a classic Friedel-Crafts acylation, which requires a Lewis acid catalyst to activate the acyl chloride.[7] The Lewis acid coordinates to the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and generating a resonance-stabilized acylium ion, which is the active electrophile.[8]
Q7: How do I choose the right Lewis acid for my Friedel-Crafts reaction?
A7: The choice depends on the reactivity of the aromatic substrate you are acylating.
-
For Activated Rings (e.g., anisole, toluene): Milder Lewis acids like zinc chloride (ZnCl₂), ferric chloride (FeCl₃), or boron trifluoride etherate (BF₃·OEt₂) can be effective.[9]
-
For Less Activated or Deactivated Rings (e.g., benzene, halobenzenes): A strong Lewis acid is required. Aluminum chloride (AlCl₃) is the most common and powerful choice.[9][10] Tin(IV) chloride (SnCl₄) and titanium(IV) chloride (TiCl₄) are also effective alternatives.[9][10]
Important Consideration: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid, not a catalytic amount. This is because the product ketone can form a stable complex with the Lewis acid, effectively sequestering it and preventing it from participating further in the catalytic cycle.[11][12]
Catalyst Selection Logic for Friedel-Crafts Acylation
Caption: Decision tree for selecting a Lewis acid catalyst.
Troubleshooting Guide: Friedel-Crafts Acylation
| Symptom | Potential Cause | Recommended Solution |
| Low Yield | 1. Catalyst inactivity due to moisture.[11] 2. Insufficient catalyst loading. 3. Deactivated aromatic ring.[11] | 1. Ensure strictly anhydrous conditions. Use fresh, high-purity Lewis acid. 2. Increase catalyst loading; remember it's often stoichiometric. 3. Use a stronger Lewis acid (e.g., move from FeCl₃ to AlCl₃). |
| No Reaction | 1. Aromatic ring is strongly deactivated (e.g., nitrobenzene). 2. Sub-optimal temperature. | 1. Friedel-Crafts acylation fails with strongly deactivated rings.[8] An alternative synthetic strategy is needed. 2. Gradually increase the reaction temperature. |
| Multiple Products | 1. Isomer formation. | 1. The regioselectivity is governed by the directing groups on the arene. Analyze the product mixture to identify isomers and consider if a different starting material is needed. |
Palladium-Catalyzed Cross-Coupling Reactions
For creating C-C bonds with sp² or sp hybridized carbons, palladium-catalyzed cross-coupling reactions are exceptionally powerful.
Q8: Can I perform a Suzuki-Miyaura coupling with this compound? What catalyst system should I use?
A8: Yes, this is an effective way to synthesize aryl or vinyl ketones. The reaction couples the acyl chloride with a boronic acid or ester. A key challenge is that the C(acyl)-Cl bond is very reactive, and the reaction must be fast to avoid side reactions.
-
Catalyst Precursor: Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common choices.[13][14]
-
Ligand: Electron-rich, bulky phosphine ligands are crucial. Ligands like triphenylphosphine (PPh₃) or tricyclohexylphosphine (PCy₃) are effective.[14]
-
Base: A non-aqueous base is often preferred for acyl chlorides to prevent hydrolysis. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices under anhydrous conditions.[13][14]
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are typically used.[13]
Table 1: Recommended Catalyst Systems for Acyl-Suzuki Coupling
| Pd Source | Ligand | Base | Solvent | Typical Loading (mol%) |
| Pd(OAc)₂ | PPh₃ | K₃PO₄ | Toluene | 1-5 |
| Pd(PPh₃)₄ | (None needed) | Cs₂CO₃ | Dioxane | 2-5 |
| PdCl₂ | PCy₃·HBF₄ | K₃PO₄ | THF | 5 |
Q9: What about Sonogashira coupling to form an ynone?
A9: The acyl Sonogashira reaction is a powerful method for coupling this compound with a terminal alkyne.[15] The classic conditions work well here.
-
Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) is the most common catalyst.[15][16]
-
Copper Co-catalyst: A copper(I) salt, typically copper(I) iodide (CuI), is essential for the classic mechanism.[15][17]
-
Base/Solvent: An amine base, such as triethylamine or diisopropylamine, is used in excess and often serves as both the base and the solvent.[15]
Troubleshooting Workflow for Cross-Coupling Reactions
Caption: A logical workflow for troubleshooting cross-coupling reactions.
Part 3: Experimental Protocols
The following protocols are provided as a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: General Procedure for Amidation
This protocol describes the synthesis of N-benzyl-1-methyl-1H-indole-2-carboxamide.
Materials:
-
This compound (1 equiv)
-
Benzylamine (1.1 equiv)
-
Triethylamine (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of benzylamine and triethylamine in anhydrous DCM.
-
Add the benzylamine solution dropwise to the stirred acyl chloride solution at 0 °C over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude amide by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.
Protocol 2: Acyl Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of (1-methyl-1H-indol-2-yl)(phenyl)methanone.
Materials:
-
This compound (1 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv, finely ground and dried)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk flask, add Pd(OAc)₂, PPh₃, and K₃PO₄ under an argon atmosphere.
-
Add phenylboronic acid, followed by this compound.
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude ketone by column chromatography on silica gel.
References
-
ResearchGate. (n.d.). Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively | Request PDF. Retrieved from [Link]
-
Connon, S. J., et al. (2007). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters. ACS Publications. Retrieved from [Link]
-
Majumdar, S., et al. (2023). Chemo- and regio-selective amidation of indoles with isocyanates using borane Lewis acids. Royal Society of Chemistry. Retrieved from [Link]
-
Wang, L., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for N‐acylation of indole with carboxylic acid (derivatives). Retrieved from [Link]
-
Doležal, M., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. PubMed Central. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Palladium-Catalyzed CO and CC Coupling Reactions of Electron-Rich Indoles. Retrieved from [Link]
-
Li, Y., et al. (2017). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PubMed Central. Retrieved from [Link]
-
Glevyzol, O., et al. (2021). Enantioselective Catalytic C-H Amidations: An Highlight. MDPI. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017, July 5). Friedel-Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES: [2-(4-FLUOROPHENYL)-1H-INDOL-4-YL]-1-PYRROLIDINYLMETHANONE. Retrieved from [Link]
-
Rossi, R., et al. (2011). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. Retrieved from [Link]
-
Hranjec, M., et al. (2019). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PubMed Central. Retrieved from [Link]
-
Arcadi, A., et al. (2018). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. MDPI. Retrieved from [Link]
-
Li, Y., et al. (2017). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Publishing. Retrieved from [Link]
-
Charville, H., et al. (2022). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. Retrieved from [Link]
-
Piątek, P., et al. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. RSC Publishing. Retrieved from [Link]
-
Ottoni, O., et al. (2001). Acylation of Indole Under Friedel-Crafts Conditions-An Improved Method to Obtain 3-acylindoles Regioselectively. PubMed. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. ACS Publications. Retrieved from [Link]
-
Gabriele, B., et al. (2024). Carbonylative synthesis and functionalization of indoles. Beilstein Journals. Retrieved from [Link]
-
Somei, M., et al. (1984). nucleophilic substitution reaction on the nitrogen of indole nucleus :formation of 1-(indol-3. Heterocycles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Friščić, T., et al. (2020). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki– Miyaura Cross-Coupling of Acyl Chlorides. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Snieckus, V., et al. (1981). Nucleophilic reactions of 1-methyl-2-methoxy-2-phenyl-3-oxo-2,3-dihydroindole. Journal of Organic Chemistry. Retrieved from [Link]
-
SciSpace. (n.d.). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Retrieved from [Link]
-
Stradiotto, M., et al. (2007). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters. ACS Publications. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Reactions between 1Methyl2-phenyl-3-nitrosoindole, Activated with Benzoyl Chloride, with Indole and Indolizine Derivatives as Nucleophiles: a Case of 1,3Migration. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Coupling Reactions: Carbonylative Heck Reactions To Give Chalcones. Retrieved from [Link]
-
Kobayashi, S., et al. (2023). Verification of preparations of (1H-indol-3-yl)methyl electrophiles and development of their microflow rapid generation and substitution. Nature Communications. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | Request PDF. Retrieved from [Link]
-
Zhang, X., et al. (2022). Palladium-Catalyzed Enantioselective Intramolecular Heck Carbonylation Reactions: Asymmetric Synthesis of 2-Oxindole Ynones and Carboxylic Acids. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]
-
Hranjec, M., et al. (2019). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. Retrieved from [Link]
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Technical Support Center: Troubleshooting Failed Reactions Involving 1-Methyl-1H-indole-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1-Methyl-1H-indole-2-carbonyl chloride. This guide is designed to provide in-depth troubleshooting for common issues encountered during its use in synthesis. As a highly reactive acyl chloride, its success in acylation reactions is contingent on careful handling and optimized reaction conditions.
Core Concepts: Understanding the Reactivity of this compound
This compound is a valuable reagent in organic synthesis, particularly for introducing the 1-methylindole-2-carbonyl moiety into a molecule. Its reactivity stems from the electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles.[1] The electron-withdrawing nature of both the oxygen and chlorine atoms makes this carbon atom highly electron-deficient and therefore very reactive.[2] However, this high reactivity also makes it prone to degradation and side reactions if not handled correctly.
FAQ 1: What is the primary stability concern with this compound?
The primary stability concern is its high sensitivity to moisture.[3] Like other acyl chlorides, it readily reacts with water in a process called hydrolysis to form the corresponding carboxylic acid, 1-Methyl-1H-indole-2-carboxylic acid, and hydrochloric acid (HCl).[4][5] This reaction is often vigorous and can significantly reduce the yield of your desired product.[6] Therefore, it is crucial to store and handle the reagent under anhydrous (dry) conditions.[7]
FAQ 2: How is this compound typically synthesized?
It is commonly synthesized from 1-Methyl-1H-indole-2-carboxylic acid. The two most prevalent methods involve the use of either thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) as the chlorinating agent.[3] Both methods require anhydrous conditions to prevent hydrolysis of the starting material and product. The oxalyl chloride method often utilizes a catalytic amount of N,N-dimethylformamide (DMF).[8]
Troubleshooting Failed Reactions
This section addresses specific problems you may encounter when using this compound in your reactions.
Problem 1: No reaction or very low yield of the desired acylated product.
Several factors can contribute to a failed or low-yielding reaction. A systematic approach to troubleshooting is essential.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for low or no product yield.
Potential Cause 1.1: Degradation of this compound
As mentioned, the primary cause of failure is often the degradation of the acyl chloride due to moisture.
Troubleshooting Steps:
-
Verify Reagent Quality: If possible, analyze your starting this compound by ¹H NMR. The presence of a broad singlet corresponding to the carboxylic acid proton and shifts in the aromatic protons can indicate hydrolysis.
-
Ensure Anhydrous Conditions:
-
Use freshly dried solvents. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred.[9]
-
Dry all glassware in an oven and cool under a stream of inert gas (nitrogen or argon) before use.
-
Use a septum and maintain a positive pressure of inert gas throughout the reaction.
-
-
Fresh is Best: If you suspect your stock of this compound has degraded, it is best to synthesize it fresh or use a newly purchased, sealed bottle.[10]
Potential Cause 1.2: Low Reactivity of the Nucleophile
The success of the acylation depends on the nucleophilicity of your substrate (e.g., amine, alcohol, thiol).[4]
Troubleshooting Steps:
-
Assess Nucleophilicity:
-
Amines: Primary amines are generally more reactive than secondary amines due to less steric hindrance. Aromatic amines are less nucleophilic than aliphatic amines.
-
Alcohols: Primary alcohols are more reactive than secondary, which are more reactive than tertiary alcohols.
-
-
Consider a Catalyst: For less reactive nucleophiles, the addition of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) or 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) can facilitate the reaction.[5][11]
-
Use of a Base: A non-nucleophilic base, such as triethylamine or pyridine, is often added to neutralize the HCl byproduct, which can otherwise protonate the nucleophile, rendering it unreactive.[5]
Potential Cause 1.3: Suboptimal Reaction Conditions
Temperature and reaction time are critical parameters.
Troubleshooting Steps:
-
Temperature: Many acylation reactions with acyl chlorides are exothermic and can be performed at 0 °C to room temperature. However, if your nucleophile is weak, gentle heating may be required. Monitor the reaction for potential side product formation at higher temperatures.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique.
| Analytical Technique | Purpose | Pros | Cons |
| Thin-Layer Chromatography (TLC) | Qualitative monitoring of reactant consumption and product formation. | Fast, inexpensive, simple setup.[12] | Not quantitative, may not resolve all components. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of reaction components. | High resolution, sensitive, quantitative.[12] | Requires method development, more expensive equipment. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | For volatile compounds, provides separation and identification. | High sensitivity, structural information from MS.[13] | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | In-situ monitoring and structural elucidation. | Provides detailed structural information, non-destructive.[14] | Lower sensitivity, more expensive. |
Problem 2: Formation of Multiple Products or Impurities
The high reactivity of this compound can sometimes lead to side reactions.
Potential Cause 2.1: Diacylation or N-acylation vs. C-acylation
-
Diacylation: If your nucleophile has multiple reactive sites, diacylation can occur. Using a stoichiometric amount of the acyl chloride can help minimize this.
-
N- vs. C-acylation of Indoles: While this compound is used to acylate other molecules, it's important to note that in Friedel-Crafts type reactions with indole itself, acylation typically occurs at the C3 position.[11][15] The N-methyl group in your reagent prevents self-reaction at the nitrogen.
Potential Cause 2.2: Side Reactions with the Solvent
While aprotic solvents are generally preferred, some can be problematic. For example, alcohols will react to form esters.[2] Ensure your chosen solvent is inert under the reaction conditions.
Visualizing the General Reaction Mechanism
The reaction proceeds via a nucleophilic addition-elimination mechanism.[16]
Caption: General mechanism of nucleophilic acyl substitution.
Problem 3: Difficulty in Product Purification
Purification can be challenging due to the nature of the products and byproducts.
Potential Cause 3.1: Co-elution of Product and Starting Material
If the polarity of your product and the unreacted nucleophile or starting carboxylic acid (from hydrolysis) are similar, separation by column chromatography can be difficult.
Troubleshooting Steps:
-
Optimize Chromatography: Experiment with different solvent systems for your column. A gradient elution might be necessary.
-
Aqueous Workup:
-
A wash with a dilute aqueous base (e.g., NaHCO₃) can remove the acidic byproduct 1-Methyl-1H-indole-2-carboxylic acid.
-
A wash with dilute aqueous acid (e.g., HCl) can remove basic impurities like excess amine nucleophile or pyridine.
-
Protocol: Standard Aqueous Workup for Acylation Reactions
-
Once the reaction is complete (as determined by TLC or another monitoring method), quench the reaction by slowly adding it to a separatory funnel containing water or a dilute aqueous solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM) three times.
-
Combine the organic layers.
-
Wash the combined organic layers sequentially with:
-
1M HCl (if a basic nucleophile or catalyst was used).
-
Saturated aqueous NaHCO₃ (to remove acidic byproducts).
-
Brine (saturated aqueous NaCl) to remove residual water.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter and concentrate the solvent under reduced pressure to yield the crude product, which can then be further purified by chromatography or recrystallization.
References
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- Smolecule. 1H-indole-2-carbonyl Chloride | 58881-45-1.
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- ChemistryStudent. Acyl Chlorides (A-Level).
- Chemistry LibreTexts. 20.17: Reactions of Acid Chlorides.
- University of Victoria. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- Benchchem. Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- ACS Publications. Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters.
- Chemguide. nucleophilic addition / elimination in the reactions of acyl chlorides.
- ChemicalBook. 1H-INDOLE-2-CARBONYL CHLORIDE synthesis.
- Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).
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- A2B Chem. MSDS of 1H-Indole-2-carbonyl chloride.
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- Organic Syntheses. SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES: [2-(4-FLUOROPHENYL)-1H-INDOL-4-YL]-1-PYRROLIDINYLMETHANONE.
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- PubMed Central. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
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- SIELC Technologies. Separation of 1H-Indole, 2-methyl- on Newcrom R1 HPLC column.
- Royal Society of Chemistry. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
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- PubMed. Reactions of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals. Analytical applications to a colorimetric assay of lipid peroxidation.
- Patsnap. Advances in Carbonyl Chemistry for Medical Application.
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- PubMed. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.
- Guidechem. 1H-INDOLE-2-CARBONYL CHLORIDE 58881-45-1 wiki.
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Technical Support Center: Purity Assessment of 1-Methyl-1H-indole-2-carbonyl chloride
Prepared by: The Applications Science Team
Welcome to the technical support guide for the analytical assessment of 1-Methyl-1H-indole-2-carbonyl chloride (CAS: 118618-61-4)[1][2]. This document is designed for researchers, analytical chemists, and drug development professionals who require robust methods for determining the purity of this highly reactive intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying scientific reasoning and field-tested troubleshooting advice to ensure the integrity of your results.
This compound is a valuable synthetic intermediate. However, as an acyl chloride, it is exceptionally sensitive to moisture and nucleophiles, readily hydrolyzing to its corresponding carboxylic acid or reacting with other nucleophiles.[3][4] This inherent instability is the primary challenge in its analytical assessment and necessitates meticulous sample handling and often, derivatization into a more stable compound for accurate quantification.[5]
This guide provides comprehensive FAQs, troubleshooting workflows, and detailed experimental protocols for the primary analytical techniques used for its purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to handle and analyze directly? A: The core of the challenge lies with the acyl chloride functional group. It is highly electrophilic and reacts rapidly with even trace amounts of water (moisture from the air, residual water in solvents) to hydrolyze into 1-methyl-1H-indole-2-carboxylic acid.[3] This rapid degradation makes direct quantitative analysis by techniques like reverse-phase HPLC unreliable, as the analyte can degrade in the sample vial or even on the column. Therefore, all operations must be conducted under strictly anhydrous conditions.[3][4]
Q2: What are the most common impurities I should expect to see? A: The most prevalent impurity is typically the hydrolysis product, 1-methyl-1H-indole-2-carboxylic acid . Other potential impurities can include residual starting material from the synthesis (if the conversion was incomplete) or byproducts from side reactions. If thionyl chloride or oxalyl chloride was used in the synthesis, trace amounts of related impurities might also be present.[4]
Q3: Is derivatization always necessary for chromatographic analysis? A: For quantitative purity assessment, yes, derivatization is highly recommended.[5] By converting the reactive acyl chloride into a stable derivative (e.g., a methyl ester), you ensure the compound's stability throughout the chromatographic run, leading to accurate and reproducible results. For qualitative confirmation by a rapid method like GC-MS where you are primarily confirming identity, a quick, dry analysis might be attempted, but quantification will be compromised.
Q4: Which analytical technique is best for determining the purity of my sample? A: The choice depends on your objective:
-
For accurate quantitative purity (% purity) and impurity profiling: HPLC with pre-column derivatization is the gold standard due to its precision and robustness.[5]
-
For identifying volatile impurities and confirming molecular weight: GC-MS is excellent, though derivatization is still recommended for the main analyte.
-
For structural confirmation and assessing purity without chromatography: ¹H NMR is a powerful, direct method. It can provide a molar ratio of the acyl chloride to its hydrolysis product or other impurities, assuming their signals are resolved.
Analytical Workflows & Logic
A logical workflow is critical when dealing with reactive intermediates. The following diagram outlines the key decision points from sample receipt to final analysis.
Caption: General workflow for handling and analyzing this compound.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
This section assumes pre-column derivatization (e.g., conversion to the methyl ester with anhydrous methanol).
Q: My chromatogram shows a large, early-eluting peak that I don't expect. What is it? A: This is very likely the derivatized form of the hydrolysis product, 1-methyl-1H-indole-2-carboxylic acid. The carboxylic acid itself would react with your derivatizing agent (e.g., methanol, if you are forming the methyl ester) to form the same derivative as your main analyte. Its presence indicates that your starting material had already hydrolyzed before the derivatization step. To confirm, analyze a sample of the starting carboxylic acid and see if its derivatized product has the same retention time.
Q: I see a new peak growing in my sample sequence over time, and the area of my main peak is decreasing. Why? A: This points to instability in the sample vial. The most common cause is incomplete derivatization or the presence of moisture in your sample diluent. The unreacted acyl chloride is slowly hydrolyzing in the vial.
-
Solution 1 (Reaction): Ensure your derivatization reaction goes to completion. You may need to increase the reaction time or the amount of derivatizing agent.
-
Solution 2 (Solvent): Use high-quality, anhydrous solvents for your sample diluent. Prepare samples immediately before placing them in the autosampler and consider using a cooled autosampler (e.g., 4 °C) to slow degradation.
Q: My peak shape is poor (tailing or fronting). How can I improve it? A: Poor peak shape can be due to several factors:
-
Column Overload: Try injecting a smaller volume or diluting your sample.
-
Mobile Phase pH: The indole nucleus has specific pKa values. Ensure the pH of your mobile phase is appropriate. For reverse-phase analysis of indole derivatives, a slightly acidic mobile phase (e.g., using 0.1% formic or phosphoric acid) often yields sharp peaks.[6][7]
-
Column Secondary Interactions: The N-H group in some indole derivatives can interact with residual silanols on the HPLC column packing. Using a modern, end-capped C18 column can minimize these interactions.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
Q: I'm injecting my sample directly, but I don't see a peak for the acyl chloride. Instead, I see a peak for 1-methylindole. What happened? A: This is likely due to thermal decomposition in the hot GC inlet. Acyl chlorides can be thermally labile and may decarboxylate or undergo other rearrangements at high temperatures.
-
Solution: Derivatize the acyl chloride to a more thermally stable analogue, like a methyl or ethyl ester, before injection. This is a standard technique for analyzing reactive chlorides via GC.[9] If you must attempt direct analysis, use the lowest possible inlet temperature that still allows for volatilization.
Q: My mass spectrum for the main peak doesn't match the molecular weight of this compound (193.63 g/mol ). Why? A: This is another sign of on-column or in-source degradation/fragmentation. The mass spectrum you are seeing is likely that of a degradation product. Confirm the identity of your derivatized product. For example, the methyl ester derivative (methyl 1-methyl-1H-indole-2-carboxylate) would have an expected molecular weight of 189.21 g/mol .
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: I dissolved my sample in DMSO-d₆, and the ¹H NMR spectrum shows two sets of indole peaks. Is my sample impure? A: Very likely, yes. DMSO-d₆ is never perfectly dry. The acyl chloride has likely partially reacted with residual water in the NMR solvent to form 1-methyl-1H-indole-2-carboxylic acid. You are seeing a mixture of both the acyl chloride and its hydrolysis product.
-
Solution: Use a freshly opened ampule of high-purity, anhydrous NMR solvent (like CDCl₃). Prepare the sample quickly in a dry environment (glovebox) and acquire the spectrum immediately.
Q: How can I use ¹H NMR to estimate the purity? A: If you have a clean spectrum showing both the acyl chloride and the carboxylic acid, you can determine their molar ratio.
-
Identify a well-resolved proton signal unique to the acyl chloride and another unique to the carboxylic acid. For example, the proton at the 3-position of the indole ring will have a slightly different chemical shift for each compound.
-
Integrate both of these signals carefully.
-
The ratio of the integrals corresponds directly to the molar ratio of the two compounds in the sample. For example, if the integral for the acid is 0.1 and the integral for the acyl chloride is 0.9, your sample is approximately 90% pure with respect to these two components. Reference spectra for related compounds can help with signal assignment.[10][11]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common analytical issues.
Detailed Experimental Protocols
Protocol 1: Purity by HPLC with Pre-Column Derivatization
Objective: To quantify the purity of this compound by converting it to its stable methyl ester derivative.
Methodology:
-
Derivatization Reagent Preparation: Prepare a 1 M solution of sodium methoxide in anhydrous methanol. Handle this reagent with extreme care under an inert atmosphere.
-
Sample Preparation (Perform in a glovebox or under inert gas): a. Accurately weigh approximately 20 mg of the this compound sample into a dry, 10 mL volumetric flask. b. Dissolve and dilute to volume with anhydrous acetonitrile. This is your Stock Solution . c. Transfer 1.0 mL of the Stock Solution to a clean, dry autosampler vial. d. Add 50 µL of anhydrous methanol to the vial. Cap immediately and vortex for 1 minute. Let the reaction proceed for 30 minutes at room temperature. This reaction converts the acyl chloride to methyl 1-methyl-1H-indole-2-carboxylate.[5]
-
Standard Preparation: Prepare a standard of purified methyl 1-methyl-1H-indole-2-carboxylate in acetonitrile at a known concentration (e.g., 0.2 mg/mL).
-
HPLC Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reverse-phase column suitable for indole derivatives.[7] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifier improves peak shape for nitrogen-containing heterocycles.[6] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier for reverse-phase HPLC. |
| Gradient | 50% B to 95% B over 15 min | A gradient ensures elution of potential non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times.[12] |
| Detection (UV) | 280 nm | Indole derivatives typically have strong absorbance in this region. |
| Injection Vol. | 10 µL | Adjust as needed to avoid detector saturation. |
-
Analysis and Calculation: a. Inject a blank (acetonitrile), the standard solution, and the prepared sample solution. b. Identify the peak for methyl 1-methyl-1H-indole-2-carboxylate in the sample by comparing its retention time to the standard. c. Calculate the purity of the original sample based on the area of the main peak relative to the total area of all integrated peaks (Area Percent method). For higher accuracy, use the external standard method to calculate the concentration and work back to the purity of the starting material.
Protocol 2: Structural Confirmation by ¹H NMR
Objective: To confirm the identity of the material and estimate purity by observing the ratio of the acyl chloride to its hydrolysis product.
Methodology:
-
Sample Preparation (Perform in a glovebox): a. Place ~5-10 mg of the sample into a clean, dry NMR tube. b. Add approximately 0.7 mL of anhydrous deuterated chloroform (CDCl₃) from a sealed ampule. c. Cap the NMR tube, and gently mix until the sample is fully dissolved.
-
Instrumental Parameters: a. Use a 400 MHz or higher field NMR spectrometer. b. Acquire a standard proton spectrum (¹H NMR). c. Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
-
Data Interpretation: a. Expected Signals for this compound: Look for characteristic signals of the indole ring protons (typically between 7.0-7.8 ppm), a singlet for the N-methyl group (around 3.8-4.0 ppm), and a signal for the C3-proton (around 7.1-7.3 ppm). b. Signals for Impurity (1-methyl-1H-indole-2-carboxylic acid): If present, you will see a separate set of similar indole peaks, often slightly shifted, plus a very broad singlet for the carboxylic acid proton (>10 ppm), which may or may not be visible depending on concentration and solvent.[10] c. Purity Estimation: Integrate a clean, unique signal for the product and the corresponding signal for the acid impurity. The ratio of these integrals gives the molar ratio.
References
-
SIELC Technologies. (2018, May 16). Methyl 1H-indole-2-carboxylate. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
SIELC Technologies. Separation of Methyl 1H-indole-2-carboxylate on Newcrom R1 HPLC column. [Link]
-
Zhu, W., et al. Nucleophilic Functionalizations of Indole Derivatives Using Aromatic Pummerer Reaction - Supporting Information. The Royal Society of Chemistry. [Link]
-
Hertkorn, N., et al. (2013, March 8). High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences. [Link]
-
SWGDRUG. (2020, May 5). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. [Link]
-
SIELC Technologies. Separation of 1H-Indole, 2-methyl- on Newcrom R1 HPLC column. [Link]
-
PubChem. Methyl 1H-indole-2-carboxylate. [Link]
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PubChem. This compound. [Link]
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U.S. Environmental Protection Agency. Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). [Link]
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PubChem. 1H-indole-2-carbonyl Chloride. [Link]
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Indian Journal of Chemistry. Tin (IV) chloride catalysed synthesis of di(indolyl)methanes during electrophilic substitution of indoles. [Link]
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Pharmaffiliates. This compound. [Link]
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Wockhardt Research Centre. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. National Institutes of Health. [Link]
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Sastry, T. U., et al. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]
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Hakkinen, V. M. A. (2013). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods. [Link]
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PubChem. 1H-Indole-1-carbonyl chloride. [Link]
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Lepaumier, H., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]
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Validation & Comparative
Topic: 1-Methyl-1H-indole-2-carbonyl chloride vs. 1H-indole-2-carbonyl chloride: A Comparative Guide to Reactivity and Application
An In-Depth Technical Guide for Researchers
Introduction
For researchers and professionals in drug development and synthetic chemistry, the indole scaffold is a cornerstone of molecular design. Its derivatives are integral to a vast array of pharmacologically active compounds. The functionalization of the indole core, particularly at the C2 position, often involves the use of reactive intermediates like acyl chlorides. This guide provides an in-depth, objective comparison of two such critical reagents: 1-methyl-1H-indole-2-carbonyl chloride and 1H-indole-2-carbonyl chloride.
The seemingly minor difference—the presence or absence of a methyl group on the indole nitrogen—has profound implications for the molecule's electronic properties, stability, and, most importantly, its reactivity in acylation reactions. Understanding these differences is paramount for experimental design, optimizing reaction conditions, and minimizing side-product formation. This guide will dissect the causality behind their divergent behaviors, supported by mechanistic insights and practical experimental considerations.
Part 1: Structural and Electronic Analysis
The fundamental difference between the two molecules lies in the substitution at the N1 position of the indole ring. This substitution directly influences the electron density of the entire heterocyclic system, which in turn dictates the electrophilicity of the C2-carbonyl carbon.
-
1H-Indole-2-carbonyl chloride: The nitrogen atom possesses a lone pair of electrons that participates in the aromaticity of the pyrrole ring. It also has an acidic proton (N-H). The indole ring system acts as a moderate electron-donating group.
-
This compound: The hydrogen on the nitrogen is replaced by a methyl group. The methyl group, through a positive inductive effect (+I), acts as an electron-donating group. This effect further enriches the electron density of the indole's aromatic system compared to its N-unsubstituted counterpart.[1]
This increased electron density is delocalized through the π-system of the pyrrole ring to the C2-carbonyl group. Consequently, the partial positive charge (δ+) on the carbonyl carbon is reduced, making it a weaker electrophile.
Caption: Structural comparison and electronic effects.
Part 2: A Head-to-Head Reactivity Comparison
The electronic differences manifest directly in the chemical reactivity and handling of these two reagents. While both are effective acylating agents, their performance profiles are distinct.
Electrophilicity and Acylation Rate
Due to its more electrophilic carbonyl carbon, 1H-indole-2-carbonyl chloride is the more reactive of the two. It will typically react faster with nucleophiles under identical conditions. However, this heightened reactivity is a double-edged sword.
The Complication of the N-H Proton
The most significant practical difference arises from the acidic N-H proton of 1H-indole-2-carbonyl chloride. In many acylation protocols, a base (e.g., triethylamine, pyridine) is added to scavenge the HCl byproduct. This base can deprotonate the indole nitrogen, creating a highly nucleophilic indolide anion. This anion can then attack another molecule of the acyl chloride, leading to undesired oligomerization or side-product formation.
This compound is immune to this complication. The absence of the acidic proton ensures that it does not self-react in the presence of base, leading to cleaner reaction profiles and often higher isolated yields of the desired product. This makes it the preferred reagent when working with sensitive substrates or when product purity is critical.
Data Summary: Performance at a Glance
| Feature | This compound | 1H-Indole-2-carbonyl chloride | Rationale |
| Relative Reactivity | Lower | Higher | The electron-donating methyl group reduces the electrophilicity of the carbonyl carbon. |
| Reaction Cleanliness | High | Moderate to Low | Absence of the acidic N-H proton prevents base-mediated self-reaction and polymerization. |
| Potential Side Reactions | Standard for acyl chlorides (e.g., hydrolysis) | Self-condensation/polymerization, N-acylation | The acidic N-H proton can be deprotonated by base, creating a competing nucleophile. |
| Handling & Stability | Generally more stable | Prone to decomposition/polymerization, especially in the presence of base or moisture. | The reactive N-H site can contribute to degradation pathways. |
| Typical Use Case | When clean conversion and high yield are critical; for sensitive or valuable nucleophiles. | When high reactivity is necessary and side products can be managed, or when the N-H is desired in the final product. | The choice balances reactivity against the potential for complex purification. |
Part 3: Experimental Protocols and Methodologies
The choice of reagent dictates the optimal experimental setup. The following protocols represent typical workflows for the acylation of a primary amine to form an amide, highlighting the key differences.
Workflow Diagram: Amide Synthesis
Caption: Generalized workflow for amine acylation.
Protocol 1: Amide Synthesis with this compound (Cleaner Method)
This protocol prioritizes a clean reaction profile.
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add the primary amine (1.0 eq) and a suitable dry, aprotic solvent (e.g., Dichloromethane, THF).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq) or N,N-diisopropylethylamine (DIPEA) (1.2 eq). Cool the mixture to 0°C in an ice bath.
-
Acylation: Dissolve this compound (1.1 eq) in a minimal amount of the dry solvent. Add this solution dropwise to the stirring amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction with water. Dilute with the reaction solvent and transfer to a separatory funnel. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product is typically of high purity but can be further purified by column chromatography if necessary.
Causality: The absence of the N-H proton prevents the formation of an indolide anion, even in the presence of the base, ensuring the acyl chloride reacts exclusively with the target amine nucleophile.
Protocol 2: Amide Synthesis with 1H-Indole-2-carbonyl chloride
This protocol must account for the reagent's dual reactivity.
-
Setup: Follow step 1 from Protocol 1.
-
Base Addition: The choice of base and its stoichiometry are critical. Add triethylamine (2.2 eq) to scavenge HCl and neutralize any deprotonated indole. Cool the mixture to 0°C. Alternative: For sensitive substrates, using inverse addition (adding the amine/base mixture to the acyl chloride) may sometimes minimize side reactions.
-
Acylation: Add a solution of 1H-indole-2-carbonyl chloride (1.0 eq) in dry solvent dropwise and very slowly. A faster addition rate increases the likelihood of self-reaction.
-
Reaction: Stir at 0°C for 1-2 hours before allowing it to warm to room temperature. Monitor closely, as the reaction is typically faster.
-
Workup & Isolation: Follow steps 5 and 6 from Protocol 1. Expect a more complex crude product mixture that will likely require careful purification by column chromatography to separate the desired amide from oligomeric byproducts.
Trustworthiness Note: A common and often superior strategy to using 1H-indole-2-carbonyl chloride directly is to first protect the indole nitrogen.[2] For example, protection with a benzenesulfonyl (SO₂Ph) or Boc group allows for the clean formation and reaction of the C2-acyl chloride. The protecting group can then be removed in a subsequent step. While this adds steps, it often results in a much higher overall yield of the pure product.
Conclusion and Recommendations
The choice between this compound and 1H-indole-2-carbonyl chloride is a strategic one, balancing reactivity against selectivity and operational simplicity.
-
Choose this compound when your primary goals are a clean reaction, high yield of the desired acylated product, and straightforward purification. It is the superior choice for complex syntheses involving valuable or sensitive substrates.
-
Choose 1H-Indole-2-carbonyl chloride only when the final product must retain the N-H moiety and the introduction of protection/deprotection steps is not feasible. Be prepared for a more challenging reaction to optimize and a more rigorous purification process. Its higher intrinsic reactivity may be advantageous for reactions with very weak nucleophiles, but this is rarely a deciding factor.
For the modern drug development professional, where efficiency, purity, and reproducibility are paramount, the N-methylated version or an N-protected strategy for the unsubstituted indole are nearly always the more logical and trustworthy choices.
References
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Wang, L., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89–94. Available from: [Link]
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de Souza, G. G., et al. (2021). Unveiling the mechanism of N-methylation of indole with dimethylcarbonate using either DABCO or DBU as catalyst. Journal of Mass Spectrometry, 56(3), e4707. Available from: [Link]
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Moody, C. J., & Hunt, J. C. A. (1999). Synthesis and reactions of some 3-(2-haloacyl)indoles. Tetrahedron, 55(13), 3901-3914. Available from: [Link]
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D'Andria, P., et al. (2024). Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry, 20, 526–553. Available from: [Link]
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Ketcha, D. M., & Gribble, G. W. (1985). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. The Journal of Organic Chemistry, 50(26), 5451–5457. Available from: [Link]
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de Souza, G. G., et al. (2021). Unveiling the Mechanism of N‐Methylation of Indole with Dimethylcarbonate Using either DABCO or DBU as Catalyst. St Andrews Research Repository. Available from: [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]
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Sciencemadness Discussion Board. (2012). Methylation of indole? Retrieved from [Link]
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A Comparative Guide to the Characterization of 1-Methyl-1H-indole-2-carbonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist, this guide provides an in-depth technical comparison of synthetic routes and characterization methodologies for 1-Methyl-1H-indole-2-carbonyl chloride and its derivatives. This document aims to equip researchers with the necessary information to make informed decisions in their experimental design and drug discovery endeavors. The indole scaffold is a privileged structure in medicinal chemistry, and its 2-carbonyl chloride derivatives serve as versatile intermediates for the synthesis of a wide array of biologically active compounds.[1][2]
Synthesis of this compound: A Comparative Analysis
The primary route to this compound begins with the corresponding carboxylic acid, 1-Methyl-1H-indole-2-carboxylic acid. The conversion of the carboxylic acid to the highly reactive acyl chloride is a critical step that dictates the efficiency of subsequent derivatization reactions. Two principal methods are widely employed for this transformation: the use of thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
Thionyl Chloride Method
This traditional method involves reacting the carboxylic acid with thionyl chloride, often under reflux conditions.[3][4] The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a superior leaving group.[5][6]
Advantages:
-
Cost-effective: Thionyl chloride is a relatively inexpensive reagent.
-
Gaseous byproducts: The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[4]
Disadvantages:
-
Harsh reaction conditions: The use of reflux temperatures can be incompatible with sensitive functional groups on the indole ring.
-
Safety concerns: Thionyl chloride is a corrosive and toxic reagent, requiring careful handling in a well-ventilated fume hood.[7]
Oxalyl Chloride Method
An increasingly popular alternative is the use of oxalyl chloride, typically in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[3][8][9] This method is often preferred for its milder reaction conditions.
Advantages:
-
Milder conditions: The reaction can often be carried out at room temperature or slightly elevated temperatures (e.g., 40°C), preserving sensitive functional groups.[3][8]
-
High yields: This method frequently provides excellent yields of the desired acid chloride.[3][8]
-
Gaseous byproducts: Similar to the thionyl chloride method, the byproducts (CO, CO₂, and HCl) are gaseous, facilitating purification.
Disadvantages:
-
Higher cost: Oxalyl chloride is generally more expensive than thionyl chloride.
-
Toxicity: Oxalyl chloride and its byproducts are also toxic and must be handled with care.
Experimental Protocol: Synthesis of 1H-indole-2-carbonyl chloride via the Oxalyl Chloride Method[3][8]
This protocol describes a general procedure for the synthesis of the parent 1H-indole-2-carbonyl chloride, which can be adapted for the 1-methyl derivative.
-
Suspend indole-2-carboxylic acid (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂).
-
Add oxalyl chloride (3 equivalents) to the suspension.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.05 mL).
-
Stir the reaction mixture at 40°C for 1.5 hours.
-
Monitor the reaction progress by the cessation of gas evolution.
-
Upon completion, concentrate the mixture under reduced pressure to yield the crude acid chloride, which can often be used in the next step without further purification.[3][8]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The high reactivity of the acid chloride necessitates the exclusion of water to prevent hydrolysis back to the carboxylic acid.[3]
-
Catalytic DMF: DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active electrophilic species that facilitates the conversion of the carboxylic acid to the acid chloride.
-
Excess Oxalyl Chloride: Using an excess of oxalyl chloride ensures the complete conversion of the carboxylic acid.
Derivatization of this compound: A Gateway to Diverse Functionalities
The high reactivity of the acyl chloride functional group makes this compound a valuable intermediate for the synthesis of various derivatives, primarily through nucleophilic acyl substitution reactions.[3]
Amide Synthesis
The reaction with primary or secondary amines is a straightforward method to produce a diverse library of amides. This reaction, often referred to as the Schotten-Baumann reaction, is typically carried out in an aprotic solvent in the presence of a base to neutralize the HCl byproduct.[10]
Typical Reaction Conditions:
-
Dissolve the amine in a suitable aprotic solvent (e.g., dichloromethane, THF).
-
Add a base, such as a tertiary amine (e.g., triethylamine, diisopropylethylamine) or pyridine.[10]
-
Add the this compound solution dropwise at a controlled temperature (often 0°C to room temperature).
-
Stir the reaction for a specified period until completion.
Ester Synthesis
Esterification is achieved by reacting the acid chloride with an alcohol or an alkoxide.[11] The use of a non-nucleophilic base like pyridine is common to scavenge the generated HCl.
Typical Reaction Conditions:
-
Dissolve the alcohol in a suitable solvent.
-
Add a base such as pyridine.
-
Add the this compound.
-
The reaction is typically stirred at room temperature.
Alternative Amide and Ester Synthesis Methods (Coupling Reagents)
While the acid chloride route is efficient, direct coupling of the carboxylic acid with amines or alcohols using coupling reagents offers a milder alternative, avoiding the need to isolate the highly reactive acid chloride.
| Coupling Reagent | Description | Advantages | Disadvantages |
| DCC/DIC | Dicyclohexylcarbodiimide/Diisopropylcarbodiimide react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10] | High yields, short reaction times.[10] | Formation of urea byproduct can complicate purification. |
| HATU/HBTU | Benzotriazole-based reagents that form activated esters. | High efficiency, suitable for sterically hindered substrates. | Higher cost. |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide is a water-soluble carbodiimide. | Water-soluble byproduct is easily removed by aqueous workup. | Can be sensitive to moisture. |
Characterization of this compound Derivatives
Thorough characterization is essential to confirm the structure and purity of the synthesized derivatives. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information about the number, connectivity, and chemical environment of protons. Key signals to look for include the N-methyl protons (a singlet typically around 3.7-4.0 ppm), aromatic protons of the indole ring, and protons of the substituent attached to the carbonyl group.
-
¹³C NMR: Shows the number and types of carbon atoms. The carbonyl carbon of the amide or ester will have a characteristic chemical shift in the range of 160-180 ppm. The N-methyl carbon typically appears around 30-35 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the carbonyl group.
-
Amides: Exhibit a strong C=O stretching band (Amide I) typically between 1630-1680 cm⁻¹ and an N-H bending band (Amide II) for secondary amides around 1510-1550 cm⁻¹.
-
Esters: Show a strong C=O stretching band at higher frequencies than amides, usually in the range of 1735-1750 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition.[12]
Example Characterization Data for a 1-Methyl-1H-indole Derivative
The following is an example of typical spectral data for a related compound, methyl 1-methyl-1H-indole-2-carboxylate:
-
IR (CHBr₃) ν_max: 1695 cm⁻¹ (indicative of the ester carbonyl group).[13]
Visualization of Key Processes
Diagram: Synthesis of this compound
Caption: Synthetic routes to this compound.
Diagram: Derivatization Workflow
Caption: General workflow for the derivatization of the acid chloride.
Conclusion
This compound is a highly valuable and versatile intermediate in the synthesis of a multitude of indole derivatives with potential biological activity. The choice between the thionyl chloride and oxalyl chloride methods for its synthesis will depend on the specific requirements of the substrate, with the oxalyl chloride method generally being favored for its milder conditions. Subsequent derivatization via nucleophilic acyl substitution provides straightforward access to a wide range of amides and esters. Careful characterization using a suite of spectroscopic techniques is paramount to ensure the structural integrity and purity of the final products. This guide provides a foundational understanding to aid researchers in the strategic design and execution of their synthetic and characterization endeavors in this important area of medicinal chemistry.
References
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PrepChem.com. Synthesis of methyl 1-methyl-1H-indole-2-carboxylate. [Link]
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Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]
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ACS Omega. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. [Link]
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Organic Syntheses. SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES: [2-(4-FLUOROPHENYL)-1H-INDOL-4-YL]-1-PYRROLIDINYLMETHANONE. [Link]
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MDPI. Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. [Link]
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Beilstein Journal of Organic Chemistry. Carbonylative synthesis and functionalization of indoles. [Link]
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A Senior Application Scientist's Comparative Guide to the Purity Analysis of Synthesized 1-Methyl-1H-indole-2-carbonyl chloride
Introduction: The Critical Role of Purity in a Key Synthetic Intermediate
1-Methyl-1H-indole-2-carbonyl chloride is a highly reactive intermediate pivotal in the synthesis of a multitude of pharmacologically active compounds, including novel anticancer agents and therapeutics for neurological disorders. As an acyl chloride, its primary function is to act as an acylating agent, forming amide or ester linkages with various nucleophiles. The efficacy, safety, and stability of the final Active Pharmaceutical Ingredient (API) are directly contingent on the purity of this key building block. The presence of unreacted starting materials, by-products, or degradation products can lead to the formation of critical impurities in the final API, potentially altering its biological activity, toxicity profile, and stability.
This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of synthesized this compound. We will move beyond mere procedural descriptions to explore the causality behind methodological choices, ensuring a robust and self-validating approach to quality control. This document is intended for researchers, process chemists, and quality control analysts in the pharmaceutical and fine chemical industries who require a reliable framework for purity validation.
Understanding the Impurity Profile: A Glimpse into the Synthesis
The most common laboratory-scale synthesis of this compound involves the reaction of its parent carboxylic acid, 1-methyl-1H-indole-2-carboxylic acid, with a chlorinating agent such as oxalyl chloride or thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).[1][2][3] Understanding this process is key to anticipating the potential impurity profile.
Common Potential Impurities:
-
Unreacted Starting Material: 1-Methyl-1H-indole-2-carboxylic acid.
-
Hydrolysis Product: The primary impurity formed by reaction with ambient moisture is the starting carboxylic acid itself. Acyl chlorides are notoriously moisture-sensitive.[4][5]
-
Solvent Residues: Dichloromethane (CH₂Cl₂), or other solvents used during synthesis and workup.
-
By-products from Chlorinating Agent: Depends on the reagent used (e.g., dimethylamine hydrochloride if DMF and oxalyl chloride are used).
-
Polymerization Products: Indole derivatives can sometimes be susceptible to polymerization under acidic conditions.
A multi-faceted analytical approach is therefore not just recommended, but essential for a comprehensive purity assessment.
Comparative Analysis of Purity Determination Methodologies
We will now compare four principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. Each provides a unique lens through which to view the sample's purity.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities
HPLC is a cornerstone technique for the purity analysis of pharmaceutical intermediates, excelling at the separation and quantification of non-volatile and thermally labile compounds.[6] For this compound, a reversed-phase HPLC method with UV detection is ideal for quantifying the primary non-volatile impurity: the parent carboxylic acid.
Principle of Operation: The sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase (e.g., C18). Separation occurs based on the differential partitioning of the analyte and impurities between the two phases. A UV detector measures the absorbance of the components as they elute, allowing for quantification based on peak area.
Causality in Method Design:
-
Reversed-Phase (C18 column): The acyl chloride is more non-polar than its parent carboxylic acid. A C18 column will therefore retain the acyl chloride longer than the more polar carboxylic acid, enabling a clean separation.
-
Acidified Mobile Phase: Using a small amount of acid (e.g., phosphoric or acetic acid) in the aqueous mobile phase suppresses the ionization of the carboxylic acid's carboxyl group.[7] This results in a sharper, more symmetrical peak shape, leading to more accurate integration and quantification.[8]
-
UV Detection: The indole ring system possesses a strong chromophore, making it highly responsive to UV detection (typically around 254-280 nm), ensuring high sensitivity for both the target compound and related impurities.[7][9]
-
Sample Preparation: Due to the reactivity of the acyl chloride, sample preparation must be performed rapidly in an anhydrous aprotic solvent (e.g., acetonitrile). A stock solution of approximately 1 mg/mL is prepared. Immediately before injection, dilute to a working concentration (e.g., 0.1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient might be 40% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: The percentage purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks. For accurate quantification of impurities, a reference standard of the impurity (e.g., 1-methyl-1H-indole-2-carboxylic acid) is required to establish a response factor.
Caption: Workflow for HPLC-UV Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity for Volatile Components
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[10] It is exceptionally well-suited for identifying and quantifying volatile and semi-volatile organic compounds.[11]
Principle of Operation: The sample is injected into a heated port where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates components based on their boiling points and polarity. As components elute, they enter the mass spectrometer, where they are ionized (typically by electron impact, EI), fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting fragmentation pattern is a highly specific "fingerprint" that allows for unambiguous identification by comparison to spectral libraries.
Causality in Method Design:
-
Thermal Stability Consideration: A key consideration for acyl chlorides is their potential for thermal degradation in the hot GC inlet. Therefore, the inlet temperature must be optimized—kept high enough for efficient volatilization but low enough to prevent decomposition. A split injection is often used to minimize the sample load on the column.
-
Mass Spectrometry Detection: MS detection is invaluable. It not only quantifies impurities but also provides structural information, aiding in the identification of unknown peaks that might arise from unexpected side reactions during synthesis.[6]
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a dry, volatile, aprotic solvent like dichloromethane or ethyl acetate.
-
GC-MS Conditions:
-
Inlet: Split mode (e.g., 50:1 split ratio), Temperature: ~200-220 °C (must be optimized).
-
Column: A low-to-mid polarity column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS Ion Source Temp: 230 °C.
-
MS Quad Temp: 150 °C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
-
Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Purity is determined by area percent, assuming similar response factors for structurally related impurities.
Caption: Workflow for GC-MS Purity Analysis.
Quantitative NMR (qNMR) Spectroscopy: The Absolute Standard
While chromatographic methods provide relative purity (area %), quantitative NMR (qNMR) offers a path to determining absolute purity (weight %) without the need for a reference standard of the analyte itself.[12][13] It is a primary analytical method recognized for its high precision and accuracy.[14]
Principle of Operation: qNMR relies on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[15] By adding a known mass of a highly pure, stable internal standard to a known mass of the sample, the purity of the sample can be calculated by comparing the integral of a unique sample proton signal to the integral of a unique standard proton signal.
Causality in Method Design:
-
Choice of Internal Standard: The standard must be stable, non-reactive with the sample, have a simple NMR spectrum with peaks that do not overlap with the analyte's signals, and be accurately weighable. For this compound, a standard like dimethyl sulfone or 1,3,5-trimethoxybenzene would be suitable.
-
Parameter Optimization: To ensure accurate quantification, NMR acquisition parameters must be carefully controlled. A long relaxation delay (D1, typically 5 times the longest T1 relaxation time of the protons being integrated) is critical to ensure complete relaxation of the nuclei between scans, which is essential for accurate integration.[14]
-
Non-destructive Nature: The sample can be fully recovered after analysis, which is a significant advantage when working with valuable or limited-quantity materials.[16]
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., dimethyl sulfone) into the same vial.
-
Record the exact masses.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).
-
Key Parameters: Use a 90° pulse angle and a long relaxation delay (e.g., D1 = 30 seconds) to ensure full signal recovery. Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., the N-CH₃ singlet) and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P_std = Purity of the standard.
-
Caption: Workflow for qNMR Purity Analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Rapid Functional Group Confirmation
FT-IR is not a quantitative method for purity but serves as an indispensable qualitative tool. It is exceptionally fast and provides confirmation of the successful conversion of the carboxylic acid to the acyl chloride by monitoring the carbonyl (C=O) stretching frequency.
Principle of Operation: Infrared radiation is passed through a sample. Molecules absorb radiation at specific frequencies corresponding to the vibrations of their chemical bonds. The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber.
Causality in Spectral Interpretation:
-
Electron-Withdrawing Effect: The highly electronegative chlorine atom attached to the carbonyl carbon has a strong electron-withdrawing inductive effect. This strengthens the C=O double bond, increasing its force constant and causing it to vibrate at a higher frequency.[17]
-
Diagnostic Peaks:
-
This compound: A very strong, sharp C=O stretch will appear at a high wavenumber, typically around 1780-1815 cm⁻¹ .[18][19]
-
1-Methyl-1H-indole-2-carboxylic acid (starting material): This shows a broad O-H stretch from ~2500-3300 cm⁻¹ and a C=O stretch at a lower wavenumber, typically ~1680-1710 cm⁻¹.
-
The presence of the ~1800 cm⁻¹ peak and the absence of the broad O-H and lower-frequency C=O peaks provide rapid, definitive evidence of a successful reaction and a sample free from significant starting material or hydrolysis product.
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Identify the key functional group frequencies, focusing on the carbonyl region (1600-1900 cm⁻¹) and the hydroxyl region (2500-3500 cm⁻¹).
Data Presentation: A Comparative Summary of Analytical Techniques
| Parameter | HPLC-UV | GC-MS | qNMR Spectroscopy | FT-IR Spectroscopy |
| Principle | Differential partitioning between mobile and stationary phases. | Separation by volatility, detection by mass-to-charge ratio. | Nuclear spin resonance in a magnetic field. | Absorption of infrared radiation by molecular vibrations. |
| Information | Quantitative (relative purity, area %). | Quantitative (relative purity) & Qualitative (structural ID). | Quantitative (absolute purity, wt%) & Qualitative (structural ID). | Qualitative (functional group ID). |
| Key Application | Quantifying non-volatile impurities (e.g., parent acid). | Identifying volatile impurities and unknown by-products. | Determining absolute purity and confirming structure. | Confirming conversion of functional groups. |
| Pros | Robust, reproducible, excellent for non-volatile compounds. | High sensitivity and specificity, structural elucidation. | Primary method, highly accurate, non-destructive. | Very fast, simple sample prep, low cost. |
| Cons | Requires impurity standards for accurate quantification. | Potential for thermal degradation of the analyte. | Requires high-field NMR, longer acquisition times. | Not quantitative, provides limited structural information. |
| Sample Prep | Dissolution in anhydrous acetonitrile. | Dissolution in volatile solvent (e.g., CH₂Cl₂). | Accurate weighing of sample and internal standard. | Minimal, direct application to ATR crystal. |
Conclusion: An Integrated Strategy for Self-Validating Purity Analysis
No single technique provides a complete picture of the purity of this compound. A robust, self-validating analytical strategy—grounded in the principles of scientific integrity—leverages the orthogonal strengths of these methods.[13][20][21]
A recommended workflow would be:
-
Initial Screening with FT-IR: Rapidly confirm the presence of the acyl chloride C=O stretch (~1800 cm⁻¹) and the absence of the starting carboxylic acid.
-
Chromatographic Profiling: Use HPLC-UV to quantify the primary non-volatile impurity (parent acid) and GC-MS to identify any volatile impurities or unexpected by-products.
-
Absolute Purity Determination: Employ ¹H qNMR as the definitive method to determine the absolute weight percent purity. The structural information from the NMR spectrum also serves to confirm the identity of the main component, corroborating the GC-MS findings.
By integrating these techniques, researchers and drug development professionals can build a comprehensive and trustworthy data package, ensuring that the this compound used in their synthetic campaigns is of the requisite quality to produce safe and effective pharmaceutical products. This multi-faceted approach embodies the principles of analytical method validation, providing confidence in the reliability and consistency of results.[22][23]
References
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Title: Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography Source: PubMed URL: [Link]
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Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV Source: Pharmaguideline URL: [Link]
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Title: Determining and reporting purity of organic molecules: why qNMR Source: PubMed URL: [Link]
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Title: A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid Source: PMC - NIH URL: [Link]
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Title: qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment Source: Journal of Chemical Education - ACS Publications URL: [Link]
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Title: Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
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Title: Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances Source: PubMed URL: [Link]
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Title: Quantitative 1H NMR methodology for purity assay with high accuracy Source: ResearchGate URL: [Link]
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Title: Why do we use NMR spectroscopy in purity analysis? Source: Quora URL: [Link]
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Title: Optimized determination of indole derivatives by high-performance liquid chromatography with selective detection Source: Semantic Scholar URL: [Link]
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Title: Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method Source: ACS Omega URL: [Link]
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Title: Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance Source: LinkedIn URL: [Link]
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Title: Analytical method validation: A brief review Source: IJPBS URL: [Link]
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Title: HPLC vs GC: What Sets These Methods Apart Source: Phenomenex URL: [Link]
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Title: Validation of Analytical Methods: A Review Source: Gavin Publishers URL: [Link]
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Title: GC Vs. HPLC: A Comprehensive Comparison And Practical Applications Source: LinkedIn URL: [Link]
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Title: Spectroscopy of Carboxylic Acid Derivatives Source: Chemistry LibreTexts URL: [Link]
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Title: What do common indole impurities look like? Source: ResearchGate URL: [Link]
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Title: Identification and synthesis of impurities formed during sertindole preparation Source: PMC - NIH URL: [Link]
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Title: IR signals for carbonyl compounds Source: Khan Academy URL: [Link]
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Title: How to identify an Acyl Chloride in an IR spectra? Source: Reddit URL: [Link]
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Title: Organic Synthesis and Analysis Source: Physics & Maths Tutor URL: [Link]
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Title: 1H-Indole-2-carboxylic acid, 1-methyl- Source: NIST WebBook URL: [Link]
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Title: PREPARATION OF 1-BENZYL-N-(PIPERIDIN-4-YL)-1H-INDOLE-2-CARBOXAMIDE Source: Organic Syntheses URL: [Link]
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Title: Synthesis and Chemistry of Indole Source: M. M. M. College of Pharmacy URL: [Link]
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Title: an introduction to acyl chlorides (acid chlorides) Source: Chemguide URL: [Link]
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A Comparative Guide to the Bioactivity of 1-Methyl-1H-indole-2-carboxamides
This guide provides an in-depth comparative analysis of the bioactivity of 1-Methyl-1H-indole-2-carboxamides, a class of compounds demonstrating significant therapeutic potential across various biological targets. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of structure-activity relationships (SAR), experimental methodologies, and the underlying mechanisms of action.
Introduction: The Versatile 1-Methyl-1H-indole-2-carboxamide Scaffold
The indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The addition of a methyl group at the 1-position of the indole ring often enhances metabolic stability and modulates receptor affinity. This guide will explore the bioactivity of various 1-Methyl-1H-indole-2-carboxamides, with a particular focus on their roles as cannabinoid receptor modulators, TRPV1 agonists, and their potential in oncology and infectious diseases.
Synthetic Strategies: Accessing the 1-Methyl-1H-indole-2-carboxamide Core
The synthesis of 1-Methyl-1H-indole-2-carboxamides typically begins with the N-methylation of an appropriate indole-2-carboxylate precursor. A common and effective method involves the use of a methylating agent such as dimethyl sulphate in the presence of a base like potassium carbonate.[1] The resulting methyl 1-methyl-1H-indole-2-carboxylate can then be hydrolyzed to the corresponding carboxylic acid.[2] Subsequent amide coupling with a desired amine, often facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole hydrate (HOBt), yields the final 1-Methyl-1H-indole-2-carboxamide derivatives.[3]
Experimental Workflow: Synthesis of 1-Methyl-1H-indole-2-carboxamides
Caption: Allosteric modulation of the CB1 receptor signaling pathway.
Bioactivity Profile II: Transient Receptor Potential Vanilloid 1 (TRPV1) Agonism
Certain 1-Methyl-1H-indole-2-carboxamides have been identified as agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and temperature sensation. [2]
SAR and Bioactivity
The agonistic activity at TRPV1 is influenced by the nature of the substituent on the carboxamide nitrogen. For instance, N-benzyl-1-methyl-1H-indole-2-carboxamide has been synthesized and characterized as a TRPV1 agonist. [2]The lipophilicity of these compounds is often correlated with their pungency and the kinetics of receptor activation. [2]
| Compound | Substituent on Carboxamide | Bioactivity |
|---|---|---|
| N-Benzyl-1-methyl-1H-indole-2-carboxamide | Benzyl | TRPV1 Agonist |
| N-(4-Fluorophenyl)-1-methyl-1H-indole-2-carboxamide | 4-Fluorophenyl | Investigated as TRPV1 modulator |
| N-(4-Hydroxyphenyl)-1-methyl-1H-indole-2-carboxamide | 4-Hydroxyphenyl | Investigated as TRPV1 modulator |
Bioactivity Profile III: Anticancer and Antimicrobial Applications
The versatility of the 1-Methyl-1H-indole-2-carboxamide scaffold extends to potential applications in oncology and infectious diseases.
Anticancer Activity
Derivatives of this scaffold have demonstrated antiproliferative activity against various cancer cell lines, including those of pediatric brain tumors and breast cancer. [3][4]The mechanism of action for some of these compounds involves the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). [5]This dual inhibition can lead to cell cycle arrest and apoptosis. For example, certain derivatives have been shown to increase the levels of Cytochrome C in breast cancer cells, a key event in the intrinsic apoptotic pathway. [5]
Antimicrobial Activity
Several indole-2-carboxamides have been evaluated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. [3]The lipophilicity of these compounds appears to play a role in their antimycobacterial activity. [3]
Experimental Protocols
Calcium Mobilization Assay for CB1 Allosteric Modulation
This assay is a functional measure of receptor activation.
-
Cell Culture: CHO cells stably expressing the human CB1 receptor are cultured in appropriate media.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The 1-Methyl-1H-indole-2-carboxamide derivative (the potential allosteric modulator) is added to the cells at various concentrations and incubated.
-
Agonist Stimulation: A CB1 agonist (e.g., CP55,940) is added to stimulate the receptor.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader. A decrease in the agonist-induced calcium signal in the presence of the test compound indicates negative allosteric modulation.
Antiproliferative Assay (MTT Assay)
This assay assesses the effect of compounds on cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the 1-Methyl-1H-indole-2-carboxamide derivatives for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the number of viable cells. The GI50 (concentration for 50% growth inhibition) is then calculated.
Conclusion
The 1-Methyl-1H-indole-2-carboxamide scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The bioactivity of these compounds can be finely tuned through chemical modifications, leading to potent and selective modulators of various biological targets, including the CB1 receptor and TRPV1 channel. Furthermore, their demonstrated anticancer and antimicrobial potential highlights their broad therapeutic promise. The structure-activity relationships and experimental methodologies detailed in this guide provide a solid foundation for the further exploration and optimization of this important class of molecules.
References
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PrepChem. Synthesis of methyl 1-methyl-1H-indole-2-carboxylate. Available from: [Link]
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Appendino, G., et al. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. 2018. Available from: [Link]
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Laprairie, R. B., et al. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry. 2015;23(9):2195-2203. Available from: [Link]
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Arkat USA. Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Available from: [Link]
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Kumar, M. P., et al. Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma: development of Ru(ii)-catalyzed annulation of indole-2-carboxamides, biological screening and molecular docking studies. RSC Advances. 2021. Available from: [Link]
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Abdel-Hamid, M. K., et al. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Scientific Reports. 2021;11(1):9006. Available from: [Link]
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Laprairie, R. B., et al. Structure-activity Relationships of Substituted 1H-indole-2-carboxamides as CB1 Receptor Allosteric Modulators. PubMed. 2015. Available from: [Link]
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Laprairie, R. B., et al. Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). PubMed Central. 2013. Available from: [Link]
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RTI International. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Available from: [Link]
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Drugs for Neglected Diseases initiative. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. 2021. Available from: [Link]
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Laprairie, R. B., et al. Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. 2014;57(20):8380-8394. Available from: [Link]
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Banister, S. D., et al. Strategies to develop selective CB2 receptor agonists from indole carboxamide synthetic cannabinoids. European Journal of Medicinal Chemistry. 2019;180:291-309. Available from: [Link]
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Kulkarni, P. M., et al. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PubMed Central. 2016. Available from: [Link]
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El-Gamal, M. I., et al. Synthesis and Biological Evaluation of Indole-2-carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules. 2022;27(16):5254. Available from: [Link]
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A Senior Application Scientist's Guide to Amide Bond Formation: Evaluating Alternatives to 1-Methyl-1H-indole-2-carbonyl Chloride
For researchers and professionals in drug development, the construction of amide bonds is a cornerstone of molecular synthesis. The indole scaffold, particularly the 1-methyl-1H-indole-2-carboxamide moiety, is a privileged structure in medicinal chemistry. While 1-Methyl-1H-indole-2-carbonyl chloride offers a direct and reactive starting material for acylation, its use is not without challenges, including moisture sensitivity, limited commercial availability in diverse analogs, and the generation of corrosive HCl as a byproduct. This guide provides an in-depth comparison of modern, alternative strategies that proceed via the in situ activation of the parent carboxylic acid, 1-Methyl-1H-indole-2-carboxylic acid, offering greater flexibility, milder conditions, and often, superior outcomes.
The Shift from Acyl Chlorides to In Situ Coupling Chemistry
The traditional approach of using an acyl chloride is a two-step process: first, the conversion of the carboxylic acid to the acyl chloride, typically with aggressive reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the reaction with an amine.[1] This method, while effective, can be harsh and may not be suitable for complex molecules with sensitive functional groups.
Modern synthetic chemistry has largely pivoted towards one-pot, in situ activation of carboxylic acids using a variety of "coupling reagents."[2] This strategy avoids the isolation of the highly reactive acyl chloride, leading to a more streamlined and often higher-yielding process with a broader substrate scope.[3][4][5]
Caption: Comparison of Acyl Chloride vs. In Situ Coupling Workflows.
I. Carbodiimide-Based Reagents: The Workhorses of Amide Synthesis
Carbodiimides are among the most established and cost-effective coupling reagents.[6] They activate carboxylic acids to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.[5][7]
Key Reagents:
-
DCC (N,N'-Dicyclohexylcarbodiimide): One of the first widely used coupling reagents. Its primary drawback is the formation of dicyclohexylurea (DCU), a byproduct that is often poorly soluble and can complicate purification.[6][8]
-
DIC (N,N'-Diisopropylcarbodiimide): A liquid analog of DCC, the resulting diisopropylurea is more soluble in common organic solvents, making it more suitable for solid-phase peptide synthesis (SPPS) and simplifying purification in solution-phase chemistry.[6]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Often used as its hydrochloride salt (EDC·HCl), this reagent is water-soluble, as is its urea byproduct. This property is highly advantageous as it allows for simple removal of excess reagent and the byproduct through an aqueous workup.[5][6]
The Critical Role of Additives: HOBt and its Successors
A crucial innovation in carbodiimide chemistry was the introduction of additives like 1-Hydroxybenzotriazole (HOBt).[6][7] The O-acylisourea intermediate is prone to racemization (for chiral carboxylic acids) and can undergo intramolecular rearrangement to an unreactive N-acylurea. HOBt intercepts this intermediate to form an active ester, which is less prone to racemization and reacts efficiently with the amine.[7][9]
Caption: General Mechanism of Carbodiimide Coupling with HOBt Additive.
Comparative Data: Carbodiimide Reagents
| Reagent | Form | Byproduct Solubility | Key Advantages | Typical Conditions |
| DCC | Solid | Low (most organic solvents) | Inexpensive | DCM or DMF, 0°C to RT |
| DIC | Liquid | High (most organic solvents) | Easy to handle, soluble byproduct | DCM or DMF, 0°C to RT |
| EDC·HCl | Solid | High (Aqueous & Organic) | Water-soluble byproduct, easy workup | DMF or DCM, with HOBt, RT[10] |
Experimental Protocol: General EDC/HOBt Coupling
-
Dissolution: Dissolve 1-Methyl-1H-indole-2-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv) in an anhydrous polar aprotic solvent like DMF or DCM.
-
Cooling: Cool the solution to 0°C in an ice bath. This is particularly important for reactions involving sensitive substrates to minimize side reactions.
-
Reagent Addition: Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., saturated NaHCO₃ solution), and brine. The aqueous washes effectively remove the EDC-urea byproduct and any unreacted starting materials.[10]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography.
II. Uronium/Aminium Salts: The High-Performance Activators
For challenging couplings, such as those involving sterically hindered amines or electron-deficient anilines, uronium and aminium salts are often the reagents of choice.[2][11] These reagents, pre-activated derivatives of HOBt or its more reactive analog HOAt (1-hydroxy-7-azabenzotriazole), offer faster reaction rates and higher yields with minimal racemization.
Key Reagents:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used, efficient coupling reagent.[12]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Based on the more acidic HOAt, HATU is generally considered more reactive than HBTU, leading to faster couplings and reduced side reactions.[6][12] It is particularly effective for difficult couplings.[2]
-
TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): A tetrafluoroborate salt analog of HBTU, often used interchangeably.
Causality Behind Uronium Reagent Efficiency: The reaction of a uronium salt with the carboxylate (generated by a non-nucleophilic base like DIPEA) rapidly forms a highly reactive HOBt or HOAt active ester. This formation is faster and more efficient than the corresponding formation via carbodiimides, which is why these reagents excel in difficult cases.
Caption: Simplified Mechanism of HATU-Mediated Amide Coupling.
Experimental Protocol: General HATU Coupling
-
Dissolution: Dissolve 1-Methyl-1H-indole-2-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in an anhydrous solvent like DMF.
-
Base Addition: Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv), to the solution and stir for 5-10 minutes to allow for the pre-activation of the carboxylic acid.
-
Amine Addition: Add the amine (1.0-1.2 equiv) to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. The rapid nature of HATU couplings means reactions are often complete much faster than with carbodiimides. Monitor by LC-MS.
-
Workup & Purification: Perform a standard aqueous workup as described for the EDC/HOBt protocol to remove water-soluble byproducts. Purify the crude material by flash chromatography.
III. Other Notable Coupling Reagents
Beyond the most common classes, several other reagents offer unique advantages in specific contexts.
-
CDI (1,1'-Carbonyldiimidazole): A mild and safe alternative to phosgene.[13] CDI activates the carboxylic acid to form a reactive acyl-imidazole intermediate. The byproducts, imidazole and CO₂, are easily removed.[13][14] This reagent is particularly useful when other coupling reagents lead to complex byproduct mixtures.
-
T3P® (Propylphosphonic Anhydride): A powerful water-scavenging coupling reagent. It is known for high yields, low epimerization, and clean reaction profiles.[15] The byproducts are water-soluble phosphonic acids, which are easily removed by an aqueous workup. T3P® is often sold as a solution in a solvent like ethyl acetate or THF.[16]
Comparative Summary of All Reagent Classes
| Reagent Class | Key Examples | Relative Cost | Reactivity | Key Advantages | Common Byproducts |
| Acyl Chloride | Self-reagent | Low (reagents) | Very High | Highly reactive, inexpensive precursors | HCl, salts |
| Carbodiimides | EDC, DIC | Low | Moderate | Cost-effective, EDC has easy workup | Ureas (water-soluble for EDC) |
| Uronium Salts | HATU, HBTU | High | Very High | Fast, efficient for difficult couplings | Tetramethylurea, HOBt/HOAt |
| Phosphonium Salts | PyBOP, BOP | High | High | Similar to uronium salts | HMPA (for BOP, a carcinogen) |
| Imidazolium | CDI | Moderate | Moderate | Mild conditions, gaseous byproduct (CO₂) | Imidazole |
| Anhydrides | T3P® | Moderate | High | Clean reactions, low racemization | Water-soluble phosphonic acids |
Conclusion: Selecting the Right Tool for the Job
The transition from using pre-formed this compound to employing in situ coupling reagents represents a significant advancement in synthetic efficiency and flexibility.
-
For routine, cost-sensitive applications with simple amines, EDC/HOBt offers a robust and economical solution with a straightforward aqueous workup.
-
When faced with challenging substrates, such as sterically hindered amines, electron-poor anilines, or when reaction speed is paramount, HATU is the superior choice, despite its higher cost.
-
Reagents like CDI and T3P® provide excellent, clean alternatives that can solve problems of byproduct removal or low yields encountered with other methods.
By understanding the mechanism, advantages, and practical considerations of each class of reagent, researchers can make informed decisions, optimizing their synthetic routes for the efficient and reliable production of 1-methyl-1H-indole-2-carboxamides and other critical molecular targets.
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A Researcher's Guide to the Spectral Data of Indole-2-Carbonyl Chlorides: A Comparative Analysis
For researchers, scientists, and drug development professionals, a deep understanding of the spectral characteristics of key synthetic intermediates is paramount for reaction monitoring, quality control, and structural elucidation. Indole-2-carbonyl chloride, a reactive building block in the synthesis of a myriad of biologically active compounds, presents a unique spectral profile that warrants a detailed comparative analysis.
This guide provides an in-depth examination of the spectral data of indole-2-carbonyl chloride and its derivatives. By comparing it with its common precursor, indole-2-carboxylic acid, and its constitutional isomer, indole-3-carbonyl chloride, we aim to equip researchers with the knowledge to confidently identify and differentiate these crucial molecules.
The Importance of Indole-2-Carbonyl Chloride
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The ability to functionalize the C2 position of the indole ring is a key strategy in the development of new therapeutic agents. Indole-2-carbonyl chloride serves as a highly reactive intermediate, readily undergoing nucleophilic acyl substitution to form a variety of amides, esters, and ketones, thus providing access to a diverse chemical space.
Spectral Characteristics of Indole-2-Carbonyl Chloride
The spectral signature of 1H-indole-2-carbonyl chloride (C₉H₆ClNO, M.W. 179.60 g/mol ) is defined by the interplay of the indole ring system and the highly reactive carbonyl chloride group at the 2-position.[1][2]
Infrared (IR) Spectroscopy
The most prominent feature in the IR spectrum of an acyl chloride is the carbonyl (C=O) stretching vibration.[3] For indole-2-carbonyl chloride, this peak is expected to be strong and sharp, appearing at a characteristically high wavenumber, typically around 1770-1810 cm⁻¹.[1][4] This high frequency is due to the strong electron-withdrawing inductive effect of the chlorine atom.[5]
Other key IR absorptions for indole-2-carbonyl chloride include:
-
N-H Stretch: A medium intensity peak in the region of 3300-3500 cm⁻¹, characteristic of the indole N-H bond.[1]
-
Aromatic C-H Stretch: Peaks of medium intensity found between 3000-3100 cm⁻¹.[1]
-
Aromatic C=C Stretch: Variable intensity bands in the 1400-1600 cm⁻¹ range.[1]
-
C-Cl Stretch: A medium intensity band around 750 cm⁻¹.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of indole-2-carbonyl chloride will display signals characteristic of a 2-substituted indole. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl chloride group. Protons on the indole ring will exhibit distinct chemical shifts and coupling patterns that are invaluable for structural confirmation.[1][6]
¹³C NMR: The carbon NMR spectrum provides complementary structural information. A key diagnostic signal is the carbonyl carbon, which is significantly deshielded and resonates in the downfield region of approximately 160-170 ppm due to the attached chlorine atom.[1] The carbons of the indole ring will also show characteristic shifts between 100-140 ppm.[1]
Mass Spectrometry (MS)
The mass spectrum of indole-2-carbonyl chloride will show a molecular ion peak corresponding to its molecular weight. A characteristic fragmentation pattern for indole derivatives often involves the loss of small molecules, and for acyl chlorides, the formation of an acylium ion is a common fragmentation pathway.[7] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will also be evident in the mass spectrum.
Comparative Spectral Analysis
To fully appreciate the unique spectral features of indole-2-carbonyl chloride, a comparison with closely related compounds is essential.
| Compound | Key IR (cm⁻¹) C=O Stretch | Key ¹³C NMR (ppm) C=O Signal | Distinguishing Features |
| Indole-2-carbonyl Chloride | ~1770-1810 (Strong, Sharp)[1][4] | ~160-170[1] | High-frequency C=O stretch. Absence of broad O-H stretch. |
| Indole-2-carboxylic Acid | ~1680-1710 (Strong, Broad) | ~165-175 | Broad O-H stretch from 2500-3300 cm⁻¹. Lower frequency C=O stretch. |
| Indole-3-carbonyl Chloride | ~1750-1790 | ~160-170 | Slightly lower C=O frequency compared to the 2-isomer due to electronic differences. Different aromatic proton coupling patterns in ¹H NMR. |
| 5-Methoxyindole-2-carbonyl Chloride | ~1760-1800 | ~160-170 | Additional signals for the methoxy group in both ¹H and ¹³C NMR. |
| 5-Nitroindole-2-carbonyl Chloride | ~1770-1810 | ~160-170 | Presence of strong symmetric and asymmetric N-O stretching bands in the IR spectrum (~1520 and ~1340 cm⁻¹). Significant downfield shifts of aromatic protons in ¹H NMR. |
Note: The exact spectral values can vary depending on the solvent, concentration, and instrument used.
Experimental Protocols
Synthesis of Indole-2-carbonyl Chloride
A common laboratory-scale synthesis involves the reaction of indole-2-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[8]
Step-by-Step Protocol using Thionyl Chloride:
-
To a solution of indole-2-carboxylic acid in a dry, inert solvent (e.g., dichloromethane or toluene), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add an excess of thionyl chloride to the solution at room temperature.
-
The reaction mixture is then typically heated to reflux and monitored by TLC or IR spectroscopy for the disappearance of the starting material.
-
Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude indole-2-carbonyl chloride, which can be used directly or purified by recrystallization or distillation.
Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis of indole-2-carbonyl chloride and its subsequent spectral characterization.
Sample Preparation for Spectral Analysis
Due to the moisture sensitivity of acyl chlorides, proper sample preparation is crucial to prevent hydrolysis to the corresponding carboxylic acid.
For IR Spectroscopy (ATR):
-
Ensure the ATR crystal is clean and dry.
-
In a dry environment (e.g., under a nitrogen atmosphere or in a glove box), place a small amount of the solid indole-2-carbonyl chloride directly onto the ATR crystal.
-
Acquire the spectrum immediately.
For NMR Spectroscopy:
-
Use a dry NMR tube and a deuterated solvent that has been stored over molecular sieves (e.g., CDCl₃, DMSO-d₆).
-
In a dry environment, dissolve a small amount of the sample in the deuterated solvent.
-
Cap the NMR tube securely and acquire the spectrum as soon as possible.
Logical Flow for Spectral Comparison
Caption: Logical relationship for the comparative spectral analysis of indole-2-carbonyl chloride.
Conclusion
The spectral data of indole-2-carbonyl chloride provides a clear and unambiguous fingerprint for its identification. The high-frequency carbonyl stretch in the IR spectrum is a particularly telling feature that distinguishes it from its carboxylic acid precursor. When combined with the detailed structural information provided by NMR spectroscopy and mass spectrometry, researchers can confidently monitor its formation, assess its purity, and confirm the structure of its downstream products. This guide serves as a valuable resource for navigating the spectral nuances of this important class of synthetic intermediates.
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A Researcher's Guide to Profiling the Selectivity of 1-Methyl-1H-indole-2-carbonyl Chloride Derivatives
In the landscape of modern drug discovery, the indole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities, from anticancer to anti-inflammatory effects.[1][2][][4][5] Derivatives of 1-Methyl-1H-indole-2-carbonyl chloride, in particular, represent a promising class of small molecules for further development. However, the therapeutic success of any new chemical entity is critically dependent on its selectivity—the ability to interact with its intended biological target while avoiding off-target interactions that can lead to adverse effects.[6][7][8][9]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of this compound derivatives. As direct experimental data for this specific class of compounds is not extensively available in the public domain, this document will serve as a practical, protocol-driven manual. We will detail the established methodologies and data presentation standards necessary for a thorough selectivity assessment. To illustrate these principles, we will use a hypothetical 1-Methyl-1H-indole-2-carboxamide derivative, herein referred to as "Indole-Cpd-X" , as a case study.
The Imperative of Selectivity Profiling
The journey of a drug candidate from bench to bedside is fraught with challenges, a significant one being the potential for off-target activities.[10] High selectivity is a coveted attribute in drug design, as it often correlates with a better safety profile and a wider therapeutic window.[6][7] Conversely, promiscuous binding to unintended proteins can trigger a cascade of undesirable biological responses. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a cornerstone of rational drug design.[8][11]
This guide will focus on three widely adopted and robust experimental approaches for characterizing the selectivity of small molecules like Indole-Cpd-X:
-
Broad-Panel Kinase Screening: To assess potential interactions with the human kinome, a frequent source of off-target effects for many small molecule inhibitors.
-
Competitive Enzyme-Linked Immunosorbent Assay (ELISA): A versatile method for evaluating binding to a specific panel of off-target proteins.
-
Surface Plasmon Resonance (SPR): For real-time, label-free analysis of binding kinetics to validate primary screening hits and quantify binding affinity.
Visualizing the Selectivity Profiling Workflow
The following diagram outlines the logical flow of experiments for a comprehensive cross-reactivity assessment of a novel indole derivative.
Caption: A logical workflow for assessing the cross-reactivity of novel indole derivatives.
Experimental Methodologies
Herein, we provide detailed, step-by-step protocols for the key experiments outlined above.
Broad-Panel Kinase Profiling (e.g., KINOMEscan®)
Rationale: The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. This makes them susceptible to off-target binding by small molecule inhibitors. A broad-panel kinase screen is an efficient first-pass strategy to identify potential kinase-related off-target interactions.[1][6]
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Indole-Cpd-X in 100% DMSO.
-
Submit the compound to a commercial kinome profiling service (e.g., Eurofins DiscoverX KINOMEscan®). Typically, a primary screen is performed at a single high concentration (e.g., 10 µM).
-
-
Assay Principle (Competition Binding Assay):
-
The assay utilizes DNA-tagged kinases and an immobilized, active-site directed ligand.
-
In the absence of the test compound, the kinase binds to the immobilized ligand.
-
Indole-Cpd-X is added and competes with the immobilized ligand for binding to the kinase.
-
The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A lower signal indicates stronger binding of the test compound.
-
-
Data Analysis:
-
Results are typically reported as percent of control (%Ctrl), where a lower percentage indicates greater inhibition.
-
A common threshold for a "hit" is a %Ctrl value below a certain cutoff (e.g., <35%).
-
The data can be visualized using a "tree-spot" diagram, which maps the hits onto the human kinome tree, providing a clear visual representation of selectivity.
-
Competitive ELISA for Off-Target Assessment
Rationale: To investigate interactions with proteins outside the kinome, a custom or pre-selected panel of targets can be assessed using a competitive ELISA format. This is a cost-effective and high-throughput method for confirming or refuting potential off-target binding.[5][12][13]
Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well high-binding polystyrene plate with 100 µL of a purified off-target protein (e.g., a known receptor or enzyme at 1-5 µg/mL in carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) and incubate for 1-2 hours at room temperature.
-
-
Competition Reaction:
-
Prepare serial dilutions of Indole-Cpd-X in assay buffer.
-
In a separate plate, pre-incubate the serially diluted Indole-Cpd-X with a fixed concentration of a biotinylated ligand known to bind the target protein for 30 minutes.
-
Wash the coated plate three times and add 100 µL of the Indole-Cpd-X/biotinylated ligand mixture to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times.
-
Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate diluted in assay buffer and incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (5-15 minutes).
-
Stop the reaction by adding 50 µL of 1 M H₂SO₄.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance against the log concentration of Indole-Cpd-X.
-
Calculate the IC50 value, which is the concentration of Indole-Cpd-X that inhibits 50% of the biotinylated ligand binding.
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
Rationale: SPR is a powerful, label-free technique that provides real-time data on the kinetics (association and dissociation rates) and affinity of a small molecule binding to a protein target.[8][9][14][15][16] It is an excellent orthogonal method to validate hits from primary screens.
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the purified target protein onto the chip surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of concentrations of Indole-Cpd-X in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of Indole-Cpd-X over the immobilized protein surface and a reference flow cell.
-
Monitor the change in the SPR signal (measured in response units, RU) in real-time. This generates a sensorgram showing the association and dissociation phases.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Data Presentation and Interpretation
To facilitate a clear comparison of the cross-reactivity profile of Indole-Cpd-X, the quantitative data generated from these assays should be summarized in a well-structured table.
Table 1: Illustrative Cross-Reactivity Profile of Indole-Cpd-X
| Target Class | Target Name | Assay Type | Result | Interpretation |
| Primary Target | Target A | Biochemical Assay | IC50 = 50 nM | Potent on-target activity |
| Kinome | Kinase X | KINOMEscan® (%Ctrl @ 10 µM) | 5% | Significant off-target interaction |
| Kinase Y | KINOMEscan® (%Ctrl @ 10 µM) | 85% | No significant interaction | |
| GPCR | Receptor B | Competitive ELISA | IC50 > 10 µM | Low potential for off-target effects |
| Enzyme | Enzyme C | Competitive ELISA | IC50 = 1.2 µM | Moderate off-target interaction |
| Validation | Kinase X | SPR | KD = 250 nM | Confirmed off-target binding |
Interpretation of Results:
The hypothetical data in Table 1 suggests that while Indole-Cpd-X is a potent inhibitor of its primary target, it also exhibits significant off-target activity against Kinase X and moderate activity against Enzyme C. The SPR data confirms the direct binding of Indole-Cpd-X to Kinase X. This information is crucial for guiding the next steps in the drug development process, which may include structure-activity relationship (SAR) studies to improve selectivity.
Conclusion
A thorough understanding of a compound's cross-reactivity is paramount for the successful development of safe and effective therapeutics. This guide provides a robust experimental framework for assessing the selectivity of this compound derivatives. By employing a combination of broad-panel screening, orthogonal validation assays, and quantitative kinetic analysis, researchers can build a comprehensive selectivity profile. This, in turn, enables informed decision-making and facilitates the optimization of lead candidates with an improved therapeutic index. The methodologies described herein are not merely a set of protocols but a self-validating system that upholds the principles of scientific integrity and provides a solid foundation for advancing promising indole derivatives toward clinical application.
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Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
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MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]
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Reaction Biology. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. Retrieved from [Link]
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Laufer, S., et al. (2011). A direct ELISA assay for quantitative determination of the inhibitory potency of small molecules inhibitors for JNK3. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1269-1273. Retrieved from [Link]
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Reichert. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Retrieved from [Link]
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Biosensing Instrument. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Retrieved from [Link]
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Roman, D., et al. (2022). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 27(19), 6542. Retrieved from [Link]
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Shankaran, D. R., & Miura, N. (2007). Small Molecule Immunosensing Using Surface Plasmon Resonance. Sensors, 7(8), 1525-1537. Retrieved from [Link]
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Pollack, S. J. (2017). Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In Biophysical Techniques in Drug Discovery (pp. 170-207). Royal Society of Chemistry. Retrieved from [Link]
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Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5287. Retrieved from [Link]
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National Center for Advancing Translational Sciences. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. ASSAY Guidance Manual. Retrieved from [Link]
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Dömling, A., et al. (2014). Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions. Beilstein journal of organic chemistry, 10, 1238–1247. Retrieved from [Link]
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Li, Y., et al. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments, (101), e52913. Retrieved from [Link]
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Fernandes, C., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules, 29(14), 3362. Retrieved from [Link]
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Lopes, S. M. M., et al. (2010). Reactivity of 1-arylnitrosoethylenes towards indole derivatives. Tetrahedron, 66(35), 7136-7142. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70992, Methyl 1H-indole-2-carboxylate. Retrieved from [Link]
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Warner, K. D., et al. (2018). Target-Directed Approaches for Screening Small Molecules against RNA Targets. Cell chemical biology, 25(1), 22–33. Retrieved from [Link]
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A Comparative Guide to Catalytic Synthesis of 1-Methyl-1H-indole-2-carbonyl Chloride
For researchers, medicinal chemists, and professionals in drug development, the efficient and high-fidelity synthesis of reactive intermediates is paramount. 1-Methyl-1H-indole-2-carbonyl chloride is a critical building block for a variety of pharmacologically active molecules, making its synthesis a key step in many discovery and development pipelines. The conversion of the parent carboxylic acid to the highly reactive acyl chloride is the cornerstone of this process, a transformation heavily reliant on the choice of an appropriate chlorinating agent and catalyst.
This guide provides an in-depth comparison of the two most prevalent and effective catalytic systems for the synthesis of this compound from 1-Methyl-1H-indole-2-carboxylic acid: Thionyl Chloride (SOCl₂) with catalytic N,N-Dimethylformamide (DMF) and Oxalyl Chloride ((COCl)₂) with catalytic N,N-Dimethylformamide (DMF) . We will delve into the mechanistic underpinnings of these catalysts, present comparative performance data, and provide detailed experimental protocols to empower you to make an informed decision for your specific application.
The Central Role of the Vilsmeier-Haack Intermediate
At the heart of both catalytic methods is the in-situ formation of a Vilsmeier-Haack type reagent.[1] Catalytic DMF reacts with either thionyl chloride or oxalyl chloride to generate a highly electrophilic chloroiminium salt.[1] This species is the true active agent that facilitates the conversion of the carboxylic acid to the acyl chloride. Understanding this common mechanistic feature is crucial to appreciating the nuances between the two systems.
The general formation of the Vilsmeier-Haack reagent from a chlorinating agent and DMF is depicted below.
Caption: Formation of the Vilsmeier-Haack Reagent.
Comparative Analysis of Catalytic Systems
While both thionyl chloride and oxalyl chloride operate via a DMF-catalyzed pathway, their performance characteristics exhibit notable differences. The choice between them often hinges on a trade-off between cost, reaction conditions, and the sensitivity of the substrate.
| Parameter | Thionyl Chloride (SOCl₂) with catalytic DMF | Oxalyl Chloride ((COCl)₂) with catalytic DMF |
| Typical Yield | Good to excellent (85-95%)[2] | Excellent (>95%)[2] |
| Reaction Temperature | Typically requires reflux[2] | Room temperature to moderate heating (e.g., 40°C)[2] |
| Reaction Time | Can be several hours to 24 hours[2] | Generally shorter, around 1.5-2 hours[2] |
| Byproducts | SO₂ (gas), HCl (gas)[2] | CO (gas), CO₂ (gas), HCl (gas) |
| Reactivity Profile | More aggressive, can lead to side reactions with sensitive functional groups. | Milder and more selective, suitable for complex substrates.[1] |
| Cost | More economical. | More expensive. |
| Work-up | Simplified due to gaseous byproducts. Excess reagent can be removed by distillation. | Simplified due to all gaseous byproducts, often allowing for direct use of the crude product.[2] |
Mechanistic Insights
A deeper understanding of the reaction mechanisms reveals the subtleties of each catalytic system.
Oxalyl Chloride and Catalytic DMF
The reaction of oxalyl chloride with a catalytic amount of DMF is widely considered the milder and often higher-yielding method.[1]
Mechanism:
-
Vilsmeier Reagent Formation: Oxalyl chloride reacts with DMF to form the electrophilic Vilsmeier reagent, releasing carbon monoxide and carbon dioxide.
-
Activation of Carboxylic Acid: The oxygen of the carboxylic acid attacks the Vilsmeier reagent.
-
Acyl Chloride Formation: A subsequent intramolecular rearrangement, facilitated by the attack of a chloride ion, leads to the formation of the desired this compound, regenerating the DMF catalyst and releasing HCl.
Caption: Thionyl Chloride/DMF Catalytic Workflow.
Experimental Protocols
The following protocols are representative procedures for the synthesis of this compound. It is assumed that the starting material, 1-Methyl-1H-indole-2-carboxylic acid, is available. [3]
Protocol 1: Oxalyl Chloride/DMF Method
This method is often preferred for its mild conditions and high yield.
Materials:
-
1-Methyl-1H-indole-2-carboxylic acid
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Methyl-1H-indole-2-carboxylic acid.
-
Suspend the carboxylic acid in anhydrous dichloromethane.
-
To the stirred suspension, add oxalyl chloride (typically 1.5 to 3 equivalents) dropwise at room temperature.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Stir the reaction mixture at room temperature or warm to approximately 40°C for 1.5 to 2 hours. Monitor the reaction for the cessation of gas evolution.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure to afford the crude this compound, which is often used in the next step without further purification. [2]
Protocol 2: Thionyl Chloride/DMF Method
This is a more classical and cost-effective approach.
Materials:
-
1-Methyl-1H-indole-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, place 1-Methyl-1H-indole-2-carboxylic acid.
-
Add an excess of thionyl chloride (can be used as the solvent) or dissolve the acid in an anhydrous solvent and add thionyl chloride (typically 1.2 to 2 equivalents).
-
Add a catalytic amount of DMF.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 3-24 hours), monitoring the progress by an appropriate method (e.g., TLC of a quenched aliquot). [2][4]5. After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude this compound may require purification (e.g., recrystallization or chromatography) depending on the desired purity for subsequent steps. [2]
Conclusion and Recommendations
The choice between thionyl chloride and oxalyl chloride for the synthesis of this compound depends on the specific requirements of the synthesis.
-
For high-value, sensitive substrates or when high purity of the crude product is essential , the oxalyl chloride/DMF system is generally the superior choice due to its milder reaction conditions, shorter reaction times, and consistently excellent yields. [1]* For large-scale synthesis where cost is a primary driver and the substrate is robust , the thionyl chloride/DMF method remains a viable and economical option. However, longer reaction times and the potential for side reactions must be considered.
In all cases, the use of anhydrous conditions is critical to prevent the hydrolysis of the chlorinating agents and the product acyl chloride. The catalytic role of DMF is essential for achieving high efficiency in both systems. By carefully considering the factors outlined in this guide, researchers can select the optimal catalytic approach to reliably and efficiently synthesize this compound for their drug discovery and development endeavors.
References
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ResearchGate. How to achieve chlorination of carboxylic acid to convert into acid chloride?. [Link]
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Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]
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-
RJPBCS. Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-Methyl-1H-indole-2-carbonyl chloride
As researchers and developers, our commitment to innovation is matched by our dedication to safety and environmental stewardship. Handling reactive chemical intermediates like 1-Methyl-1H-indole-2-carbonyl chloride requires not just procedural knowledge, but a deep understanding of the chemical principles governing its reactivity. This guide provides a comprehensive, step-by-step protocol for the safe neutralization and disposal of this compound, ensuring the protection of laboratory personnel and compliance with environmental regulations.
Disclaimer: As of the publication of this guide, a specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS No. 118618-61-4) is not widely available. The following procedures are therefore grounded in the established chemical properties of the acyl chloride functional group, and informed by the SDS for the parent compound, 1H-Indole-2-carbonyl chloride.[1] It is imperative to treat this compound with the caution required for a reactive and potentially hazardous substance.
Part 1: Immediate Safety Profile & Hazard Assessment
This compound is an acyl chloride. The primary and most immediate hazard associated with this class of compounds is their vigorous and exothermic reaction with water and other nucleophiles (e.g., alcohols, amines).[2] This reaction hydrolyzes the acyl chloride, producing the corresponding carboxylic acid (1-Methyl-1H-indole-2-carboxylic acid) and corrosive hydrogen chloride (HCl) gas.[2][3] Improper handling or uncontrolled quenching can lead to violent splashing, rapid pressure buildup, and the release of toxic fumes.[2]
Based on analogous compounds, direct contact can cause severe irritation or burns to the skin and eyes, and inhalation may lead to respiratory tract irritation.[4]
Hazard Summary Table
| Hazard Classification | Description | Rationale & Source |
| Water Reactivity | Reacts vigorously with water, releasing heat and corrosive HCl gas. | Characteristic of all acyl chlorides.[3] |
| Corrosivity | Expected to be corrosive to skin, eyes, and respiratory tract. | Based on the release of HCl upon hydrolysis and data for analogous compounds.[4] |
| Toxicity | Toxicological properties are not fully investigated; however, inhalation of vapors and skin contact should be avoided. | SDS for the parent compound notes incomplete toxicological data.[1] |
| Combustion Products | Thermal decomposition can produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl). | As stated in the SDS for 1H-Indole-2-carbonyl chloride.[1] |
Part 2: Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent any route of exposure. All handling, including the disposal protocol, must be performed within a certified and properly functioning chemical fume hood.[1]
Required PPE Table
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of both the reagent and the neutralization solution, and potential violent reactions.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact and potential chemical burns. Always inspect gloves for integrity before use. |
| Body Protection | Flame-retardant laboratory coat. | Protects against splashes and spills on clothing and skin.[1] |
| Respiratory | Not typically required if all work is performed in a fume hood. | In the event of a large spill or fume hood failure, a respirator with appropriate cartridges (e.g., for organic vapors and acid gases) may be necessary.[1] |
Part 3: Deactivation & Disposal Workflow
The core principle of safe disposal is to first deactivate the reactive acyl chloride through a controlled neutralization reaction before it is collected as hazardous waste. Never dispose of active this compound directly into a waste container with other solvents or chemicals.
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
Step-by-Step Neutralization Protocol
This procedure converts the reactive acyl chloride into the significantly less hazardous sodium 1-methyl-1H-indole-2-carboxylate and sodium chloride.
Materials:
-
This compound to be disposed of.
-
Sodium bicarbonate (NaHCO₃).
-
Deionized water.
-
Large beaker or flask (at least 5-10 times the volume of the acyl chloride).
-
Stir bar and magnetic stir plate.
-
Ice bath.
-
pH paper or calibrated pH meter.
-
Labeled hazardous waste container for aqueous waste.
Procedure:
-
Work Environment Setup: Conduct all steps in a certified chemical fume hood with the sash at the lowest practical height. Ensure an emergency shower and eyewash station are accessible.
-
Prepare Neutralizing Solution: In the large beaker, prepare a 5-10% aqueous solution of sodium bicarbonate. The volume should be sufficient to fully submerge and react with the acyl chloride. Place the beaker in an ice bath on the magnetic stir plate and begin stirring.
-
Causality: Sodium bicarbonate is a weak base, which ensures the neutralization reaction is vigorous but controllable, minimizing the risk of a runaway reaction. The ice bath helps dissipate the heat generated during the exothermic hydrolysis.[1]
-
-
Controlled Addition: Using a pipette or dropping funnel, add the this compound to the cold, stirring bicarbonate solution very slowly, drop by drop.
-
Causality: A slow addition rate is critical to manage the rate of reaction, heat generation, and the evolution of CO₂ gas (from the neutralization of HCl by bicarbonate), preventing excessive foaming and potential overflow.[1]
-
-
Observe and React: Allow the reaction to proceed. You will observe gas evolution (CO₂). Continue stirring until all the acyl chloride has been added and gas evolution has completely ceased. This indicates the reaction is complete.
-
Verify Neutralization: Once the reaction appears complete, remove the ice bath and allow the solution to reach room temperature. Check the pH of the solution using pH paper or a meter. The pH should be between 7 and 9. If the solution is still acidic, slowly add more sodium bicarbonate solution until the desired pH is achieved.
-
Final Disposal: Transfer the fully neutralized aqueous solution to an appropriately labeled hazardous waste container. Consult your institution's Environmental Health and Safety (EHS) department for final pickup and disposal procedures, which will likely involve incineration.[1][4] Do not pour the neutralized solution down the drain unless explicitly permitted by your local EHS office.[1]
Part 4: Emergency Procedures
Spill Management:
-
Small Spill: For a small spill inside a fume hood, absorb the material with a dry, inert absorbent such as sand, vermiculite, or a commercial sorbent. Do not use combustible materials like paper towels.[1] Collect the contaminated absorbent in a sealed container for hazardous waste disposal.
-
Large Spill: Evacuate the immediate area. Alert colleagues and contact your institution's EHS department immediately.[1]
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
By adhering to this structured and chemically-sound protocol, you can effectively manage the risks associated with this compound, ensuring a safe and compliant laboratory environment.
References
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methyl-1H-indole-2-carbonyl chloride
Welcome to a definitive guide on the safe handling of 1-Methyl-1H-indole-2-carbonyl chloride (CAS No: 118618-61-4). As professionals in research and drug development, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves and our colleagues. This document moves beyond a simple checklist, offering a deep dive into the rationale behind the selection and use of Personal Protective Equipment (PPE). The protocols outlined here are designed to create a self-validating system of safety, grounded in the specific chemical nature of this reactive compound.
Understanding the Primary Hazards: Why This Compound Demands Respect
This compound belongs to the acyl chloride family, a class of compounds known for their high reactivity.[1] The primary danger stems from its acute reactivity with nucleophiles, most notably water. This reaction is not benign; it vigorously produces hydrochloric acid, a corrosive substance.[1][2] Consequently, the principal hazards are severe skin burns, serious eye damage, and respiratory tract irritation.[1][3][4]
The indole moiety itself is not without concerns, with related compounds known to cause skin, eye, and respiratory irritation.[5][6] While the full toxicological profile of this compound has not been exhaustively investigated, the known reactivity of its functional groups necessitates a highly cautious approach.[7]
The Core of Your Defense: A Multi-layered PPE Strategy
Effective protection is not about a single piece of equipment but an integrated system. Every component has a specific role, and its effectiveness is contingent on proper selection and use.
Primary Engineering Control: The Chemical Fume Hood
Before any PPE is even donned, the primary line of defense is an engineering control. All handling of this compound must be performed inside a certified chemical fume hood. [1][8] This is non-negotiable. The fume hood contains vapors, which may be corrosive and irritating to the respiratory tract, and provides a physical barrier against splashes.[9][10]
Essential Personal Protective Equipment
The following table summarizes the minimum required PPE for handling this compound. The subsequent sections will elaborate on the scientific reasoning for these choices.
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Hands | Chemical-resistant Gloves | Type: Nitrile or Neoprene gloves are recommended.[1][10] Protocol: Always double-glove. This provides a critical buffer; if the outer glove is compromised, the inner glove offers temporary protection while you retreat and replace the outer layer. Inspect gloves for any signs of degradation or perforation before use.[11] |
| Eyes & Face | Safety Goggles & Face Shield | Type: Indirectly vented, splash-proof chemical safety goggles are mandatory.[12] Protocol: A full-face shield must be worn over the safety goggles.[1][13] The acyl chloride's reactivity with moisture (including humidity in the eyes) can cause severe and rapid damage. The face shield protects the rest of your face from splashes.[12] |
| Body | Flame-Resistant (FR) Lab Coat | Type: A buttoned, long-sleeved lab coat is required. Given that many acyl chlorides are flammable, a flame-resistant coat is the superior choice.[2] Protocol: The lab coat protects skin and personal clothing from splashes and contamination.[14] Ensure it is fully fastened. |
| Respiratory | Not typically required with proper engineering controls | Protocol: When handling small quantities within a certified fume hood, dedicated respiratory protection is not usually necessary.[5] However, for large spills or in the event of ventilation failure, an appropriate respirator with acid gas cartridges (e.g., type ABEK-P2) is essential.[3][7] |
| Feet | Closed-toe Shoes | Type: Leather or chemical-resistant material. Protocol: Shoes must fully cover the feet. Perforated shoes or sandals are strictly forbidden.[10] This protects against spills that may reach the floor. |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict operational workflow is crucial for minimizing risk.
-
Preparation: Before bringing the chemical into the workspace, ensure the fume hood is operational and uncluttered. Assemble all necessary glassware and reagents. Have spill cleanup materials readily available.[11]
-
PPE Donning: Put on your lab coat, safety goggles, face shield, and inner gloves. Only then, put on your outer gloves.
-
Handling the Chemical:
-
Perform all manipulations deep within the fume hood.
-
Use non-sparking tools, especially if transferring larger quantities, as some acyl chlorides are flammable.[15]
-
Keep the container tightly closed when not in use to prevent reaction with atmospheric moisture.[1]
-
Be mindful of incompatibility. Keep the compound away from water, alcohols, amines, and strong bases.[1][16]
-
-
Post-Handling:
-
Upon completion of the work, close the primary container securely.
-
Remove outer gloves and dispose of them as hazardous waste.
-
Remove the face shield and goggles.
-
Remove the lab coat.
-
Remove inner gloves and dispose of them as hazardous waste.
-
Wash hands thoroughly with soap and water. [3][5] This final step is critical.
-
Emergency Response: Plan for the Unexpected
Accidents are preventable, but preparedness is essential.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[5][8] Seek immediate medical attention.[16]
-
Skin Contact: Remove all contaminated clothing immediately.[8] Flush the affected skin area with large amounts of soap and water for at least 15 minutes.[5][6] Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air at once.[5][8] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth contact).[8][16] Seek immediate medical attention.[8]
-
Minor Spill (inside fume hood): Restrict access to the area. Wearing full PPE, use an inert absorbent material like sand, vermiculite, or a universal binder to contain the spill.[5][6] Do NOT use water or combustible materials like paper towels. [2] Collect the absorbed material in a sealed, labeled container for hazardous waste disposal.[8]
Disposal Plan: A Responsible Conclusion
Chemical waste must be handled with the same diligence as the primary chemical.
-
All waste, including empty containers, contaminated gloves, and spill cleanup materials, must be treated as hazardous.
-
Dispose of contents and containers through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[5][7]
-
Under no circumstances should this chemical or its waste be allowed to enter drains or the sewer system.[4][7]
By internalizing the rationale behind these safety protocols, you transform them from a set of rules into a proactive safety culture. This approach not only protects you and your colleagues but also upholds the integrity of your invaluable research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
